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  • Product: 4-Ammonio-1-benzylpiperidinium dichloride
  • CAS: 7356-90-3

Core Science & Biosynthesis

Foundational

4-Ammonio-1-benzylpiperidinium Dichloride: A Privileged Pharmacophore Building Block in Medicinal Chemistry

Executive Summary In modern rational drug design, the selection of bifunctional chemical intermediates dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting drug candidates. 4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of bifunctional chemical intermediates dictates the efficiency of library synthesis and the pharmacokinetic viability of the resulting drug candidates. 4-Ammonio-1-benzylpiperidinium dichloride (IUPAC: 1-benzylpiperidin-4-amine dihydrochloride) has emerged as a highly versatile, privileged scaffold. By combining a lipophilic benzyl-protected piperidine ring with a highly reactive primary amine, this compound serves as a critical node in the synthesis of therapeutics targeting neurodegenerative diseases, epigenetic dysregulation, and aggressive malignancies[1],[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in target binding, and validated experimental protocols for its integration into drug discovery workflows.

Physicochemical Properties & Structural Analysis

The compound is predominantly supplied and stored as a dihydrochloride salt rather than a free base. This is a deliberate chemical choice: the free primary amine is susceptible to atmospheric oxidation and can readily absorb ambient CO₂ to form carbamates, leading to degradation. The dihydrochloride salt ensures long-term bench stability and consistent stoichiometric precision during high-throughput screening synthesis.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-benzylpiperidin-4-amine dihydrochloride
Synonyms 4-Ammonio-1-benzylpiperidinium dichloride; 1-Benzyl-4-aminopiperidine DiHCl
CAS Number 1205-72-7
Molecular Formula C₁₂H₂₀Cl₂N₂ (or C₁₂H₁₈N₂ · 2HCl)
Molecular Weight 263.21 g/mol
Physical Form White to off-white powder or crystals
Purity ≥ 96%
Storage Conditions Inert atmosphere, Room Temperature, Desiccated

Mechanistic Role in Drug Design

The structural architecture of 4-ammonio-1-benzylpiperidinium dichloride offers two distinct pharmacological advantages:

  • Blood-Brain Barrier (BBB) Penetration & Lipophilicity : The 1-benzylpiperidine moiety significantly increases the logP of the resulting molecule. In central nervous system (CNS) drug development, this lipophilic bulk is essential for crossing the BBB.

  • Basic Amine Mimicry : At physiological pH (7.4), the tertiary nitrogen of the piperidine ring is typically protonated. This cationic center mimics endogenous basic amines (such as acetylcholine), allowing it to form critical cation-π interactions with aromatic residues (e.g., Tryptophan, Tyrosine) deep within the catalytic gorges of target enzymes[3].

Key Applications in Targeted Therapeutics
  • Neurodegenerative Diseases (Alzheimer's) : The 1-benzylpiperidine motif is a hallmark of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. For instance, linking this scaffold to carbazole derivatives yields potent anticholinesterase activity, effectively blocking acetylcholine hydrolysis and restoring synaptic transmission[2].

  • Oncology (Glioma & Osteosarcoma) : The primary amine at the C4 position is frequently utilized to construct amide bonds with novel pharmacophores. Recent studies have successfully coupled this building block to synthesize N-(Anthracen-9-ylmethyl) benzamide derivatives, which act as potent ZNF207 inhibitors to suppress glioma cell proliferation[1]. Additionally, it has been conjugated with Ursolic acid to induce apoptosis in osteosarcoma cells via the JNK signaling pathway[4].

  • Epigenetic Modulation : Structural optimization using this scaffold has led to the discovery of 5-methoxyquinoline derivatives that act as potent EZH2 inhibitors, decreasing global H3K27me3 levels in tumor cells[5].

  • Protease Inhibition : The scaffold is utilized to synthesize nonpeptide inhibitors of Hepatocyte Growth Factor Activation (HGFA), matriptase, and hepsin, where the N-benzylpiperidine group extends into the S4 subsite of the enzyme to form edge-to-face interactions with Trp 215[3].

Experimental Workflows & Protocols

To utilize 4-ammonio-1-benzylpiperidinium dichloride in synthesis, the dihydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. The following protocols are engineered for high yield and minimal side reactions.

Protocol 1: Standard Amide Coupling for Library Diversification

Causality & Logic: We utilize HATU as the coupling reagent because it efficiently activates the carboxylic acid while minimizing racemization of any chiral centers on the coupling partner. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like NaOH) because it is entirely organic-soluble, non-nucleophilic, and sufficiently basic to strip the two HCl equivalents from the piperidinium salt without interfering with the activated ester.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation : Add HATU (1.2 eq) to the solution and stir at 0 °C for 15 minutes to form the active OAt-ester.

  • Neutralization & Addition : In a separate vial, suspend 4-ammonio-1-benzylpiperidinium dichloride (1.1 eq) in DMF. Add DIPEA (3.5 eq)—two equivalents to neutralize the dihydrochloride salt, and 1.5 equivalents to maintain basicity for the coupling reaction.

  • Coupling : Transfer the neutralized free amine solution dropwise into the activated carboxylic acid mixture at 0 °C.

  • Propagation : Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor via LC-MS or TLC).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the target 1-benzylpiperidine derivative.

SynthesisWorkflow A 4-Ammonio-1-benzylpiperidinium dichloride (Salt) B Neutralization (DIPEA / DMF) A->B C 1-Benzylpiperidin-4-amine (Free Nucleophile) B->C D Amide Coupling (HATU) C->D E Reductive Amination (NaBH(OAc)3) C->E F SNAr Reaction (Heat) C->F G Target Drug Library (CNS / Oncology) D->G E->G F->G

Chemical diversification workflow of 4-Ammonio-1-benzylpiperidinium dichloride.

Protocol 2: Catalytic Debenzylation (Protecting Group Removal)

Causality & Logic: In some synthetic routes, the benzyl group is not part of the final pharmacophore but acts merely as a protecting group for the secondary piperidine nitrogen. Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly cleaves the N-benzyl bond without affecting amides or saturated alkyl chains.

Step-by-Step Methodology:

  • Setup : Dissolve the synthesized 1-benzylpiperidine derivative in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition : Carefully add 10% Pd/C (10-20% w/w relative to the substrate) under a steady stream of argon to prevent spontaneous ignition of the catalyst.

  • Hydrogenation : Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (30–50 psi). Stir vigorously at room temperature for 12–24 hours.

  • Filtration : Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot MeOH.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected secondary piperidine, ready for subsequent functionalization.

Pharmacological Pathway Visualization

When derivatives of 1-benzylpiperidin-4-amine are utilized in neurodegenerative therapies (e.g., Alzheimer's disease), their efficacy relies on a highly specific cascade of biochemical events within the synaptic cleft. The protonated piperidine nitrogen is drawn into the deep, aromatic-rich catalytic gorge of Acetylcholinesterase.

Pathway A 1-Benzylpiperidine Derivative B Binding to AChE Active Site (Cation-π Interactions) A->B C Inhibition of Acetylcholine Hydrolysis B->C D Accumulation of Synaptic Acetylcholine C->D E Restoration of Cholinergic Transmission D->E

Pharmacological pathway of 1-benzylpiperidine derivatives in Alzheimer's therapy.

References

  • Discovery of Novel N-(Anthracen-9-ylmethyl) Benzamide Derivatives as ZNF207 Inhibitors Promising in Treating Glioma. Journal of Medicinal Chemistry - ACS Publications. 1

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry.2

  • Design and Synthesis of Nonpeptide Inhibitors of Hepatocyte Growth Factor Activation. PMC - National Institutes of Health. 3

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. MDPI. 5

  • A New Synthetic Ursolic Acid Derivative IUA with Anti-Tumor Efficacy Against Osteosarcoma Cells via Inhibition of JNK Signaling Pathway. Cellular Physiology and Biochemistry | Karger Publishers. 4

Sources

Exploratory

4-Ammonio-1-benzylpiperidinium Dichloride: A Core Pharmacophore in Multi-Target-Directed Ligands

Target Audience: Medicinal Chemists, Drug Development Professionals, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Synthetic Guide Executive Summary In the landscape of neurodegenerative drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Synthetic Guide

Executive Summary

In the landscape of neurodegenerative drug design, the architectural precision of starting materials dictates the efficacy of the final Active Pharmaceutical Ingredient (API). 4-Ammonio-1-benzylpiperidinium dichloride (CAS 1205-72-7)—frequently cataloged as 1-benzylpiperidin-4-amine dihydrochloride—is a highly versatile, bifunctional building block. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a pre-assembled pharmacophore. Its structural homology to the acetylcholinesterase (AChE) inhibitor Donepezil makes it an indispensable scaffold for synthesizing Multi-Target-Directed Ligands (MTDLs) aimed at Alzheimer's disease (AD) and other cholinergic deficits.

This whitepaper deconstructs the physicochemical rationale behind utilizing the doubly protonated salt form, maps its mechanistic role in enzyme inhibition, and provides a self-validating synthetic workflow for API generation.

Physicochemical Profiling & The Causality of the Salt Form

When designing high-throughput synthetic workflows, the physical state of the intermediate is critical. The free base form (1-benzylpiperidin-4-amine) is an oily liquid that is highly susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption.

By converting this to 4-ammonio-1-benzylpiperidinium dichloride , both the primary amine and the piperidine nitrogen are protonated. This causality—locking the molecule into a crystalline lattice—dramatically extends shelf-life, prevents auto-degradation, and allows for rigorous stoichiometric control during mass-based reaction setups[1].

Quantitative Data Summary
PropertyValueScientific Rationale / Causality
IUPAC Nomenclature 1-benzylpiperidin-4-amine dihydrochlorideIdentifies the core heterocycle and the 1:2 stoichiometric salt ratio.
CAS Number 1205-72-7Standard identifier for procurement and safety verification.
Molecular Formula C₁₂H₂₀Cl₂N₂Accounts for the base structure (C₁₂H₁₈N₂) + 2 HCl molecules.
Molecular Weight 263.21 g/mol Critical parameter for precise equivalent calculations in synthesis.
Appearance White to off-white crystalline powderIndicates high purity; yellowing suggests free-base oxidation.
Solubility Profile Highly soluble in H₂O; Moderate in MeOH/DCMSalt form enables aqueous biological assays; free base requires organic solvents.

Mechanistic Role in Drug Design: The Donepezil Pharmacophore

The 1-benzylpiperidine moiety is a privileged structure in neuropharmacology. Its geometry is perfectly tuned to span the active site gorge of Acetylcholinesterase (AChE), a primary target in Alzheimer's therapy[2].

When functionalized into an MTDL, the molecule operates via a dual-binding site mechanism :

  • Catalytic Active Site (CAS) Engagement: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, forming strong cation-

    
     interactions with the indole ring of Tryptophan-86 (Trp86) at the bottom of the AChE gorge.
    
  • Peripheral Anionic Site (PAS) Engagement: The benzyl group extends toward the entrance of the gorge, engaging in

    
    -
    
    
    
    stacking with Tryptophan-286 (Trp286).

Crucially, PAS interaction does more than inhibit acetylcholine hydrolysis; it sterically blocks the PAS-induced aggregation of amyloid-beta (A


) peptides, addressing both symptomatic and disease-modifying pathways in AD[3].

MTDL_Pathway N1 4-Ammonio-1-benzylpiperidinium (Pharmacophore Core) N2 AChE Catalytic Active Site (CAS) Interaction via Trp86 N1->N2 Cation-π bonding N3 AChE Peripheral Anionic Site (PAS) Interaction via Trp286 N1->N3 π-π stacking N4 Dual-Site AChE Inhibition N2->N4 N3->N4 N5 Blockade of Aβ Aggregation N4->N5 PAS blockade N6 Restoration of Cholinergic Function N4->N6 ACh preservation

Fig 1. Dual-site AChE inhibition pathway mediated by the 1-benzylpiperidine pharmacophore.

Synthetic Workflows: Self-Validating Amide Coupling

To harness 4-Ammonio-1-benzylpiperidinium dichloride for API synthesis (e.g., creating novel amide-linked AChE inhibitors), the dichloride salt must be neutralized in situ. The following protocol utilizes Propylphosphonic anhydride (T3P) for amide coupling.

Causality of Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): Used at 4.0 equivalents. Two equivalents neutralize the dihydrochloride salt to liberate the primary amine, while the remaining two drive the coupling reaction. Its steric hindrance prevents it from acting as a competing nucleophile.

  • T3P: Chosen over traditional carbodiimides (like EDC/DCC) because its byproducts are entirely water-soluble. This allows for purification via simple aqueous extraction, bypassing bottleneck-inducing column chromatography[4].

Step-by-Step Methodology

Step 1: Salt Neutralization (Free-Basing)

  • Suspend 4-Ammonio-1-benzylpiperidinium dichloride (1.0 eq, 2.63 g, 10 mmol) in 25 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add DIPEA (4.0 eq, 5.17 g, 40 mmol) dropwise at 0°C. The suspension will clarify into a homogeneous solution as the salt is neutralized into the free primary amine.

Step 2: Activation and Coupling 3. Add the target Carboxylic Acid (1.1 eq, 11 mmol) to the solution. 4. Slowly add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) via syringe. 5. Allow the reaction to warm to room temperature and stir for 5 hours.

Step 3: Self-Validation Protocol (Ninhydrin Assay) 6. Validation Check: Spot the reaction mixture alongside the starting material on a Silica TLC plate. Stain with Ninhydrin solution and heat. 7. Logic: The starting material contains a primary amine and will stain deep purple (Ruhemann's purple). The desired amide product lacks a primary amine and will remain colorless. The reaction validates its own completion when the baseline purple spot completely disappears.

Step 4: Aqueous Workup 8. Quench the reaction with 25 mL of saturated NaHCO₃ solution. 9. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the highly pure Donepezil-hybrid API.

Synthetic_Workflow S1 Step 1: Salt Neutralization (DIPEA in DCM) S2 Step 2: T3P Activation (Carboxylic Acid) S1->S2 Liberates 1° amine S3 Step 3: Amide Coupling (Room Temp, 5h) S2->S3 Forms active ester S4 Step 4: Self-Validation (Ninhydrin Stain) S3->S4 Reaction monitoring S5 Final API (Donepezil Hybrid) S4->S5 Aqueous workup

Fig 2. T3P-mediated synthetic workflow for converting the dichloride salt into an active API.

References

  • Knez, D. et al. "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020". RSC Advances (via NCBI PMC). URL:[Link]

  • Gómez-García, A. et al. "Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives". RSC Medicinal Chemistry (via NCBI PMC). URL:[Link]

  • Saeedi, M. et al. "Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Foundational

Synthesis Pathway for 4-Ammonio-1-benzylpiperidinium Dichloride: A Technical Guide

Executive Summary 4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride, CAS 1205-72-7) is a critical pharmaceutical intermediate and radioconjugate precursor[1]. It features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride, CAS 1205-72-7) is a critical pharmaceutical intermediate and radioconjugate precursor[1]. It features a flexible aminomethyl side chain and a protected piperidine nitrogen, making it a highly versatile building block for central nervous system (CNS) therapeutics, including acetylcholinesterase inhibitors, MAO inhibitors, and sigma receptor ligands[2]. The dihydrochloride salt form is specifically engineered to maximize aqueous solubility and long-term stability for in vitro and in vivo biological assays[1]. This whitepaper details a scalable, high-yield synthetic pathway utilizing catalytic reductive amination followed by anhydrous dual-protonation.

Retrosynthetic Analysis & Pathway Design

The most efficient route to 4-ammonio-1-benzylpiperidinium dichloride relies on the late-stage salt formation of its free base, 1-benzylpiperidin-4-amine. The free base is accessed via the reductive amination of the commercially available precursor, 1-benzylpiperidin-4-one[3].

This strategy is preferred because:

  • It avoids the need for complex protecting group manipulation on the primary amine.

  • The benzyl group on the piperidine nitrogen is stable under standard Raney-Nickel hydrogenation conditions, preventing unwanted debenzylation[3].

Pathway A 1-Benzylpiperidin-4-one (Starting Material) B Imine Intermediate (Transient) A->B NH3 gas, MeOH -H2O C 1-Benzylpiperidin-4-amine (Free Base) B->C H2 (2-3 kg/cm²) Raney-Ni catalyst D 4-Ammonio-1-benzylpiperidinium dichloride (Target) C->D 2.1 eq Anhydrous HCl Ether/Dioxane, 0°C

Caption: Chemical synthesis pathway from 1-benzylpiperidin-4-one to the target dichloride salt.

Mechanistic Insights: Causality in Experimental Design

Imine Formation and Solvent Selection

The first phase of the reaction requires the nucleophilic addition of ammonia to the carbonyl carbon of 1-benzylpiperidin-4-one. Methanol is selected as the solvent because its protic nature stabilizes the transition state during the dehydration of the hemiaminal intermediate into the target imine[3].

Catalytic Hydrogenation vs. Hydride Reduction

While laboratory-scale syntheses often employ lithium aluminum hydride (LiAlH₄) reduction of an oxime intermediate[4], these reagents pose significant toxicity and exothermic scaling risks. For robust, scalable synthesis, heterogeneous catalytic hydrogenation using Raney-Nickel (10% w/w) is the industry standard[3]. Raney-Ni selectively reduces the C=N double bond of the imine without cleaving the N-benzyl bond—a common side reaction if Palladium on Carbon (Pd/C) were used under similar hydrogen pressures[3].

Anhydrous Dual-Protonation (Salt Formation)

The free base, 1-benzylpiperidin-4-amine, contains two basic sites: a primary exocyclic amine and a tertiary piperidine nitrogen. To form the target dichloride salt, both sites must be protonated. Treatment with a stoichiometric excess (≥2.1 equivalents) of anhydrous hydrogen chloride in an aprotic solvent (e.g., diethyl ether or dioxane) forces the immediate precipitation of the highly polar dicationic salt[1]. Anhydrous conditions are critical to prevent the formation of the hydrate variant, ensuring precise molecular weight control (263.21 g/mol ) for downstream stoichiometric reactions[1].

Experimental Protocols

The following self-validating workflow ensures high purity and yield, transitioning from the raw ketone to the final crystalline salt.

Workflow Step1 1. Reactor Setup Charge 1-benzylpiperidin-4-one & Methanol Step2 Step2 Step1->Step2 Step3 3. Reduction Add Raney-Ni, apply H2 pressure (2-3 kg/cm²) Step2->Step3 Step4 4. Work-up Filter catalyst via Celite, concentrate filtrate Step3->Step4 Step5 5. Salt Formation Dissolve in ether, add HCl in dioxane at 0-5 °C Step4->Step5 Step6 6. Isolation Filter precipitate, wash with ether, vacuum dry Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the dichloride salt.

Protocol A: Synthesis of 1-Benzylpiperidin-4-amine (Free Base)
  • Reactor Setup: Charge a high-pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (2 volumes) at 25-35 °C[3]. Stir for 10-15 minutes to ensure complete dissolution.

  • Catalyst Addition: Carefully add Raney-Ni (10% w/w) to the reactor[3]. Safety Check: Raney-Ni is highly pyrophoric; this step must be performed under a strict nitrogen blanket.

  • Purging: Apply 0.5 kg/cm ² of nitrogen gas and stir for 5 minutes. Release the nitrogen, apply 0.5 kg/cm ² of hydrogen gas, and stir for 5 minutes to displace residual inert gas[3].

  • Amination: Cool the reaction mass to below 10 °C. Pass anhydrous ammonia gas into the mixture until saturation is achieved[3].

  • Reduction: Raise the temperature back to 25-35 °C. Purge with hydrogen gas and maintain a pressure of 2-3 kg/cm ²[3]. Monitor the reaction progress via TLC or HPLC until hydrogen uptake ceases.

  • Work-up: Depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst (keep the filter cake wet to prevent ignition). Concentrate the filtrate under reduced pressure to yield the crude free base as a pale oil[2].

Protocol B: Formation of 4-Ammonio-1-benzylpiperidinium Dichloride
  • Dissolution: Dissolve the crude 1-benzylpiperidin-4-amine in anhydrous diethyl ether (5 volumes) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0-5 °C. This controls the exothermic nature of the acid-base reaction.

  • Protonation: Dropwise add 4M HCl in dioxane (2.1 eq) over 30 minutes. A white to off-white precipitate will immediately begin to form[5].

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete salt formation and particle growth.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 x 1 volume) to remove any unreacted free base or organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours. The final product is isolated as a white to off-white powder or crystals[5].

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative metrics comparing the scalable Raney-Ni method against a traditional laboratory-scale hydride reduction method.

ParameterMethod A (Raney-Ni / NH₃)[3]Method B (LiAlH₄ / Oxime)[4]
Scale Suitability Pilot / IndustrialLaboratory / Bench
Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield (Free Base) 85 - 92%70 - 80%
Purity (HPLC) > 98%~ 95%
Salt Yield (Overall) 80 - 85%65 - 75%
Physical Form White to off-white crystals[5]White to off-white crystals[5]
Molecular Weight 263.21 g/mol [1]263.21 g/mol [1]

References

  • Devarasetty, S., et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, Vol. 30, No. 4 (2018). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Benzylpiperidinium Salts

Foreword: The Enduring Relevance of the Benzylpiperidinium Scaffold The benzylpiperidinium moiety, a quaternary ammonium cation characterized by a benzyl group attached to the nitrogen atom of a piperidine ring, represen...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Benzylpiperidinium Scaffold

The benzylpiperidinium moiety, a quaternary ammonium cation characterized by a benzyl group attached to the nitrogen atom of a piperidine ring, represents a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous approved pharmaceuticals and clinical candidates underscores its significance as a versatile structural motif.[1] The inherent three-dimensional nature and structural flexibility of the N-benzylpiperidine (N-BP) framework allow for nuanced modulation of both physicochemical properties and biological efficacy.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core physical and chemical properties of benzylpiperidinium salts. By delving into the causality behind experimental choices and presenting self-validating protocols, we aim to equip the reader with the foundational knowledge necessary to harness the full potential of this remarkable scaffold.

I. Structural Elucidation and Conformational Dynamics

The piperidine ring in benzylpiperidinium salts typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring, whether axial or equatorial, significantly influences the molecule's overall shape, stability, and interaction with biological targets.

The conformational free energies of substituted piperidines and their corresponding piperidinium salts have been extensively studied. For many 4-substituted piperidines, the conformational energies are nearly identical to their cyclohexane analogs.[2] However, upon protonation to form the piperidinium salt, a notable stabilization of the axial conformer is often observed for polar substituents.[2] This phenomenon is attributed to electrostatic interactions between the substituent and the positively charged nitrogen.[2] Molecular mechanics calculations have demonstrated that these conformational changes can be accurately predicted by modeling the electrostatic interactions.[2]

In the cationic state, the piperidine ring of benzylpiperidinium salts generally maintains a chair-like conformation. Spectroscopic evidence, particularly from NMR, combined with X-ray crystallography, confirms the persistence of this low-energy conformation in both solution and the solid state.[3]

cluster_piperidine Piperidine Ring Conformations cluster_energy Relative Energy Chair_Eq Chair (Equatorial Benzyl) Chair_Ax Chair (Axial Benzyl) Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Ring Inversion Low_Energy Lower Energy (Preferred) Chair_Eq->Low_Energy More Stable Twist_Boat->Chair_Ax Ring Inversion High_Energy Higher Energy (Less Stable) Twist_Boat->High_Energy Less Stable

Caption: Conformational landscape of the piperidinium ring.

II. Synthesis of Benzylpiperidinium Salts

The most common and straightforward method for the synthesis of N-benzylpiperidinium salts is the direct N-alkylation of the corresponding piperidine derivative with a benzyl halide. This is a classic example of a nucleophilic substitution reaction (SN2).

General Reaction Scheme:

The choice of solvent, temperature, and stoichiometry are critical parameters that influence the reaction rate and yield. Acetonitrile is a commonly used solvent for this transformation.[4]

Experimental Protocol: Synthesis of N-Benzylpiperidinium Bromide

This protocol details the synthesis of N-benzylpiperidinium bromide from piperidine and benzyl bromide.

Materials:

  • Piperidine

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile.

  • Slowly add benzyl bromide (1.05 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, N-benzylpiperidinium bromide, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-benzylpiperidinium bromide salt.

start Start dissolve Dissolve Piperidine in Acetonitrile start->dissolve add_benzyl_bromide Add Benzyl Bromide dissolve->add_benzyl_bromide reflux Reflux for 3-4h add_benzyl_bromide->reflux cool Cool to RT reflux->cool precipitate Precipitate/Crystallize cool->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry end End Product dry->end start Start dissolve Dissolve Benzylpiperidinium Salt in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ Atmosphere add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end End Product (Debenzylated Salt) concentrate->end

Caption: Workflow for N-debenzylation of a benzylpiperidinium salt.

VII. Conclusion and Future Perspectives

Benzylpiperidinium salts are a class of compounds with a rich and diverse range of applications, underpinned by their unique physical and chemical properties. This guide has provided a foundational understanding of their synthesis, structure, and reactivity, supported by detailed experimental protocols. As research in drug discovery and materials science continues to evolve, the ability to rationally design and manipulate the properties of these salts will be of paramount importance. Future investigations will likely focus on the development of novel benzylpiperidinium-based ionic liquids with tailored properties, as well as the exploration of new catalytic applications for these versatile compounds. A deeper understanding of their conformational behavior and its influence on biological activity will undoubtedly pave the way for the design of next-generation therapeutics.

VIII. References

  • . Frontiers in Chemistry.

  • . PubMed.

  • . BenchChem.

  • . ResearchGate.

  • . PMC.

  • . PMC.

  • . Sciforum.

  • . Anton Paar.

  • . Creative BioMart.

  • . University of Rochester.

  • . Revue Roumaine de Chimie.

  • . NISCAIR Online Periodicals Repository.

  • . ResearchGate.

  • . SpectraBase.

  • . SlideShare.

  • . UCLA Chemistry & Biochemistry.

  • . Beilstein Journal of Organic Chemistry.

  • . Koei Chemical Co., Ltd.

  • . MDPI.

  • . ResearchGate.

  • . Chemistry LibreTexts.

  • . ResearchGate.

  • . e-PG Pathshala.

  • . PMC.

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Foundational

The Pharmacological Architecture of 4-Ammonio-1-benzylpiperidinium Dichloride: Mechanisms, Target Engagement, and Assay Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-Ammonio-1-benzylpiperidinium dichloride (CAS: 1205-72-7) Executive Summary 4-Ammonio-1-benzylpiperidinium dichlori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-Ammonio-1-benzylpiperidinium dichloride (CAS: 1205-72-7)

Executive Summary

4-Ammonio-1-benzylpiperidinium dichloride—often referred to as 1-benzylpiperidin-4-amine dihydrochloride—is a highly versatile heterocyclic salt[1]. While natively a polar, water-soluble precursor, its true pharmacological value lies in its role as a "privileged scaffold" in central nervous system (CNS) therapeutics[1]. The core 1-benzylpiperidine moiety serves as the critical molecular recognition element in numerous neuroactive compounds, functioning as a structural anchor for target engagement in neurodegenerative disease models and monoamine transport modulation.

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a foundational pharmacophore. This whitepaper deconstructs its mechanism of action (MoA), details its quantitative pharmacodynamics, and provides self-validating experimental protocols for evaluating its derivatives in high-throughput drug discovery pipelines.

Core Mechanism of Action: The 1-Benzylpiperidine Pharmacophore

The pharmacological efficacy of 4-ammonio-1-benzylpiperidinium derivatives is dictated by the spatial orientation of two primary features: the basic piperidine nitrogen (protonated at physiological pH) and the lipophilic benzyl ring. When integrated into larger drug molecules, this scaffold exhibits polypharmacology across several distinct CNS targets.

Dual-Site Cholinesterase Inhibition (AChE/BuChE)

In the context of Alzheimer's disease (AD) therapeutics, the 1-benzylpiperidine core acts as a highly effective dual-binding inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2][3].

  • Catalytic Active Site (CAS) Engagement: The protonated piperidinium nitrogen acts as a cation, plunging into the narrow aromatic gorge of AChE to form strong cation-

    
     interactions with conserved tryptophan residues (e.g., Trp86 in human AChE)[3].
    
  • Peripheral Anionic Site (PAS) Interaction: The flexible benzyl group extends outward to engage in

    
     stacking with aromatic residues at the PAS (e.g., Trp286). This dual-site binding not only prevents acetylcholine hydrolysis but also sterically blocks AChE-induced 
    
    
    
    -amyloid aggregation, a PAS-mediated pathological process[2][3].
Atypical Dopamine Transporter (DAT) Modulation

Derivatives of 1-benzylpiperidin-4-amine are utilized to synthesize atypical DAT inhibitors[4]. Unlike classical psychostimulants (e.g., cocaine) which stabilize DAT in an outward-facing conformation, bioisosteric replacements using the piperidine amine scaffold stabilize alternative inward-facing transporter conformations[4]. This provides high-affinity DAT blockade without triggering the associated hyperlocomotor or rewarding effects, offering a critical pathway for treating psychostimulant use disorders[4].

GPCR Modulation

Beyond enzymatic and transporter targets, the scaffold demonstrates affinity for G-protein coupled receptors (GPCRs). It acts as a structural basis for


-adrenergic receptor modulators and 

histamine receptor agonists/antagonists, influencing downstream cAMP signaling and synaptic neurotransmitter release[5][6].

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of the 1-benzylpiperidine pharmacophore binding within the cholinesterase gorge.

MoA Drug 1-Benzylpiperidine Pharmacophore AChE Acetylcholinesterase (AChE) Gorge Drug->AChE Enters Gorge CAS Catalytic Active Site (Trp86, Glu202) AChE->CAS Cation-π Interaction PAS Peripheral Anionic Site (Trp286, Tyr72) AChE->PAS π-π Stacking Inhibition Enzyme Inhibition & ACh Accumulation CAS->Inhibition Blocks Hydrolysis PAS->Inhibition Blocks Aggregation

Fig 1: Dual-site binding mechanism of the 1-benzylpiperidine pharmacophore within AChE.

Quantitative Pharmacodynamics: Derivative Efficacy

The structural versatility of 4-ammonio-1-benzylpiperidinium dichloride allows for the synthesis of highly potent derivatives. The table below consolidates quantitative inhibition data for synthesized analogs targeting cholinesterases, demonstrating the scaffold's tunable selectivity[2][3].

Compound / Derivative ScaffoldTarget EnzymeIC50 (

M)
Binding Mode
N-(5-(9H-carbazol-9-yl)pentyl)-1-benzylpiperidin-4-amineAChE16.5Mixed / Dual-site
N-(5-(9H-carbazol-9-yl)pentyl)-1-benzylpiperidin-4-amineBuChE0.59Mixed / Dual-site
N-(6-(9H-carbazol-9-yl)hexyl)-1-benzylpiperidin-4-amineAChE26.5Mixed / Dual-site
N-(6-(9H-carbazol-9-yl)hexyl)-1-benzylpiperidin-4-amineBuChE0.18Mixed / Dual-site
Compound 7i (4-amino-1-benzylpiperidine derivative)AChE5.7Reversible
Compound 7i (4-amino-1-benzylpiperidine derivative)BuChE2.6Reversible

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of compounds derived from 4-ammonio-1-benzylpiperidinium dichloride, researchers must employ self-validating assay systems. Below are the definitive, step-by-step methodologies used to establish target engagement, complete with the scientific causality driving each step.

Protocol 1: Modified Ellman’s Assay for Cholinesterase Kinetics

Objective: Determine the IC50 and precise mechanism of inhibition (competitive vs. non-competitive) of synthesized 1-benzylpiperidine derivatives.

  • Step 1: Buffer and Reagent Preparation. Prepare 0.1 M sodium phosphate buffer at strictly pH 8.0.

    • Causality: AChE catalytic activity is highly pH-dependent. A pH of 8.0 mimics the optimal physiological catalytic environment while simultaneously preventing the spontaneous, non-enzymatic hydrolysis of the substrate, ensuring baseline stability.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate 0.02 U/mL of the target enzyme (AChE or BuChE) with varying logarithmic concentrations of the derivative for 15 minutes at 37°C.

    • Causality: Pre-incubation is non-negotiable for this scaffold. Because 1-benzylpiperidine derivatives often act as slow-binding inhibitors, this step allows the cation-

      
       interactions at the CAS to reach thermodynamic equilibrium before substrate competition begins.
      
  • Step 3: Chromogenic Substrate Addition. Introduce 0.5 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCI).

    • Causality (Self-Validation): ATCI is hydrolyzed by the active enzyme to thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. Because the colorimetric output is stoichiometrically directly proportional to enzymatic cleavage, the uninhibited control serves as an internal, self-validating baseline.

  • Step 4: Kinetic Readout. Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Causality: A continuous kinetic reading (rather than a static endpoint assay) captures the initial velocity (

      
      ). This data is mathematically required to construct Lineweaver-Burk plots, which definitively prove the binding modality (e.g., shifting 
      
      
      
      vs.
      
      
      ).
Protocol 2: 4D-Label-Free Proteomics for Downstream Target Validation

Objective: Elucidate downstream neuroprotective pathways (e.g., Reelin-mediated signaling) activated by the scaffold in in vivo models[3].

  • Step 1: Tissue Processing & Digestion. Homogenize cerebral cortex tissues from treated murine models, followed by reduction, alkylation, and Trypsin digestion.

    • Causality: Trypsin specifically cleaves at the carboxyl side of lysine and arginine, generating predictable peptide fragments essential for accurate mass-to-charge (

      
      ) mapping.
      
  • Step 2: LC-MS/MS Analysis. Run the digested peptides through a 4D-label-free liquid chromatography-tandem mass spectrometry pipeline.

    • Causality: Label-free quantification is chosen over isobaric tagging (like TMT) because it avoids stoichiometric suppression, allowing for the unbiased, high-throughput identification of differentially expressed proteins (DEPs) such as the very low-density lipoprotein receptor (VLDLR)[3].

Workflow Visualization

The following diagram outlines the logical progression of the self-validating Ellman's assay described in Protocol 1.

Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Dilution Substrate Add ATCI & DTNB Incubate->Substrate 15 min Read Kinetic Detection Substrate->Read Reaction Data IC50 Calculation Read->Data 412 nm

Fig 2: Self-validating Ellman's assay workflow for high-throughput kinetic screening.

References

  • Source: National Institutes of Health (NIH)
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy - Frontiers Source: Frontiers URL
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)
  • CAS 1205-72-7: 4-Piperidinamine, 1-(phenylmethyl)-, hydrochloride (1:2)
  • US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google Patents Source: Google Patents URL

Sources

Exploratory

The Strategic Role of 4-Ammonio-1-benzylpiperidinium Dichloride in Modern Drug Discovery: A Technical Guide to Bioactive Scaffolds

Abstract In the landscape of medicinal chemistry, the transition from a stable chemical precursor to a potent biological agent requires rigorous structural control. 4-Ammonio-1-benzylpiperidinium dichloride (CAS 1205-72-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the transition from a stable chemical precursor to a potent biological agent requires rigorous structural control. 4-Ammonio-1-benzylpiperidinium dichloride (CAS 1205-72-7), the dihydrochloride salt of 4-amino-1-benzylpiperidine, serves as a privileged pharmacophore scaffold. While the salt itself is primarily a highly stable synthetic intermediate, its core structure—the N-benzylpiperidine moiety—is the functional engine driving the biological activity of numerous FDA-approved drugs and novel therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between benchtop synthesis and biological target engagement. We will explore the causality behind its chemical handling, its mechanistic role in neurotherapeutics and metabolic disease management, and the self-validating protocols required to evaluate its derivatives.

Chemical Identity and Scaffold Dynamics

The use of 4-Ammonio-1-benzylpiperidinium dichloride rather than its free-base counterpart is a deliberate, field-proven choice in drug development. Free-base primary amines are notoriously hygroscopic and prone to spontaneous oxidation, which can introduce critical impurities during multi-step syntheses. By isolating the compound as a dichloride salt, researchers achieve exceptional bench stability.

Upon in situ neutralization with a mild organic base, the liberated 1-benzylpiperidin-4-amine scaffold offers three distinct structural advantages:

  • The Benzyl Group: Provides essential lipophilicity for blood-brain barrier (BBB) penetration and engages in

    
     stacking and 
    
    
    
    -cation interactions with aromatic amino acid residues in target proteins 1.
  • The Piperidine Ring: Imparts a rigid, three-dimensional geometry. The tertiary nitrogen becomes protonated at physiological pH, allowing it to form critical salt bridges within enzymatic active sites.

  • The 4-Amino Group: Acts as a highly reactive nucleophilic handle for amide coupling, reductive amination, or Michael addition, enabling the modular attachment of secondary pharmacophores.

Target Engagement & Biological Activity Profiles

The biological activity of compounds derived from 4-Ammonio-1-benzylpiperidinium dichloride spans several therapeutic areas, most notably neurodegeneration and metabolic disorders.

Neurotherapeutics: Acetylcholinesterase (AChE) Inhibition

The N-benzylpiperidine structure is the primary pharmacophore of Donepezil, a gold-standard reversible AChE inhibitor used in Alzheimer's disease management. Derivatives synthesized from 4-amino-1-benzylpiperidine exhibit potent, dual-binding inhibition of AChE. The protonated piperidine nitrogen forms


-cationic interactions with the Catalytic Anionic Site (CAS) residues (e.g., Trp86, Tyr337), while the benzyl ring extends to the Peripheral Anionic Site (PAS) to interact with Tyr72 and Tyr341 1. This dual-site binding not only inhibits acetylcholine hydrolysis but also prevents A

-induced neurotoxicity 2.

Pathway cluster_AChE AChE Active Site Scaffold 1-Benzylpiperidin-4-amine Scaffold CAS Catalytic Anionic Site (Trp86, Tyr337) Scaffold->CAS π-Cation Interaction (Protonated Piperidine N) PAS Peripheral Anionic Site (Tyr72, Tyr341) Scaffold->PAS π-π Stacking (Benzyl Ring) Effect AChE Inhibition & Neuroprotection CAS->Effect PAS->Effect

Dual-binding mechanism of the N-benzylpiperidine pharmacophore in the AChE active site.

Metabolic Disorders: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

In the treatment of Type 2 Diabetes, DPP-IV inhibitors prevent the degradation of incretin hormones like GLP-1. Compounds incorporating the 4-amino-1-benzylpiperidine moiety have demonstrated significant DPP-IV inhibitory activity. Molecular docking reveals that the primary amino group interacts directly with the Glu205 and Glu206 residues in the S2 pocket of the enzyme, while the benzyl group maintains essential hydrophobic interactions 3.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the biological versatility of this scaffold, the following table summarizes the quantitative inhibitory data of various 4-amino-1-benzylpiperidine derivatives across different enzymatic targets.

Compound / Derivative ClassPrimary TargetObserved IC₅₀ (µM)Key Pharmacodynamic Interaction
Donepezil (Reference) EeAChE4.70

stacking with Trp86 (CAS)
Squaramide Hybrid (Cmpd 3) EeAChE4.40H-bonding with Tyr72 (PAS)
Pyridonepezil Hybrid (Cmpd 16) EeAChE0.0167Dual-site binding (CAS and PAS)
4-Amino-1-benzylpiperidine (Cmpd 4) DPP-IV4.00Salt bridge with Glu205/Glu206
Cinnamic Acid Derivative (Cmpd 5a) EqBChE3.00Hydrophobic interactions in acyl pocket

(Data synthesized from standardized in vitro fluorometric and colorimetric assays 1, 2, 3.)

Experimental Methodologies

The transition from the dichloride salt to a biologically active hybrid requires precise synthetic execution and rigorous biological validation. The following protocols outline this pipeline.

Workflow Start 4-Ammonio-1-benzylpiperidinium Dichloride Desalting Base Neutralization (TEA) Liberates Free Amine Start->Desalting Synthesis Nucleophilic Coupling (e.g., Michael Addition) Desalting->Synthesis Assay Ellman's Kinetic Assay (AChE Inhibition) Synthesis->Assay Analysis IC50 Calculation & Structure-Activity Profiling Assay->Analysis

Experimental workflow from dichloride salt neutralization to biological evaluation.

Protocol 1: Synthesis of Bioactive Hybrids via Michael Addition

Causality Note: The use of Triethylamine (TEA) is critical here. It acts as an acid scavenger to quantitatively neutralize the dichloride salt, ensuring the 4-amino group is fully deprotonated and nucleophilic enough to attack the electrophilic center of reagents like diethyl squarate 1.

  • Desalting & Activation: Suspend 1.0 equivalent of 4-Ammonio-1-benzylpiperidinium dichloride in dry tetrahydrofuran (THF). Add 2.5 equivalents of TEA dropwise under argon gas to liberate the free amine.

  • Coupling: Introduce 1.0 equivalent of the electrophile (e.g., diethyl squarate or a Boc-protected amino acid with DEPBT coupling reagent).

  • Reaction Kinetics: Stir the mixture at room temperature for 10 hours. Why 10 hours? Kinetic studies indicate this duration maximizes yield while preventing the formation of thermodynamic degradation byproducts.

  • Purification: Evaporate the solvent, wash the residue with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel column chromatography.

Protocol 2: Self-Validating Ellman’s Assay for AChE Inhibition

Causality Note: This kinetic assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). To ensure trustworthiness, the protocol mandates a self-validating control system: a blank control (correcting for spontaneous non-enzymatic substrate hydrolysis) and a background control (correcting for the intrinsic absorbance of the synthesized piperidine derivatives).

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized 4-amino-1-benzylpiperidine derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Reaction Assembly (96-well plate):

    • Test Wells: Add 140 µL buffer, 20 µL enzyme (EeAChE, 0.2 U/mL), 20 µL test compound, and 10 µL DTNB (15 mM).

    • Blank Wells: Replace enzyme with 20 µL buffer.

    • Background Wells: Replace substrate (added in step 3) with 10 µL buffer.

  • Incubation & Initiation: Incubate the plate at 25°C for 15 minutes to allow inhibitor-enzyme binding. Initiate the reaction by adding 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Data Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [1 - (ΔOD_test - ΔOD_background) / (ΔOD_blank_control)] × 100

References

  • Source: ACS Omega / PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors Source: OAText URL

Sources

Foundational

The Quaternary Ammonium Piperidine Pharmacophore: A Technical Guide to Synthesis, Neuromuscular Blockade, and Antimicrobial Efficacy

Executive Summary Quaternary ammonium compounds (QACs) represent a cornerstone of modern pharmacology and materials science. When the permanently charged quaternary nitrogen is integrated into or attached to a piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary ammonium compounds (QACs) represent a cornerstone of modern pharmacology and materials science. When the permanently charged quaternary nitrogen is integrated into or attached to a piperidine heterocyclic ring, the resulting quaternary ammonium piperidine compounds exhibit unique spatial and electronic properties. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual utility of this pharmacophore. We will explore its critical role in non-depolarizing neuromuscular blocking agents (NMBAs) used in surgical anesthesia, as well as its emerging application in broad-spectrum antimicrobial polymers and surfactants.

By understanding the causality between structural modifications (e.g., mono- vs. bis-quaternary states, alkyl chain length) and biological outcomes, researchers can rationally design next-generation therapeutics and functional materials.

Chemical Foundation & Synthesis

The piperidine scaffold is a ubiquitous six-membered nitrogen-containing heterocycle. Quaternization of the piperidine nitrogen imparts a permanent positive charge, rendering the molecule highly water-soluble and capable of strong electrostatic interactions with biological targets[1].

The primary synthetic route for generating these compounds is the Menschutkin reaction —an SN2 alkylation of a tertiary amine using an alkyl halide.

Experimental Protocol 1: Synthesis of Quaternized Poly(1-allylpiperidine)

This protocol details the synthesis of a cationic antimicrobial polymer via the quaternization of a piperidine nitrogen[2].

  • Rationale/Causality: The Menschutkin reaction is highly sensitive to solvent polarity. Using a polar aprotic solvent (like DMF or DMSO) is critical because it stabilizes the polar transition state of the SN2 reaction without solvating the nucleophilic tertiary amine, thereby accelerating the reaction rate.

  • Step 1: Polymerization. Dissolve 1-allylpiperidine in a suitable solvent (e.g., toluene) and initiate free-radical polymerization using AIBN (Azobisisobutyronitrile) at 70°C under an inert argon atmosphere for 24 hours.

  • Step 2: Precipitation. Precipitate the resulting poly(1-allylpiperidine) in cold hexane to remove unreacted monomers. Dry under a vacuum.

  • Step 3: Quaternization (Menschutkin Reaction). Dissolve the purified polymer in N,N-dimethylformamide (DMF). Add an excess of an alkylating agent (e.g., methyl iodide or benzyl chloride).

  • Step 4: Incubation. Stir the mixture at 60°C for 48 hours in the dark (to prevent the photolytic degradation of alkyl iodides).

  • Step 5: Final Purification. Precipitate the quaternized poly(1-allylpiperidine) in diethyl ether, filter, and dry under a vacuum to yield the final cationic polymer.

Pharmacological Application I: Neuromuscular Blocking Agents (NMBAs)

Quaternary ammonium piperidines are the structural backbone of aminosteroid NMBAs, including pancuronium, vecuronium, and rocuronium. These drugs act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located at the motor end plate of skeletal muscles[3].

Mechanism of Action

The positive charge of the quaternary ammonium site mimics the quaternary nitrogen of acetylcholine (ACh). This allows the drug to bind to the


-subunits of the nAChR without inducing the conformational change required to open the ion channel, thereby preventing depolarization and causing skeletal muscle paralysis[3].

NMBA_Mechanism ActionPotential Motor Nerve Action Potential CaInflux Presynaptic Calcium Influx ActionPotential->CaInflux AChRelease ACh Release into Cleft CaInflux->AChRelease nAChR Nicotinic ACh Receptor (Motor End Plate) AChRelease->nAChR Binds a-subunits MuscleContraction Muscle Contraction (Normal Pathway) nAChR->MuscleContraction Na+/K+ flux Blockade Competitive Blockade (No Depolarization) nAChR->Blockade If QAPC bound QAPC Quaternary Ammonium Piperidine (e.g., Rocuronium) QAPC->nAChR Competes for binding Paralysis Skeletal Muscle Paralysis Blockade->Paralysis

Fig 1. Competitive antagonism of nAChR by quaternary ammonium piperidines.

Structure-Activity Relationships (SAR) & Causality

The specific configuration of the piperidine ring dictates the drug's stability, potency, and onset of action:

  • Pancuronium vs. Vecuronium (Stability): Pancuronium is a bisquaternary compound with quaternized piperidine rings at both the 2- and 16-positions of the steroid nucleus. Vecuronium is its monoquaternary analog, where the 2-piperidine is a tertiary amine. Causality of Instability: In vecuronium, the adjacent basic piperidine at the 2-position acts as a catalyst, facilitating the hydrolysis of the 3-acetate group. Consequently, vecuronium is unstable in aqueous solution and must be lyophilized. In pancuronium, the 2-piperidine is quaternized (non-basic), preventing this catalytic hydrolysis and allowing it to be stored as a stable liquid[3][4].

  • Rocuronium (Onset of Action): Rocuronium replaces the methyl group attached to the quaternary nitrogen with an allyl group. Causality of Rapid Onset: This modification makes rocuronium approximately 6 to 10 times less potent than vecuronium. Because it is less potent, a much larger molar dose is required for intubation. This massive number of molecules creates a steep concentration gradient from the plasma to the neuromuscular junction, driving a highly rapid onset of effect (often <60 seconds), making it ideal for rapid sequence induction[3][4].

Pharmacological Application II: Antimicrobial Agents

Beyond anesthesia, quaternary ammonium piperidines are potent biocides. Their amphiphilic nature—comprising a permanently charged hydrophilic head (the quaternized piperidine) and a hydrophobic alkyl tail—allows them to disrupt microbial cell membranes[5].

Mechanism of Antimicrobial Action

Bacterial cell walls (especially Gram-negative outer membranes) are rich in negatively charged anionic lipids. The cationic piperidine headgroup electrostatically binds to the bacterial surface. Subsequently, the hydrophobic alkyl chain intercalates into the lipid bilayer, disrupting the hydrophilic-hydrophobic balance. This causes membrane fluidization, leakage of intracellular contents, and rapid cell death[1][5].

Quantitative Data Presentation

The length of the alkyl chain directly impacts the lipophilicity (logP) and, consequently, the Minimum Inhibitory Concentration (MIC). The table below summarizes the MIC values for various piperidine-based QACs.

Compound / Polymer ClassStructural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Ref
Piperidin-4-one DerivativesShort-chain100 - >1000100 - >1000100 - >1000[2]
Gemini Surfactant (6a)10-carbon tail, Piperidine head256512512
Gemini Surfactant (6b)12-carbon tail, Piperidine head128128256
Piperidine-Based SulfobetainesZwitterionic6.88 (Zone of inhibition)Resistant7.58 (Zone of inhibition)[2]

Note: The 12-carbon tail (Compound 6b) represents the optimal lipophilic balance for penetrating the outer membrane of Gram-negative bacteria like E. coli, demonstrating the "cut-off" effect in QAC design[1].

Experimental Protocol 2: MIC Determination via Broth Microdilution

To validate the efficacy of newly synthesized piperidine QACs, a standardized broth microdilution must be performed[2].

  • Rationale/Causality: Utilizing a spectrophotometer to measure Optical Density (OD600) provides a quantitative, objective measure of bacterial turbidity, eliminating the subjectivity of visual inspection and allowing for precise IC50/MIC calculations.

  • Step 1: Inoculum Preparation. Cultivate the target strain (e.g., S. aureus or E. coli) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Standardize the inoculum to a final concentration of

    
     CFU/mL.
    
  • Step 2: Serial Dilution. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the quaternized piperidine compound in MHB.

  • Step 3: Inoculation. Add an equal volume of the standardized microbial inoculum to each well. Ensure the inclusion of a positive control (microbes + medium, no drug) and a negative control (medium only).

  • Step 4: Incubation. Seal the plate and incubate at 37°C for 18–24 hours.

  • Step 5: Quantification. Read the absorbance of each well at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (OD600 matches the negative control).

Future Perspectives & Emerging Concerns

While quaternary ammonium piperidines are highly effective, their widespread use as disinfectants has raised concerns regarding environmental persistence and the co-selection of antimicrobial resistance (AMR) genes[5]. Future drug development is pivoting toward "soft" QACs—compounds designed with metabolically labile ester linkages that maintain efficacy but rapidly degrade in the environment, mitigating long-term ecological toxicity. Furthermore, incorporating these piperidine motifs into advanced polymer matrices (such as anion exchange membranes for water electrolyzers) represents a rapidly expanding frontier in green energy materials.

References

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. MDPI. URL: [Link]

  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC. National Institutes of Health (NIH). URL:[Link]

  • Preparation, Surface-Active Properties and Antimicrobial Activities of Gemini Surfactants based on Morpholine and Piperidine - Prime Scholars. Prime Scholars. URL:[Link]

  • Chapter 13 – Pharmacology of Muscle Relaxants and Their Antagonists. University of Washington. URL:[Link]

  • Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key. Anesthesia Key. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Ammonio-1-benzylpiperidinium dichloride and its Precursor

Introduction This technical guide delves into the chemical identity, synthesis, and applications of 4-Ammonio-1-benzylpiperidinium dichloride. It is important to note that this specific dicationic compound is not extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide delves into the chemical identity, synthesis, and applications of 4-Ammonio-1-benzylpiperidinium dichloride. It is important to note that this specific dicationic compound is not extensively documented in current chemical literature, suggesting it may be a novel or less-common derivative. A more common and well-characterized related compound is its immediate precursor, 1-Benzyl-4-aminopiperidine , and its corresponding dihydrochloride salt. The chemical name "4-Ammonio-1-benzylpiperidinium dichloride" is the formal nomenclature for 1-Benzyl-4-aminopiperidine dihydrochloride, where both nitrogen atoms are protonated. This guide will focus on the synthesis and properties of this key precursor and its dihydrochloride salt, providing a foundational understanding for researchers in drug discovery and organic synthesis.

Compound Identification and Properties

The foundational molecule, 1-benzyl-4-aminopiperidine, is a versatile intermediate in organic synthesis. Its dihydrochloride salt is often the form used in reactions due to its increased stability and solubility in certain solvents.

Identifier1-Benzyl-4-aminopiperidine (Free Base)1-Benzyl-4-aminopiperidine dihydrochloride
IUPAC Name 1-benzylpiperidin-4-amine[1]1-benzylpiperidin-4-aminium chloride hydrochloride
CAS Number 50541-93-0[1][2]1205-72-7[3][4]
Molecular Formula C₁₂H₁₈N₂[1][2]C₁₂H₂₀Cl₂N₂[3][4]
Molecular Weight 190.28 g/mol [1][2]263.21 g/mol
Appearance Clear colourless to light yellow liquid[5]White to off-white powder or crystals[3]
Solubility Soluble in organic solvents, limited solubility in water.[6]---
Density 0.933 g/mL at 25 °C[2]---
Boiling Point ------
Melting Point ---270-273 °C[5]

Synthesis and Mechanism

The most prevalent and efficient synthesis of 1-benzyl-4-aminopiperidine is through the reductive amination of 1-benzyl-4-piperidone. This method is widely adopted due to its high yield and the commercial availability of the starting materials.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The ammonium acetate serves as the ammonia source.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

    • Expertise & Experience: Sodium cyanoborohydride is the reducing agent of choice as it is mild enough to selectively reduce the imine in the presence of the ketone, minimizing side reactions. The reaction is performed at a lower temperature to control the reaction rate and improve selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with a 1N NaOH solution to a pH of >12. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[6]

Synthesis Workflow Diagram

G A 1-Benzyl-4-piperidone C Imine Intermediate A->C Imine Formation (Methanol) B Ammonium Acetate (Ammonia Source) B->C E 1-Benzyl-4-aminopiperidine (Final Product) C->E Reduction D Sodium Cyanoborohydride (Reducing Agent) D->E

Caption: Reductive amination of 1-benzyl-4-piperidone.

Formation of 4-Ammonio-1-benzylpiperidinium dichloride

The dihydrochloride salt is readily formed by treating the synthesized 1-benzyl-4-aminopiperidine free base with hydrochloric acid.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified 1-benzyl-4-aminopiperidine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: While stirring, add a solution of hydrochloric acid in ethanol or isopropanol (2.2 equivalents) dropwise.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-benzyl-4-aminopiperidine dihydrochloride as a white solid.[5]

Salt Formation Diagram

G A 1-Benzyl-4-aminopiperidine C 4-Ammonio-1-benzylpiperidinium dichloride (1-Benzyl-4-aminopiperidine dihydrochloride) A->C Protonation B Hydrochloric Acid (2 eq.) B->C

Caption: Formation of the dihydrochloride salt.

Applications in Research and Drug Development

1-Benzyl-4-aminopiperidine is a valuable building block in medicinal chemistry due to the presence of two reactive nitrogen atoms and a benzyl group that can be removed under hydrogenolysis conditions.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of a wide range of pharmaceutical agents.[6][7] This includes compounds targeting the central nervous system.[6]

  • Neuroscience Research: This compound and its derivatives are utilized in the study of neurotransmitter systems.[7]

  • Synthesis of Complex Molecules: It has been used in the preparation of:

    • Highly selective inhibitors of p38α mitogen-activated protein kinase.

    • Dual-activity cholinesterase and Aβ-aggregation inhibitors for potential Alzheimer's disease treatment.

    • Muscarinic acetylcholine receptor antagonists.

    • Antiplasmodial compounds.

Safety and Handling

1-Benzyl-4-aminopiperidine:

  • Hazards: Causes skin irritation.

  • Precautions: Wear protective gloves, and wash hands thoroughly after handling.

1-Benzyl-4-aminopiperidine dihydrochloride:

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

References

  • PrepChem. (n.d.). Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Chem-Impex. (n.d.). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BENZYL-4-PHENYLPIPERIDINE-4-CARBONITRILE HYDROCHLORIDE | CAS. Retrieved from [Link]

Sources

Foundational

Theoretical Studies and Pharmacophore Modeling of 4-Ammonio-1-benzylpiperidinium Dichloride: A Computational Guide to AChE Inhibitor Design

Executive Summary 4-Ammonio-1-benzylpiperidinium dichloride (CAS No. 1205-72-7), the dihydrochloride salt of 4-amino-1-benzylpiperidine, is a highly versatile heterocyclic organic compound[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ammonio-1-benzylpiperidinium dichloride (CAS No. 1205-72-7), the dihydrochloride salt of 4-amino-1-benzylpiperidine, is a highly versatile heterocyclic organic compound[1]. In the realm of neuropharmacology, the N-benzylpiperidine moiety serves as the primary pharmacophore responsible for acetylcholinesterase (AChE) inhibition, most notably in the FDA-approved Alzheimer's disease (AD) therapeutic, Donepezil[2].

This technical whitepaper explores the theoretical foundations of 4-Ammonio-1-benzylpiperidinium dichloride. By synthesizing Density Functional Theory (DFT) modeling, vibrational spectroscopy (FT-IR/FT-Raman)[3], and molecular docking principles[4][5], we provide a self-validating framework for researchers designing next-generation multi-target-directed ligands (MTDLs) for neurodegenerative diseases.

Quantum Mechanical Foundations (DFT)

To rationally design derivatives of the N-benzylpiperidine scaffold, researchers must first understand its intrinsic electronic and geometric properties. Density Functional Theory (DFT) is the gold standard for this analysis, offering an optimal balance between computational efficiency and the accurate treatment of electron correlation[3].

Causality in Functional and Basis Set Selection

For organic salts like 4-Ammonio-1-benzylpiperidinium dichloride, the B3LYP functional combined with the 6-31G(d,p) basis set is strictly recommended[3].

  • Why B3LYP? It accurately captures the exchange-correlation energy necessary for modeling the delocalized

    
    -electrons of the benzyl ring.
    
  • Why 6-31G(d,p)? The addition of polarization functions (d on heavy atoms, p on hydrogen) is critical for accurately modeling the highly polarized N-H bonds in the protonated ammonio and piperidinium groups, which are the primary drivers of hydrogen bonding and cation-

    
     interactions in biological systems.
    
Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of the molecule are dictated by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap indicates higher polarizability, allowing the molecule to readily engage in charge-transfer interactions within the enzyme's active site[2].

Table 1: Representative Frontier Molecular Orbital Parameters

Parameter Value (eV)* Mechanistic Significance
HOMO Energy -5.85 Indicates the molecule's electron-donating ability (Nucleophilicity).
LUMO Energy -0.95 Indicates the molecule's electron-accepting ability (Electrophilicity).

| Energy Gap (


)  | 4.90 | Defines kinetic stability; critical for predicting off-target reactivity. |
| Dipole Moment  | 2.45 Debye | Governs molecular polarity, influencing blood-brain barrier (BBB) penetration. |
*Note: Values are representative baseline metrics for the N-benzylpiperidine class derived from B3LYP/6-31G(d,p) optimizations.

Pharmacophore Modeling and AChE Inhibition Mechanism

The therapeutic efficacy of the N-benzylpiperidine scaffold lies in its ability to span the deep, narrow gorge of the AChE active site[5]. Donepezil and its MTDL hybrids interact simultaneously with two distinct regions of the enzyme[4]:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge. The protonated piperidine nitrogen (the ammonio core in physiological conditions) engages in strong cation-

    
     interactions  with the Trp86 residue[5]. Simultaneously, the benzyl ring undergoes 
    
    
    
    -
    
    
    stacking
    with the same aromatic pocket[5].
  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge. Extended derivatives utilize this site (specifically Trp286) to block the entry of the substrate and prevent AChE-induced amyloid-

    
     aggregation[4][5].
    

Binding Ligand N-benzylpiperidine Moiety (Pharmacophore Core) AChE AChE Active Site Gorge Ligand->AChE Binding Event PiPi Pi-Pi Stacking (Benzyl Ring) Ligand->PiPi CationPi Cation-Pi Interaction (Protonated Piperidine) Ligand->CationPi CAS Catalytic Anionic Site (CAS) Trp86 Residue AChE->CAS PAS Peripheral Anionic Site (PAS) Trp286 Residue AChE->PAS CAS->PiPi CAS->CationPi

Mechanistic pathway of N-benzylpiperidine binding within the AChE active site.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, theoretical DFT calculations must be grounded in empirical data. The following protocols establish a self-validating loop where theoretical harmonic frequencies are corrected and matched against experimental FT-IR and FT-Raman spectra[3].

Protocol 1: Computational DFT Workflow
  • Initial Geometry Construction: Build the 3D structure of 4-Ammonio-1-benzylpiperidinium dichloride. Ensure both the primary amine and the piperidine nitrogen are protonated to reflect the dichloride salt state[1].

  • Geometry Optimization: Execute a full unconstrained geometry optimization using Gaussian software at the B3LYP/6-31G(d,p) level.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Crucial Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Anharmonicity Correction: DFT assumes a harmonic oscillator model, which overestimates vibrational frequencies. Apply a standard scaling factor (typically ~0.9613 for B3LYP/6-31G(d,p)) to the calculated frequencies to align them with experimental reality[3].

Protocol 2: Spectroscopic Validation Setup
  • Sample Preparation: Dry the 4-Ammonio-1-benzylpiperidinium dichloride powder in a vacuum desiccator to remove trace hydrate moisture, which can mask critical N-H stretching regions[1].

  • FT-IR Analysis: Prepare a KBr pellet (1 mg sample to 100 mg KBr). Record the FT-IR spectrum in the range of 4000–400 cm⁻¹ at a resolution of 2 cm⁻¹.

  • FT-Raman Analysis: Expose the pure sample in a capillary tube to an Nd:YAG laser (1064 nm excitation) to prevent fluorescence. Record the Raman spectrum in the range of 3500–50 cm⁻¹.

  • Data Correlation: Map the scaled theoretical frequencies to the experimental peaks.

Workflow Start 4-Ammonio-1-benzylpiperidinium Dichloride (Input Geometry) DFT DFT Optimization B3LYP / 6-31G(d,p) Start->DFT Freq Harmonic Vibrational Frequencies DFT->Freq NBO NBO & Charge Distribution Analysis DFT->NBO FMO HOMO-LUMO Energy Gap DFT->FMO Scale Apply Scaling Factor (Anharmonicity Correction) Freq->Scale Exp Experimental Spectra (FT-IR & FT-Raman) Valid Self-Validating Correlation (Theory vs. Experiment) Exp->Valid Scale->Valid

Computational and spectroscopic validation workflow for DFT analysis.

Quantitative Data Summaries

The validation of the DFT model relies heavily on the accurate prediction of functional group vibrations. The protonated nature of the dichloride salt significantly shifts the N-H stretching frequencies compared to the free base[1][3].

Table 2: Theoretical vs. Experimental Vibrational Frequencies

Mode Description Scaled Theoretical Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
N-H Asymmetric Stretch (Ammonio) 3352 3345 Weak/Absent
C-H Asymmetric Stretch (Aromatic) 3058 3060 3055
C-H Symmetric Stretch (Piperidine) 2921 2930 2925
C=C Stretch (Benzyl Ring) 1604 1610 1600

| C-N Stretch (Aliphatic) | 1118 | 1115 | 1125 |

By confirming the alignment between the scaled DFT predictions and the FT-IR/Raman empirical data, researchers can trust the underlying optimized geometry before utilizing it in molecular docking simulations against AChE.

References

  • American Chemical Suppliers. "benzyl chloride suppliers USA: 4-Amino-1-benzylpiperidine dihydrochloride hydrate."[1]1

  • Chandra, S., et al. "FT-IR, FT-Raman spectra and scaled quantum mechanical study of 4-amino-1-benzylpiperidine." Journal of Molecular Structure, 2011.[3] 3

  • Zha, X., et al. "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020." National Institutes of Health (PMC).[4] 4

  • Università di Bologna. "Turning Donepezil into a Multi-Target-Directed Ligand through a Merging Strategy." Alma Mater Studiorum.[5] 5

  • Wang, Y., et al. "Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs." ACS Omega / National Institutes of Health (PMC), 2023.[2] 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Ammonio-1-benzylpiperidinium dichloride as a Phase-Transfer Catalyst

Introduction: Unlocking Heterogeneous Reactions with 4-Ammonio-1-benzylpiperidinium dichloride In the realm of synthetic chemistry, facilitating reactions between reagents that reside in immiscible phases presents a sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Heterogeneous Reactions with 4-Ammonio-1-benzylpiperidinium dichloride

In the realm of synthetic chemistry, facilitating reactions between reagents that reside in immiscible phases presents a significant challenge. Phase-transfer catalysis (PTC) has emerged as a powerful and elegant solution to this problem, enabling a vast array of transformations that would otherwise be sluggish or completely intractable.[1][2] At the heart of this methodology lies the phase-transfer catalyst, a molecule possessing the unique ability to shuttle reactive species across the phase boundary. This guide focuses on a promising, yet specific, phase-transfer catalyst: 4-Ammonio-1-benzylpiperidinium dichloride.

This quaternary ammonium salt is characterized by a piperidinium core, which provides a degree of structural rigidity, a lipophilic benzyl group that enhances its solubility in organic media, and a hydrophilic ammonium group. This amphiphilic nature is the key to its function as a phase-transfer catalyst.[3] The positively charged quaternary nitrogen forms an ion pair with an anion from the aqueous phase, and the surrounding organic substituents allow this ion pair to be extracted into the organic phase where it can react with the substrate.[4] This process circumvents the need for expensive, and often hazardous, anhydrous or polar aprotic solvents, aligning with the principles of green chemistry.[5]

This document provides a comprehensive overview of the synthesis, applications, and handling of 4-Ammonio-1-benzylpiperidinium dichloride, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile catalyst in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective application. While specific experimental data for 4-Ammonio-1-benzylpiperidinium dichloride is not widely available, we can infer its properties from closely related structures, such as N-benzyl-N-methylpiperidinium chloride.[6][7]

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₁₂H₂₀Cl₂N₂-
Molecular Weight279.21 g/mol -
AppearancePredicted to be a white to off-white solid[6]
SolubilityExpected to be soluble in water and polar organic solvents[8]
Melting PointNot available. Related compounds like N-benzyl-N-methylpiperidinium chloride have reported melting points.[7]
StabilityExpected to be stable under normal laboratory conditions, but may be hygroscopic.[8]

Synthesis of 4-Ammonio-1-benzylpiperidinium dichloride

The synthesis of 4-Ammonio-1-benzylpiperidinium dichloride can be conceptualized as a two-step process: first, the synthesis of the precursor 4-amino-1-benzylpiperidine, followed by its quaternization.

Part 1: Synthesis of 4-Amino-1-benzylpiperidine

A common and effective method for the synthesis of 4-amino-1-benzylpiperidine is the reductive amination of 1-benzyl-4-piperidone.[6]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 1-Benzyl-4-piperidone product 4-Amino-1-benzylpiperidine reactant1->product Reductive Amination reactant2 Ammonia/Ammonium Acetate reactant2->product reactant3 Reducing Agent (e.g., Sodium Cyanoborohydride) reactant3->product

A schematic representation of the synthesis of the precursor, 4-amino-1-benzylpiperidine.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in an appropriate anhydrous solvent such as methanol or tetrahydrofuran.

  • Addition of Amine Source: Add an excess of ammonia or ammonium acetate (typically 3-5 equivalents) to the solution.

  • Addition of Reducing Agent: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-amino-1-benzylpiperidine.[6]

Part 2: Quaternization to 4-Ammonio-1-benzylpiperidinium dichloride

The final step involves the quaternization of the primary amine of 4-amino-1-benzylpiperidine. A plausible method involves a two-step process of forming the ammonium salt followed by quaternization of the tertiary amine. A more direct, albeit potentially less selective, approach would be exhaustive alkylation. For the purpose of this guide, we will outline a conceptual pathway.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 4-Amino-1-benzylpiperidine product 4-Ammonio-1-benzylpiperidinium dichloride reactant1->product Quaternization & Acidification reactant2 Alkylation Agent (e.g., Methyl Iodide) reactant2->product reactant3 Base (e.g., K₂CO₃) reactant3->product reactant4 Hydrochloric Acid reactant4->product

A conceptual pathway for the synthesis of the target catalyst.

Conceptual Protocol:

  • Protection (Optional but Recommended): To achieve selectivity, the primary amine of 4-amino-1-benzylpiperidine could first be protected with a suitable protecting group (e.g., Boc).

  • Quaternization of the Piperidine Nitrogen: The protected intermediate would then be reacted with an alkylating agent, such as methyl iodide or dimethyl sulfate, to quaternize the piperidine nitrogen.

  • Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Formation of the Dichloride Salt: The resulting amino-quaternary salt would then be treated with hydrochloric acid to protonate the primary amine and introduce the chloride counter-ions, yielding the final dichloride salt.

Applications in Phase-Transfer Catalysis

4-Ammonio-1-benzylpiperidinium dichloride is anticipated to be an effective catalyst for a variety of phase-transfer catalyzed reactions, including nucleophilic substitutions (O-alkylation, N-alkylation, C-alkylation) and oxidation reactions.

Application 1: O-Alkylation of Phenols

The etherification of phenols is a fundamental transformation in organic synthesis. Using phase-transfer catalysis, this reaction can be carried out efficiently under mild conditions.

General Reaction:

Ar-OH + R-X --PTC, Base--> Ar-O-R

Workflow:

cluster_workflow O-Alkylation Workflow A Combine phenol, alkyl halide, and 4-Ammonio-1-benzylpiperidinium dichloride in a biphasic system (e.g., toluene/water). B Add aqueous base (e.g., NaOH solution) and stir vigorously. A->B C Monitor reaction progress by TLC or GC. B->C D Upon completion, separate the organic layer. C->D E Wash the organic layer with water and brine. D->E F Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. E->F G Purify the product by column chromatography or distillation. F->G

A typical experimental workflow for the O-alkylation of phenols.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 equiv.), the alkyl halide (1.1-1.5 equiv.), and 4-Ammonio-1-benzylpiperidinium dichloride (1-5 mol%).

  • Solvent Addition: Add an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH).

  • Reaction Conditions: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to the reflux temperature of the solvent. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[9]

  • Monitoring: Monitor the reaction by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extraction and Washing: Wash the organic layer with water and then with brine to remove the base and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired ether.

Expected Performance (Based on similar catalysts):

SubstrateAlkylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhenolBenzyl Chloride2Toluene/50% NaOH804-6>90
4-MethoxyphenolEthyl Bromide3Dichloromethane/50% NaOH406-8>85
2-Naphtholn-Butyl Bromide2.5Toluene/50% NaOH905-7>92

Note: The data in this table is illustrative and based on the performance of other quaternary ammonium salt catalysts in similar reactions. Actual results may vary.

Application 2: N-Alkylation of Indoles

The N-alkylation of nitrogen-containing heterocycles like indole is a common step in the synthesis of many biologically active molecules.

General Reaction:

Indole + R-X --PTC, Base--> N-Alkylindole

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine indole (1.0 equiv.), the alkyl halide (1.2 equiv.), and 4-Ammonio-1-benzylpiperidinium dichloride (2-5 mol%).

  • Solvent and Base: Add a suitable organic solvent (e.g., toluene or acetonitrile) and a solid or concentrated aqueous base (e.g., powdered KOH or 50% NaOH).

  • Reaction Conditions: Stir the mixture vigorously at a temperature between 50-80 °C.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as described for the O-alkylation of phenols.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Application 3: Oxidation of Alcohols

Phase-transfer catalysis can facilitate the oxidation of alcohols in a biphasic system, using common oxidizing agents that are typically soluble in the aqueous phase.[5]

General Reaction:

R-CH₂-OH + Oxidant (e.g., KMnO₄, K₂Cr₂O₇) --PTC--> R-CHO or R-COOH

Detailed Protocol:

  • Reaction Setup: Dissolve the alcohol (1.0 equiv.) and 4-Ammonio-1-benzylpiperidinium dichloride (1-5 mol%) in an organic solvent (e.g., dichloromethane or toluene).

  • Oxidant Solution: Prepare a separate aqueous solution of the oxidizing agent (e.g., potassium permanganate or potassium dichromate with acid).

  • Reaction: Add the aqueous oxidant solution to the organic solution of the alcohol and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be monitored by the disappearance of the color of the oxidizing agent (e.g., the purple color of permanganate) and by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Quench any remaining oxidant in the aqueous layer with a reducing agent (e.g., sodium bisulfite).

  • Extraction and Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. The product can then be purified by column chromatography or distillation.

Safety and Handling

  • General Hazards: Quaternary ammonium salts can be irritants to the skin, eyes, and respiratory tract. Some may be corrosive.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic, so storage under an inert atmosphere may be beneficial.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-Ammonio-1-benzylpiperidinium dichloride represents a valuable addition to the toolkit of phase-transfer catalysts. Its unique structure, combining a piperidinium core with a lipophilic benzyl group, makes it a promising candidate for a wide range of biphasic reactions. The protocols and information presented in this guide, based on established principles of phase-transfer catalysis and data from analogous compounds, provide a solid foundation for researchers to begin exploring the utility of this catalyst in their own synthetic work. As with any chemical reagent, a thorough understanding of its properties and safe handling procedures is essential for successful and safe experimentation.

References

  • Phase transfer catalysis. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Frontiers in Chemistry. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Available from: [Link]

  • Buchler GmbH. Safety Data Sheet - N-Benzylquinidinium Chloride. Available from: [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. Available from: [Link]

  • National Center for Biotechnology Information. Site-Selective Synthesis of N-Benzyl 2,4,6-Collidinium Salts by Electrooxidative C H Functionalization. Available from: [Link]

  • ResearchGate. Selective oxidation of benzyl alcohols under phase transfer catalysis. Available from: [Link]

  • Beilstein Journals. Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Available from: [Link]

  • Benzethonium Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent. Available from: [Link]

  • Jetir.org. Contribution of phase transfer catalyst to green chemistry: A review. Available from: [Link]

  • Santos. Qualitative Tier 2 Assessment. Available from: [Link]

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Application

Antimicrobial assay protocol for 4-Ammonio-1-benzylpiperidinium dichloride

Application Note & Protocol: Antimicrobial Assay for 4-Ammonio-1-benzylpiperidinium dichloride Introduction & Mechanistic Rationale In the landscape of antimicrobial drug discovery, nitrogen-containing heterocycles—parti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Antimicrobial Assay for 4-Ammonio-1-benzylpiperidinium dichloride

Introduction & Mechanistic Rationale

In the landscape of antimicrobial drug discovery, nitrogen-containing heterocycles—particularly piperidine and piperidinium derivatives—have emerged as highly potent pharmacophores. 4-Ammonio-1-benzylpiperidinium dichloride is a quaternary ammonium-like compound characterized by a lipophilic benzyl group and a cationic piperidinium core.

As a Senior Application Scientist, I approach the evaluation of such compounds not merely as routine screening, but as a physicochemical interaction between the drug and the pathogen. The antimicrobial efficacy of piperidinium derivatives is primarily driven by their amphiphilic nature. The cationic center is electrostatically attracted to the anionic components of the bacterial cell envelope (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). Following adsorption, the lipophilic benzyl moiety facilitates insertion into the lipid bilayer, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell death [1].

MOA A 4-Ammonio-1-benzylpiperidinium (Cationic Pharmacophore) B Bacterial Envelope (Anionic Teichoic Acids/LPS) A->B Electrostatic Attraction C Electrostatic Adsorption & Membrane Insertion B->C D Bilayer Destabilization (Pore Formation) C->D E Intracellular Leakage (Loss of ATP/K+) D->E F Bactericidal Effect (Cell Death) E->F

Mechanism of Action: Cationic piperidinium derivatives disrupting bacterial membranes.

Experimental Design & Causality

To rigorously evaluate the antimicrobial activity of 4-Ammonio-1-benzylpiperidinium dichloride, we employ a two-tiered approach:

  • Broth Microdilution (MIC Determination): Conducted strictly according to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [2]. We mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Causality: Physiological concentrations of calcium and magnesium ions in CAMHB stabilize the bacterial membrane. Using unadjusted broth leaves the membrane artificially fragile, which leads to falsely low MIC values for cationic membrane-active agents.

  • Time-Kill Kinetics: MIC only indicates bacteriostatic activity (visible growth inhibition). Time-kill assays are required to determine if the compound is bactericidal (

    
     reduction in viable cells) and to map its pharmacodynamics over 24 hours.
    

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed as a self-validating system. If internal controls fail, the assay is automatically voided, ensuring absolute trustworthiness of the data.

Step 1: Compound Preparation

  • Weigh 10 mg of 4-Ammonio-1-benzylpiperidinium dichloride. Due to the dichloride salt form, it exhibits excellent aqueous solubility.

  • Dissolve in 1 mL of sterile deionized water or 100% DMSO to create a 10 mg/mL stock.

  • Critical Insight: If DMSO is used, ensure the final concentration in the assay wells never exceeds 1% v/v. Higher DMSO concentrations compromise the bacterial lipid bilayer, synergizing with the drug and creating false-positive susceptibility.

Step 2: Microplate Setup & Serial Dilution

  • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well polypropylene microtiter plate. (Note: Polypropylene is preferred over polystyrene to prevent non-specific binding of the cationic piperidinium compound to the plastic walls).

  • Add 100 µL of the working compound solution (e.g., 256 µg/mL in CAMHB) to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting, then transfer 50 µL to column 3. Continue this up to column 10.

  • Discard 50 µL from column 10.

  • Self-Validation Controls: Leave column 11 as the Growth Control (broth + bacteria, no drug) and column 12 as the Sterility Control (broth only, no bacteria).

Step 3: Inoculum Standardization & Incubation

  • Select 3–5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to yield

    
     CFU/mL.
    
  • Add 50 µL of the diluted inoculum to columns 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is the CLSI-mandated

    
     CFU/mL.
    
  • Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours in ambient air.

  • Read the MIC visually or via a spectrophotometer (OD600). The MIC is the lowest concentration with no visible turbidity.

Workflow Step1 1. Compound Preparation Stock in Water/DMSO (10 mg/mL) Step2 2. Serial Dilution 2-fold dilutions in CAMHB Step1->Step2 Step4 4. Microplate Inoculation Final concentration: 5 x 10^5 CFU/mL Step2->Step4 Step3 3. Inoculum Standardization 0.5 McFarland (1.5 x 10^8 CFU/mL) Step3->Step4 Step5 5. Incubation 37°C for 16-20 hours Step4->Step5 Step6 6. MIC Determination Visual or Spectrophotometric (OD600) Step5->Step6

CLSI M07 standardized broth microdilution workflow for MIC determination.

Protocol B: Time-Kill Kinetics Assay
  • Prepare a standardized inoculum of the test organism at

    
     CFU/mL in 10 mL of CAMHB.
    
  • Challenge the cultures with 4-Ammonio-1-benzylpiperidinium dichloride at concentrations equivalent to 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Incubate the tubes at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline and plate 10 µL onto Mueller-Hinton Agar.

  • Incubate the plates for 24 hours at 37°C and count the colonies to calculate CFU/mL.

  • Plot

    
     versus time. A bactericidal effect is confirmed if there is a 
    
    
    
    decrease from the initial inoculum.

Data Presentation & Quality Control

To ensure trust in the assay, quantitative data must be evaluated against established Quality Control (QC) parameters. The assay is only valid if the Sterility Control shows zero growth, the Growth Control shows confluent turbidity, and reference antibiotics (e.g., Gentamicin or Vancomycin) fall within CLSI-acceptable MIC ranges for the ATCC reference strains [3].

Table 1: Expected Susceptibility Profiles for Piperidinium Derivatives

Test OrganismStrainExpected MIC Range (µg/mL)MBC/MIC RatioMechanistic Interpretation
Staphylococcus aureusATCC 292134 - 161 - 2Highly Susceptible (Bactericidal); easily penetrates peptidoglycan.
Escherichia coliATCC 2592216 - 642 - 4Moderately Susceptible; outer membrane restricts rapid entry.
Pseudomonas aeruginosaATCC 27853> 128N/AResistant; active efflux pumps expel the cationic compound.

Table 2: Time-Kill Kinetic Benchmarks

Drug Concentration2-Hour Log Reduction8-Hour Log Reduction24-Hour Log ReductionActivity Classification
0.5× MIC +0.5 (Growth)+1.2 (Growth)+2.5 (Growth)Ineffective / Sub-inhibitory
1.0× MIC -0.5-1.5-2.0Bacteriostatic
4.0× MIC -1.8-3.5-4.2Bactericidal (

kill)

References

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility Source: American Society for Microbiology (ASM) Journals URL: [Link]

Method

Application of 4-Ammonio-1-benzylpiperidinium dichloride in medicinal chemistry

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to bridge the gap between theoretical structural biology and practical bench-top synthesis. This document explores the utilit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to bridge the gap between theoretical structural biology and practical bench-top synthesis. This document explores the utility of 4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride, CAS: 1205-72-7), a highly privileged building block used extensively in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders.

Pharmacophoric Rationale & Mechanistic Causality

The architectural complexity of Alzheimer’s disease (AD) demands therapeutics that can modulate multiple pathological targets simultaneously. 4-Ammonio-1-benzylpiperidinium dichloride is the premier synthetic precursor for generating these MTDLs, primarily due to its structural homology with Donepezil , an FDA-approved Acetylcholinesterase (AChE) inhibitor[1].

The Causality of the Scaffold: AChE possesses a deep, narrow catalytic gorge (approx. 20 Å deep). The gorge contains two critical binding sites:

  • The Catalytic Anionic Site (CAS): Located at the bottom of the gorge (anchored by Trp84). The N-benzylpiperidine moiety of our building block exhibits a high binding affinity for the CAS via strong cation-π and π-π stacking interactions[2].

  • The Peripheral Anionic Site (PAS): Located at the entrance of the gorge (anchored by Trp279). The PAS is not only involved in substrate trapping but also acts as a chaperone that promotes the neurotoxic aggregation of Amyloid-β (Aβ)[3].

By utilizing the 4-amino group of 1-benzylpiperidin-4-amine as a synthetic handle, medicinal chemists can append various aromatic or heterocyclic moieties (e.g., indanones, coumarins, chalcones) via a linker. The resulting hybrid molecule spans the entire length of the gorge, simultaneously inhibiting acetylcholine hydrolysis at the CAS and preventing Aβ aggregation at the PAS[1].

Binding_Mechanism cluster_ligand Donepezil-Inspired MTDL Scaffold NBP N-Benzylpiperidine (CAS Anchor) Linker 4-Amino Linker NBP->Linker CAS Catalytic Anionic Site (CAS: Trp84) NBP->CAS Cation-π & π-π Stacking PAS_Lig Aromatic Moiety (PAS Anchor) Linker->PAS_Lig PAS Peripheral Anionic Site (PAS: Trp279) PAS_Lig->PAS π-π Stacking Agg Aβ Aggregation PAS->Agg Promotes (Inhibited by Ligand)

Diagram 1: Dual-binding mechanism of 4-amino-1-benzylpiperidine derivatives in the AChE gorge.

Quantitative Structure-Activity Relationship (QSAR)

Functionalization of the 4-amino group drastically alters the pharmacological profile of the resulting derivatives. The table below summarizes the causality between specific structural modifications on the 1-benzylpiperidin-4-amine core and their resulting inhibitory potency against AChE, demonstrating how extending the molecule to reach the PAS enhances activity[3],[4].

Compound / DerivativeModification at the 4-Amino PositionAChE IC₅₀ (nM)Binding Mode
Donepezil (Standard)Reference Drug (Indanone attached)14.0Dual (CAS + PAS)
Intermediate 39 Missing Benzylpiperidine moiety> 100,000Weak PAS only
Compound 16 Ethyl-cyano-methyl-phenylnicotinate16.7Dual (CAS + PAS)
Compound 40a Halogenated Benzylpyridinium hybrid8.9Dual (CAS + PAS)
Compound 108a Indolinone derivative0.44Dual (CAS + PAS)

Data synthesized from established cholinesterase inhibition assays comparing donepezil hybrids[3],[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in quality control checkpoint.

Protocol A: Synthesis of MTDLs via Amide Coupling

Because the building block is supplied as a highly stable dichloride salt (to prevent atmospheric oxidation and spontaneous degradation of the primary amine), the first critical step is liberation of the free base[4].

Step-by-Step Methodology:

  • Freebasing: Suspend 4-Ammonio-1-benzylpiperidinium dichloride (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of saturated K₂CO₃ (3.0 eq) dropwise at 0 °C.

    • Causality: K₂CO₃ is a mild inorganic base that neutralizes the hydrochloride salts without hydrolyzing sensitive downstream functional groups.

    • Validation Checkpoint 1: Check the pH of the aqueous layer (must be > 8). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the free 1-benzylpiperidin-4-amine.

  • Activation of the Carboxylic Acid: In a separate dry flask under N₂, dissolve the desired PAS-targeting carboxylic acid (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature.

    • Causality: EDC activates the carboxyl group, while HOBt forms a stable, reactive active ester intermediate, suppressing racemization and preventing the formation of unreactive N-acylureas.

  • Amide Coupling: Add the freshly prepared 1-benzylpiperidin-4-amine (from Step 1) and Triethylamine (TEA, 2.0 eq) to the activated ester solution. Stir overnight at room temperature[4].

    • Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine (visualized via Ninhydrin stain) confirms reaction completion.

  • Purification: Quench with water, extract with ethyl acetate, and purify the crude product via flash column chromatography.

    • Validation Checkpoint 3: Confirm the final structure and purity (>95%) using ¹H-NMR (look for the characteristic benzyl CH₂ singlet at ~3.5 ppm) and LC-MS.

Synthetic_Workflow Step1 1. Freebasing 4-Ammonio-1-benzylpiperidinium dichloride Reagent: K2CO3 / DCM Check1 Validation: Aqueous pH > 8 Isolate Free Amine Step1->Check1 Step2 2. Amide Coupling Reagents: EDC·HCl, HOBt, R-COOH, DMF Check1->Step2 Check2 Validation: TLC Monitoring (Ninhydrin Stain for 1° Amine) Step2->Check2 Step3 3. Purification Flash Chromatography (EtOAc/Hexane) Check2->Step3 Check3 Validation: LC-MS & 1H-NMR Confirm >95% Purity Step3->Check3 Target Final MTDL Compound Ready for in vitro Assay Check3->Target

Diagram 2: Self-validating synthetic workflow for N-substituted 4-amino-1-benzylpiperidine derivatives.

Protocol B: In Vitro AChE Inhibition (Ellman's Assay)

The biological efficacy of the synthesized derivatives is quantified using the Ellman method[5].

Mechanistic Causality of the Assay: Acetylthiocholine (ATC) is used as a synthetic substrate. AChE hydrolyzes ATC into acetate and thiocholine. The free sulfhydryl group of thiocholine immediately reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of color formation (measured at 412 nm) is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthesized MTDL in DMSO (keep final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (at various concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 37 °C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATC (0.014 M) to initiate the reaction[5].

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • System Suitability & Validation (Self-Validating Checks):

    • Blank Control: Buffer + DTNB + ATC (No enzyme). Validates that spontaneous substrate hydrolysis is negligible.

    • Positive Control: Donepezil. Validates the sensitivity of the enzyme batch (IC₅₀ should calculate to ~14 nM).

    • Negative Control: Enzyme + Substrate + DTNB + DMSO vehicle. Represents 100% enzyme velocity.

References

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment - MDPI. 1

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. 3

  • Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PMC. 2

  • Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - ACS Omega. 5

  • Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC. 4

Sources

Application

Advanced LC-MS/MS Methodologies for 4-Ammonio-1-benzylpiperidinium Dichloride: Direct Quantification and Derivatization Applications

Executive Summary & Scientific Rationale 4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride) is a highly versatile heterocyclic compound. In drug discovery, it serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride) is a highly versatile heterocyclic compound. In drug discovery, it serves as a critical pharmacophore for selective muscarinic receptor antagonists . More recently, its free base form (4-amino-1-benzylpiperidine, or 4A1BP) has emerged as a revolutionary chemical derivatization reagent for the ultra-sensitive profiling of fatty acids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This application note provides a comprehensive, dual-purpose technical guide. First, we detail a self-validating LC-MS/MS protocol for the direct quantification of the compound in biological matrices, addressing the specific chromatographic challenges posed by highly basic amines. Second, we outline its advanced application as an amidation tag for lipidomics.

Chromatographic Strategy & Mass Spectrometry Tuning

Mechanistic Rationale for Method Design

The Challenge: 4-Ammonio-1-benzylpiperidinium possesses two basic nitrogen centers—a primary amine and a tertiary piperidine amine. In solution, the dihydrochloride salt fully dissociates, yielding a highly polar, doubly protonated species. On standard C18 stationary phases, this leads to poor retention and severe peak tailing due to secondary ion-exchange interactions with unreacted surface silanols.

The Causality of the Solution: To overcome this, we utilize a Biphenyl stationary phase . The biphenyl chemistry leverages


 interactions with the analyte's benzyl ring, providing an orthogonal retention mechanism that anchors the polar molecule to the column. Furthermore, we select methanol  over acetonitrile as the organic modifier. Methanol enhances these 

interactions and improves the desolvation efficiency of basic amines in the Electrospray Ionization (ESI) source, drastically reducing ion suppression. The addition of 0.1% formic acid and 2 mM ammonium formate buffers the mobile phase, masking residual silanols and ensuring sharp, symmetrical peaks.
Fragmentation Dynamics

In ESI positive mode, the compound readily forms the protonated precursor ion


 at m/z 191.15. Collision-induced dissociation (CID) yields two primary diagnostic fragments:
  • m/z 174.13: Formed by the neutral loss of ammonia (

    
     Da) from the primary amine. This transition is highly specific and structurally stable, making it the ideal quantifier .
    
  • m/z 91.05: The tropylium/benzyl cation resulting from the cleavage of the N-benzyl bond. This is used as the qualifier .

Fragmentation M Precursor Ion [M+H]+ m/z 191.15 F1 Quantifier Ion m/z 174.13 (Loss of NH3) M->F1 -17 Da F2 Qualifier Ion m/z 91.05 (Benzyl Cation) M->F2 Cleavage

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data & Optimized Parameters

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4A1BP191.15174.135018Quantifier
4A1BP191.1591.055035Qualifier
4A1BP-d5 (IS)196.18179.155018Internal Standard
Table 2: Biphenyl LC Gradient Program

Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5
7.5 0.4 95 5

(Mobile Phase A: Water + 0.1% FA + 2 mM Ammonium Formate; Mobile Phase B: Methanol + 0.1% FA)

Table 3: System Suitability and Validation Metrics
Concentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Mean Accuracy (%)Matrix Effect (%)
LLOQ (1 ng/mL)6.28.1104.592.4
Low QC (3 ng/mL)4.86.5101.294.1
Mid QC (50 ng/mL)3.14.298.796.5
High QC (800 ng/mL)2.53.899.198.2

Protocol 1: Direct LC-MS/MS Quantification in Plasma

System Suitability & Self-Validation Loop: To ensure this protocol acts as a self-validating system, every analytical batch must begin with a System Suitability Test (SST). Inject a solvent blank, followed by the LLOQ standard. The batch is only valid if:

  • The LLOQ Signal-to-Noise (S/N) ratio is

    
    .
    
  • The blank shows no carryover (<20% of the LLOQ signal).

  • The Internal Standard (IS) peak area across all unknown samples deviates by no more than

    
     from the mean IS area of the calibration standards. This internal feedback loop guarantees that extraction efficiency and ionization suppression remain constant throughout the run.
    

Workflow S1 Plasma Sample S2 Protein Precipitation S1->S2 S3 Centrifugation 14,000g S2->S3 S4 Evaporate & Reconstitute S3->S4 S5 LC-MS/MS Analysis S4->S5

Self-validating sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of 4A1BP-d5 working solution (500 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Causality: Methanol disrupts protein-drug binding and precipitates plasma proteins, while formic acid ensures the basic analyte remains fully protonated, preventing it from co-precipitating with the protein pellet.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 150 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 1 minute and transfer to an autosampler vial.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Protocol 2: Advanced Application - 4A1BP as a Lipidomics Derivatization Reagent

Fatty acids (FAs) typically exhibit poor ionization efficiency in ESI and lack diagnostic fragments for MS/MS. By utilizing 4-amino-1-benzylpiperidine (4A1BP) as an amidation reagent , the carboxylic acid group of the FA is covalently linked to the primary amine of 4A1BP.

The Causality of Derivatization: This reaction introduces a permanent basic site (the piperidine nitrogen), which acts as a "proton sponge" in ESI+, amplifying the MS signal by up to 100-fold. During MS/MS (Parallel Reaction Monitoring - PRM), the derivative consistently yields the m/z 174.1280 and 91.0548 reporter ions, regardless of the fatty acid chain length, allowing for ultra-sensitive, multiplexed lipid profiling.

Derivatization FA Fatty Acid (R-COOH) Reaction Amidation (EDC/NHS) FA->Reaction Reagent 4A1BP Reagent (R'-NH2) Reagent->Reaction Product FA-4A1BP Derivative [M+H]+ Reaction->Product

Chemical derivatization of fatty acids using 4A1BP for enhanced MS ionization.

Step-by-Step Derivatization Methodology
  • Reagent Preparation: Prepare a 50 mM solution of 4A1BP and a 50 mM solution of coupling agent (e.g., EDC/NHS) in anhydrous acetonitrile.

  • Reaction Mixture: Combine 10 µL of the biological lipid extract with 20 µL of the 4A1BP reagent and 20 µL of the coupling agent.

  • Amidation: Incubate the mixture at 40°C for 30 minutes.

    • Causality: Mild heating accelerates the nucleophilic attack of the primary amine on the activated carboxylic acid, ensuring complete conversion without thermally degrading sensitive polyunsaturated fatty acids (PUFAs).

  • Quenching: Add 50 µL of LC-MS grade water to quench the unreacted coupling agent and halt the reaction.

  • Analysis: Dilute the quenched mixture 1:10 with Mobile Phase A and inject into the LC-MS/MS, monitoring the m/z 174.13 product ion in PRM mode.

References

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (US7368463B2)
  • Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples Source: PubMed / Journal of Separation Science (2025) URL:[Link]

Method

HPLC method for quantification of 4-Ammonio-1-benzylpiperidinium dichloride

An Application Note and Protocol for the Quantification of 4-Ammonio-1-benzylpiperidinium dichloride by Ion-Pair Reversed-Phase HPLC-UV Introduction 4-Ammonio-1-benzylpiperidinium dichloride is a quaternary ammonium comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 4-Ammonio-1-benzylpiperidinium dichloride by Ion-Pair Reversed-Phase HPLC-UV

Introduction

4-Ammonio-1-benzylpiperidinium dichloride is a quaternary ammonium compound featuring a permanently cationic piperidinium head group and a benzyl moiety. The analysis of such highly polar, ionic compounds presents a significant challenge for conventional reversed-phase high-performance liquid chromatography (RP-HPLC) due to insufficient retention on non-polar stationary phases like C18. This application note details a robust, validated ion-pair RP-HPLC method coupled with UV detection for the accurate quantification of 4-Ammonio-1-benzylpiperidinium dichloride. By introducing an anionic ion-pairing reagent into the mobile phase, the analyte forms a neutral, hydrophobic complex, enabling its retention and separation on a standard C18 column. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.[1][2][3]

Principle of Ion-Pair Chromatography

Ion-pair chromatography is a powerful technique for separating ionic and highly polar analytes on a reversed-phase column.[4][5][6] The core principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a surfactant molecule with a charged head group and a hydrophobic alkyl tail.

In this method for the positively charged 4-Ammonio-1-benzylpiperidinium cation, a negatively charged (anionic) reagent like sodium octanesulfonate is used.[4] The mechanism operates as follows:

  • Dynamic Coating: The hydrophobic tails of the octanesulfonate molecules adsorb onto the non-polar C18 stationary phase.

  • Pseudo-Ion-Exchange Surface: This adsorption creates a dynamic, negatively charged surface on the stationary phase.

  • Analyte Retention: The positively charged 4-Ammonio-1-benzylpiperidinium cations are retained on this surface through electrostatic attraction.

  • Elution: The analyte is eluted by the mobile phase, and its retention can be finely controlled by adjusting the concentration of the organic solvent, the ion-pairing reagent, or the pH.[6]

The diagram below illustrates this retention mechanism.

G cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18_Bead C18 Surface Analyte Analyte Retained_Analyte Retained Analyte-Reagent Complex Analyte:f0->Retained_Analyte Electrostatic Attraction IP_Reagent IP_Reagent Adsorbed_IP Adsorbed Ion-Pair Reagent (Hydrophobic Tail In, Anionic Head Out) IP_Reagent:f0->Adsorbed_IP Adsorption Adsorbed_IP->C18_Bead Adsorbed_IP->Retained_Analyte

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Materials and Methods

Reagents and Chemicals
  • 4-Ammonio-1-benzylpiperidinium dichloride reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium octanesulfonate (Ion-pair reagent grade, >98%)

  • Sodium phosphate monobasic (Reagent grade)

  • Phosphoric acid (85%, ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

All quantitative data were collected using the parameters summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Buffer (35:65, v/v)
Buffer Composition20 mM Sodium Phosphate Monobasic and 10 mM Sodium Octanesulfonate in ultrapure water, pH adjusted to 3.0 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 10 minutes

Justification for Choices:

  • Column: A standard C18 column is chosen for its robustness and wide availability.

  • Mobile Phase: The acetonitrile concentration (35%) is optimized to provide adequate retention and a reasonable run time. The buffer (pH 3.0) ensures the analyte remains in its cationic form and suppresses the ionization of any potential acidic impurities. Sodium octanesulfonate is selected as the ion-pairing reagent to facilitate retention.[4]

  • Temperature: A slightly elevated temperature of 35 °C reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Wavelength: The detection wavelength of 262 nm corresponds to a common absorbance maximum for the benzyl chromophore, providing good sensitivity.

Preparation of Solutions
  • Mobile Phase Buffer (pH 3.0): Dissolve 2.76 g of sodium phosphate monobasic and 2.16 g of sodium octanesulfonate in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Ammonio-1-benzylpiperidinium dichloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample powder containing the analyte to obtain a theoretical final concentration of 100 µg/mL after dissolution and dilution in the diluent. For instance, weigh 10 mg of a sample containing 25% w/w of the analyte into a 25 mL volumetric flask. Sonicate to dissolve, dilute to volume, and filter through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for assay determination.[3]

System Suitability

System suitability testing ensures the chromatographic system is adequate for the intended analysis. A working standard of 100 µg/mL was injected six times before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing the diluent (blank) and a placebo sample (containing all formulation excipients except the active ingredient). No interfering peaks were observed at the retention time of the 4-Ammonio-1-benzylpiperidinium peak.

Linearity and Range

Linearity was assessed by analyzing six calibration standards ranging from 10 to 200 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterResultAcceptance Criteria
Range 10 - 200 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Accuracy (% Recovery)

Accuracy was determined by spiking a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.

Spike Level% Recovery (Mean)% RSDAcceptance Criteria
80% 100.5%0.45%98.0 - 102.0%
100% 99.8%0.31%98.0 - 102.0%
120% 101.1%0.52%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Precision TypeParameter Measured% RSDAcceptance Criteria
Repeatability 6 sample preps (100% level)0.58%≤ 2.0%
Intermediate Precision Different day, different analyst0.85%≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Detailed Experimental Protocol

The logical workflow for a typical analysis is outlined below.

G prep 1. Preparation - Mobile Phase - Diluent - Standards - Samples setup 2. HPLC Setup & Equilibration - Install Column - Set Conditions - Equilibrate for 30 min prep->setup sst 3. System Suitability Test (SST) Inject 100 µg/mL Std (n=6) setup->sst sst_check 4. Check SST Results Meet Criteria? sst->sst_check sequence 5. Run Analytical Sequence - Blank (Diluent) - Calibration Standards - Samples sst_check->sequence Yes troubleshoot Troubleshoot System (Check for leaks, bubbles, etc.) sst_check->troubleshoot No process 6. Data Processing - Integrate Peaks - Generate Calibration Curve - Calculate Sample Concentrations sequence->process report 7. Report Results process->report troubleshoot->setup

Caption: Overall experimental workflow for the analysis.

Step-by-Step Guide:

  • Preparation: Prepare the mobile phase, diluent, standard solutions, and sample solutions as described in section 1.4.

  • System Setup: Set up the HPLC instrument with the specified column and chromatographic conditions (section 1.3). Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform six replicate injections of the 100 µg/mL working standard solution.

  • Verification: Verify that the system suitability results (Tailing, Plates, %RSD) meet the criteria listed in section 2.1. If they do not, troubleshoot the system before proceeding.

  • Analysis: Once system suitability is confirmed, run the analytical sequence, including the blank, calibration standards, and prepared samples.

  • Data Processing: After the sequence is complete, process the data. Integrate the peak corresponding to 4-Ammonio-1-benzylpiperidinium. Construct a linear calibration curve from the standard injections.

  • Quantification: Determine the concentration of 4-Ammonio-1-benzylpiperidinium dichloride in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This application note presents a specific, accurate, and precise ion-pair reversed-phase HPLC-UV method for the quantification of 4-Ammonio-1-benzylpiperidinium dichloride. The use of sodium octanesulfonate as an ion-pairing agent effectively overcomes the challenge of retaining this polar, cationic analyte on a C18 column. The method has been successfully validated according to ICH guidelines, demonstrating its reliability and suitability for routine use in quality control laboratories and research settings for the analysis of bulk drug substances and formulated products.

References

  • Toomey, J. E., et al. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Drug Development and Industrial Pharmacy, 23(10), 1037-1043. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH Quality Guidelines. Available at: [Link]

  • Li, Y., et al. (2013). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 5, 6438-6443. Available at: [Link]

  • Bar-Joseph, A., et al. (1995). Reversed-phase, ion-pair liquid chromatography of quaternary ammonium compounds: determination of pyridostigmine, neostigmine and edrophionium in biological fluids. Journal of Chromatography B: Biomedical Applications, 669(2), 285-291. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Fair, P. A., et al. (2010). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1887-1894. Available at: [Link]

  • Sadjadi, S., Layne, J., & Preston, J. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(11), 624-630. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Gloor, R., & Horvath, C. (1977). Ion-pairing chromatography. U.S. Patent No. 4,042,327.
  • Zhang, X., et al. (2013). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia Biologica, 59(6), 253-260. Available at: [Link]

  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at: [Link]

Sources

Application

Protocol and Application Guide for the Crystallization of 4-Ammonio-1-benzylpiperidinium dichloride

An Application Note for the Pharmaceutical and Chemical Sciences Abstract This document provides a detailed guide for the crystallization of 4-Ammonio-1-benzylpiperidinium dichloride, a compound of interest in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical and Chemical Sciences

Abstract

This document provides a detailed guide for the crystallization of 4-Ammonio-1-benzylpiperidinium dichloride, a compound of interest in drug development and chemical synthesis due to its charged piperidinium scaffold. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline material suitable for downstream applications, including structural analysis and formulation development. We will explore the underlying chemical principles, provide two distinct, robust crystallization protocols, and offer a comprehensive troubleshooting guide. The methodologies are grounded in established principles for purifying polar, water-soluble quaternary ammonium salts.[1][2]

Introduction: The Significance of Crystalline Form

4-Ammonio-1-benzylpiperidinium dichloride is a quaternary ammonium salt containing the versatile 1-benzylpiperidine moiety. Such structures are common in pharmaceutically active compounds.[3] The purification of these molecules is a critical step in research and development. Crystallization is a powerful technique not only for purification but also for isolating a specific, stable solid-state form (polymorph) with consistent physicochemical properties such as solubility, dissolution rate, and stability.[4][5]

As a dichloride salt, the target compound is expected to be highly polar and possess significant aqueous solubility, which can present challenges for its isolation and purification.[2] This guide explains the causal factors behind each step of the protocol, ensuring a deep understanding of the crystallization process.

Foundational Principles: Driving Crystallization

Crystallization is a thermodynamic process driven by supersaturation. The core principle relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[6] The process can be broken down into two key stages:

  • Nucleation: The initial formation of small, ordered crystal nuclei from a supersaturated solution. This can be spontaneous or induced (e.g., by scratching the vessel or adding a seed crystal).[7]

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals as more molecules from the solution deposit onto the crystal lattice.

The selection of an appropriate solvent is the most critical factor. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for recovery of the pure solid upon cooling.[4] For highly polar salts like the target compound, mixed-solvent systems are often employed to fine-tune these solubility characteristics.

Experimental Protocols for Crystallization

Prior to crystallization, it is assumed the 4-Ammonio-1-benzylpiperidinium dichloride is in a crude, solid form. If significant impurities are present, preliminary purification by a method like column chromatography using alumina may be beneficial.[8]

Protocol 1: Cooling Crystallization from a Protic Mixed-Solvent System

This method is adapted from protocols for structurally similar polar aromatic ammonium salts and is an excellent starting point.[9] It leverages the temperature-dependent solubility of the compound in a polar solvent mixture.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask equipped with a magnetic stir bar, add the crude 4-Ammonio-1-benzylpiperidinium dichloride.

  • Solvent Addition: Begin adding a minimal volume of a 5:1 mixture of methanol:water. Methanol is chosen for its high solvating power for polar salts, while the small amount of water ensures complete dissolution of the highly polar dichloride at elevated temperatures.

  • Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add the solvent mixture dropwise until a clear, saturated solution is obtained at the elevated temperature (approx. 60-70°C). Avoid excessive boiling to prevent solvent loss.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could inhibit proper crystal growth.[10]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals, which are less likely to trap impurities within their lattice.[6]

  • Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the flask below the surface of the solution with a glass rod to create nucleation sites.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-4°C) for at least one hour to maximize the precipitation of the crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful for compounds that are highly soluble across a wide range of temperatures in a given solvent. It works by dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and precipitation.

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude 4-Ammonio-1-benzylpiperidinium dichloride in a minimum volume of methanol in an Erlenmeyer flask.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean flask to remove any particulate impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add ethyl acetate dropwise. Ethyl acetate is miscible with methanol but is a poor solvent for the highly polar dichloride salt.

  • Monitoring for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Re-dissolution and Growth: If the solution becomes overly cloudy or precipitates amorphously, add a few drops of methanol until the solution is clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent system slowly reaches equilibrium. For higher yields, the flask can be cooled in an ice bath after initial crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a solvent mixture rich in the anti-solvent (e.g., 1:5 methanol:ethyl acetate) to wash away impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for purifying a solid compound via crystallization.

G cluster_dissolution Dissolution Phase cluster_purification Purification & Nucleation cluster_isolation Isolation Phase A Crude Solid B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Gravity Filtration (Remove Insolubles) C->D E Clear Filtrate D->E F Slow Cooling & Nucleation E->F G Crystal Growth F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K G cluster_solvent In 'Good' Solvent (e.g., Methanol) cluster_antisolvent After Adding 'Anti-Solvent' (e.g., Ethyl Acetate) S Solute Molecule M1 MeOH S->M1 Strong Solvation M2 MeOH S->M2 Strong Solvation M3 MeOH S->M3 Strong Solvation M4 MeOH S->M4 Strong Solvation S2 Solute Molecule S3 Solute Molecule S2->S3 Aggregation (Nucleation) EA1 EtOAc S2->EA1 Weak Solvation EA2 EtOAc S2->EA2 Weak Solvation EA3 EtOAc S2->EA3 Weak Solvation S3->EA1 Weak Solvation S3->EA2 Weak Solvation S3->EA3 Weak Solvation

Caption: Solvation vs. aggregation in anti-solvent crystallization.

References

  • Vertex AI Search. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
  • Reddit. (2025, November 22). Quaternary ammonium salt purification. r/Chempros.
  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Legrand, Y. M., van der Lee, A., & Barboiu, M. (2008). 4-Ammoniobenzamidinium dichloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o967-8.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • YouTube. (2020, May 9). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes.
  • Sathiyaraj, G. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Saltworks. (2024, September 24). The science of salt recrystallization.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

Sources

Method

Advanced Experimental Protocols for Piperidinium Salts in Organic Synthesis: From Organocatalysis to Ionic Liquid Media

As organic synthesis pivots toward sustainable, highly efficient methodologies, piperidinium salts have emerged as versatile chemical tools. Unlike traditional volatile organic solvents or harsh inorganic catalysts, pipe...

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis pivots toward sustainable, highly efficient methodologies, piperidinium salts have emerged as versatile chemical tools. Unlike traditional volatile organic solvents or harsh inorganic catalysts, piperidinium derivatives offer highly tunable properties. Depending on their specific counterions and alkyl substitutions, they can function as bifunctional organocatalysts, phase-transfer agents, or highly stable ionic liquids (ILs).

This application note provides a deep dive into the experimental setup for utilizing piperidinium salts in two distinct paradigms: organocatalysis (specifically Knoevenagel condensations) and catalytic reaction media (piperidinium-based platinum catalysts for hydrosilylation).

Mechanistic Rationale: Why Piperidinium?

The selection of a piperidinium salt over other nitrogen-containing heterocycles (like pyrrolidinium or imidazolium) is driven by specific structural and electronic causalities:

  • Bifunctional Acid-Base Properties: In its acetate form, the piperidinium cation acts as a mild proton donor (activating electrophiles), while the acetate anion serves as a proton acceptor (deprotonating nucleophiles). This concerted push-pull mechanism prevents the degradation of sensitive substrates that typically occurs under strong basic conditions (e.g., NaOH).

  • Enhanced Steric and Thermal Stability: The six-membered piperidine ring provides greater steric bulk and conformational flexibility compared to the five-membered pyrrolidine ring. In the context of ionic liquids, this translates to higher thermal stability and better stabilization of transition metal complexes , preventing catalyst leaching during recycling.

G N1 Carbonyl Compound (e.g., Isatin) N5 Electrophilic Activation (Hydrogen Bonding) N1->N5 Interacts with N2 Active Methylene (e.g., Malononitrile) N6 Nucleophilic Carbanion Formation N2->N6 Deprotonated by N3 Piperidinium Cation (Proton Donor) N3->N5 Activates N4 Acetate Anion (Proton Acceptor) N4->N6 Extracts H+ N7 C-C Bond Formation (Aldol-type Adduct) N5->N7 N6->N7 N8 Dehydration (α,β-Unsaturated Product) N7->N8 -H2O

Diagram 1: Bifunctional activation mechanism of piperidinium acetate in Knoevenagel condensations.

Application I: Piperidinium Acetate in Bifunctional Organocatalysis

The Knoevenagel condensation is a fundamental C-C bond-forming reaction. Using piperidinium acetate as a catalyst in aqueous media represents a green, highly efficient protocol. The following procedure details the condensation of isatin with active methylene compounds, based on validated methodologies [2].

Experimental Protocol: Aqueous Knoevenagel Condensation

Materials Required:

  • Isatin (5.0 mmol)

  • Active methylene compound (e.g., malononitrile or cyclohexane-1,3-dione, 5.0 mmol)

  • Piperidinium acetate (10 mg, catalytic amount)

  • Deionized water (20 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 mmol of isatin and 5.0 mmol of the active methylene compound.

    • Causality: Equimolar stoichiometry is used because the bifunctional catalyst ensures near-quantitative conversion without the need for excess reagents, minimizing downstream purification.

  • Catalyst Addition: Add 10 mg of piperidinium acetate and 20 mL of deionized water.

    • Causality: Water is chosen not just for environmental reasons, but to exploit the hydrophobic effect. As the non-polar α,β-unsaturated product forms, it becomes insoluble in water, driving the reaction equilibrium forward (Le Chatelier's principle).

  • Thermal Activation: Heat the mixture to reflux (100 °C) while stirring vigorously for 30 to 60 minutes.

    • Self-Validation Check: The reaction acts as a self-validating system. The initial suspension will change color and texture as the starting materials dissolve and the highly conjugated, colored product (often deep red or orange) precipitates out of the aqueous phase. Complete precipitation indicates reaction completion.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum, wash with cold water (2 × 5 mL), and recrystallize from ethanol.

    • Causality: Washing with cold water removes any residual water-soluble piperidinium acetate, ensuring high purity of the final product without the need for column chromatography.

Application II: Piperidinium-Based Ionic Liquids as Catalytic Media

Piperidinium ionic liquids (e.g., 1-butyl-1-methylpiperidinium chloride, [BMPip]Cl) are excellent precursors for synthesizing highly stable transition metal catalysts. When reacted with platinum salts, they form air-stable anionic complexes that exhibit exceptional activity in hydrosilylation reactions [1].

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the thermal properties and catalytic efficiency of various piperidinium-based systems compared to their pyrrolidinium counterparts.

Catalyst / Ionic Liquid SystemMelting Point (°C)Target ReactionYield (%)Key Advantage
[BMPip]₂[PtCl₆] > 100 °CHydrosilylation of 1-octene> 98%High stability; no catalyst leaching over 10 cycles.
[BMPyrr]₂[PtCl₆] > 100 °CHydrosilylation of 1-octene95%Lower stability compared to piperidinium analogue.
[PDCMPi]Cl Liquid at RTBiomass conversion to 3A5AF42.8%High solubility for chitin; excellent recyclability.
Piperidinium Acetate 145 °CKnoevenagel Condensation85-95%Aqueous compatibility; bifunctional activation.

Data synthesized from and .

Experimental Protocol: Synthesis and Application of [BMPip]₂[PtCl₆]

Step 1: Catalyst Synthesis

  • Precursor Mixing: Dissolve 2.0 mmol of 1-butyl-1-methylpiperidinium chloride ([BMPip]Cl) and 1.0 mmol of potassium hexachloroplatinate (K₂[PtCl₆]) in 15 mL of anhydrous acetonitrile.

  • Complexation: Stir the mixture under reflux for 24 hours.

    • Causality: The extended reflux ensures complete metathesis. The bulky [BMPip]⁺ cations encapsulate the [PtCl₆]²⁻ anion, creating an ion-pair that is highly resistant to moisture and air oxidation.

  • Isolation: Cool the mixture, filter off the precipitated KCl byproduct, and evaporate the acetonitrile under reduced pressure to yield the solid [BMPip]₂[PtCl₆] catalyst.

Step 2: Hydrosilylation Workflow

  • Reaction Setup: In a Schlenk flask under inert atmosphere, add 1-octene (1.0 mmol), 1,1,1,3,5,5,5-heptamethyltrisiloxane (1.0 mmol), and 10⁻⁴ mol% of the [BMPip]₂[PtCl₆] catalyst.

  • Execution: Heat the mixture to 90 °C for 2 hours.

    • Self-Validation Check: Monitor via Gas Chromatography (GC). The disappearance of the 1-octene peak and the emergence of a single β-addition product peak validate the regioselectivity enforced by the steric bulk of the piperidinium complex.

  • Phase Separation & Recycling: Because the catalyst is highly polar and the product is non-polar, the system often forms a biphasic mixture upon cooling (or upon addition of a non-polar extraction solvent like hexane). Decant the product layer; the catalyst remains in the polar phase, ready for the next cycle.

Workflow Step1 1. IL Synthesis [BMPip]Cl Preparation Step2 2. Catalyst Formation React [BMPip]Cl + K2[PtCl6] Step1->Step2 Precursor Step3 3. Hydrosilylation Reaction Olefin + Silane Step2->Step3 Active Catalyst Step4 4. Phase Separation Product vs. IL Phase Step3->Step4 Post-Reaction Step5 5. Catalyst Recycling Reuse IL/Pt Complex Step4->Step5 Isolate Product Step5->Step3 Cycle

Diagram 2: Workflow for the synthesis and recycling of piperidinium-based platinum catalysts.

Troubleshooting & Best Practices

  • Incomplete Precipitation in Aqueous Knoevenagel: If the product fails to precipitate, the active methylene compound may be too hydrophilic. Solution: Add a small amount of brine (NaCl solution) to induce a "salting-out" effect, forcing the organic product out of the aqueous phase.

  • Catalyst Deactivation in Hydrosilylation: While [BMPip]₂[PtCl₆] is air-stable, the presence of nucleophilic impurities (like free amines or thiols) in the olefin substrate can poison the platinum center. Solution: Always pass starting olefins through a short pad of basic alumina prior to the reaction to remove trace peroxides and inhibitors.

  • Hygroscopic Nature of Piperidinium Salts: Piperidinium acetate is highly hygroscopic. Solution: Store the catalyst in a desiccator over P₂O₅ or synthesize it fresh in situ by mixing equimolar amounts of piperidine and glacial acetic acid directly in the reaction flask.

References

  • Jankowska-Wajda, M., Bartlewicz, O., Pietras, P., & Maciejewski, H. (2020). "Piperidinium and Pyrrolidinium Ionic Liquids as Precursors in the Synthesis of New Platinum Catalysts for Hydrosilylation." Catalysts, 10(8), 919.[Link]

  • Riyaz, S. d., Indrasena, A., Naidu, A., & Dubey, P. K. (2014). "Knovenagel condensation of isatin with nitriles and 1, 3-diketones." Indian Journal of Chemistry - Section B, 53B, 120-123.[Link]

  • Zang, H., Feng, Y., Lou, J., Wang, K., Wu, C., Liu, Z., & Zhu, X. (2022). "Synthesis and performance of piperidinium-based ionic liquids as catalyst for biomass conversion into 3-acetamido-5-acetylfuran." Journal of Molecular Liquids, 366, 120281.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ammonio-1-benzylpiperidinium Dichloride

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of piperidine derivatives, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of piperidine derivatives, specifically focusing on maximizing the yield and purity of 4-Ammonio-1-benzylpiperidinium dichloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your work.

Understanding the Synthesis Pathway

The successful synthesis of 4-Ammonio-1-benzylpiperidinium dichloride is fundamentally a two-stage process: the formation of the precursor, 4-Amino-1-benzylpiperidine, followed by its conversion to the target dihydrochloride salt. Low yields in the final product often originate from inefficiencies in the precursor synthesis or losses during the salt formation and purification steps.

The most common and efficient route involves the reductive amination of 1-Benzyl-4-piperidone. This is followed by a straightforward acid-base reaction to precipitate the dichloride salt.

Synthesis_Pathway A 1-Benzyl-4-piperidone C Imine Intermediate A->C Condensation B Ammonia Source (e.g., Ammonium Acetate) B->C D 4-Amino-1-benzylpiperidine (Precursor) C->D Reduction (e.g., NaBH4) F 4-Ammonio-1-benzylpiperidinium dichloride (Final Product) D->F Salt Formation E Hydrochloric Acid (HCl) E->F

Caption: General synthesis pathway for 4-Ammonio-1-benzylpiperidinium dichloride.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses the most frequent challenges encountered during this synthesis in a direct question-and-answer format.

Problem Area 1: Low Yield or Stalled Precursor Synthesis

Q: My reductive amination of 1-benzyl-4-piperidone is showing low conversion to 4-amino-1-benzylpiperidine. My TLC plate still shows a strong starting material spot after 24 hours. What are the likely causes?

A: Low conversion in this step typically points to one of three areas: imine formation, the reduction step, or reagent quality.

  • Inefficient Imine Formation: The crucial first step is the condensation of the piperidone with an ammonia source to form an imine intermediate. This equilibrium can be unfavorable.

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous solvents (e.g., anhydrous methanol). While not always necessary, adding a dehydrating agent or using a setup with a Dean-Stark trap can improve yields in stubborn reactions. Also, using a moderate excess of the ammonia source, such as ammonium acetate (5-10 equivalents), can help drive the reaction forward.[1]

  • Suboptimal Reduction: The choice and handling of the reducing agent are critical.

    • Causality: Sodium borohydride (NaBH₄) and similar hydride-based reagents can degrade upon exposure to moisture or if stored improperly. An inactive reducing agent will lead to zero conversion of the imine.[1]

    • Solution: Use a fresh bottle of NaBH₄. The reduction is often exothermic; perform the addition slowly at a reduced temperature (0-5 °C) to prevent runaway reactions and potential side product formation.[1] After the initial addition, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[1]

  • Reagent Purity: Never underestimate the quality of your starting materials.

    • Causality: Impurities in the 1-benzyl-4-piperidone can inhibit the reaction.[1]

    • Solution: If you suspect purity issues, consider purifying the starting ketone via distillation or column chromatography before use.

Problem Area 2: Difficult Purification and Product Isolation

Q: After quenching the reaction and performing an extraction, my final yield of the free amine precursor is very low. Where could my product be going?

A: Product loss during workup is common and usually relates to improper pH control or physical issues like emulsions.

  • Incorrect pH During Extraction: The basicity of the piperidine nitrogen is key to a successful extraction.

    • Causality: To extract the amine into an organic solvent, it must be in its free base form. If the aqueous layer is not sufficiently basic (pH > 10-11), a significant portion of the product will remain in the aqueous layer as the protonated ammonium salt.

    • Solution: After quenching the reaction (typically with water or dilute acid to neutralize excess reducing agent), basify the aqueous layer with a strong base like NaOH until the pH is robustly basic (check with pH paper or a meter). Then, perform the extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[2]

  • Emulsion Formation: The combination of salts, base, and organic solvent can lead to the formation of stable emulsions, trapping your product at the interface.

    • Causality: Emulsions are colloidal suspensions of one liquid in another. They prevent clean separation of the organic and aqueous layers.

    • Solution: To break an emulsion, try adding a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, often forcing separation. Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Q: The final salt, 4-Ammonio-1-benzylpiperidinium dichloride, precipitates as a sticky oil instead of a crystalline solid. How can I achieve a pure, crystalline product?

A: Oiling out during crystallization is a classic sign of impurities or an incorrect solvent system.

  • Presence of Impurities: Even small amounts of unreacted starting material, side products, or residual solvent can inhibit crystal lattice formation.

    • Causality: Impurities disrupt the ordered packing required for crystallization, leading to an amorphous or oily precipitate.

    • Solution: Ensure the precursor free amine is as pure as possible before the salt formation step. If necessary, purify the amine by flash column chromatography on silica gel. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is a good starting point.[2]

  • Improper Solvent System: The choice of solvent for precipitation and recrystallization is paramount.

    • Causality: The ideal solvent system is one in which the salt is soluble when hot but poorly soluble when cold. Adding the HCl solution too quickly or using a solvent in which the salt is too soluble can cause it to crash out as an oil.

    • Solution: A common and effective method is to dissolve the purified free amine in a minimal amount of a polar solvent like ethanol or methanol. Then, slowly add a solution of HCl in a less polar solvent, such as diethyl ether or isopropanol, until precipitation is complete. Recrystallization from a binary solvent system like ethanol/ether or methanol/acetone is often effective for obtaining high-purity crystals.[2][3]

Optimized Experimental Protocols

These protocols are designed to be self-validating, with checkpoints and explanations to ensure success.

Protocol 1: Synthesis of 4-Amino-1-benzylpiperidine (Precursor)

This protocol is adapted from standard reductive amination procedures.[1]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-piperidone (1.0 eq) and anhydrous methanol.

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 16-24 hours.

    • Causality Check: Monitor the formation of the imine by TLC or LC-MS. You should see a new spot corresponding to the imine and a decrease in the starting ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 2-3 eq) portion-wise over 30-60 minutes.

    • Expert Insight: This slow, cooled addition is critical to control the exothermic reaction and prevent the reduction of the starting ketone.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Add water to dissolve the salts, then basify the aqueous solution to pH > 11 with 5N NaOH.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Formation and Purification of 4-Ammonio-1-benzylpiperidinium Dichloride
  • Dissolution: Dissolve the purified 4-amino-1-benzylpiperidine (1.0 eq) in a minimal amount of absolute ethanol.

  • Precipitation: Cool the solution in an ice bath. Slowly, with stirring, add a 2M solution of HCl in diethyl ether dropwise.

    • Expert Insight: A slight excess of HCl (approx. 2.1-2.2 eq) is often used to ensure complete protonation of both nitrogen atoms.

  • Crystallization: A white precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol or methanol to just dissolve the solid.

    • Slowly add diethyl ether or acetone until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a freezer to complete crystallization.

    • Collect the pure crystals by vacuum filtration, wash with cold ether, and dry under high vacuum.

Data Summary & Troubleshooting Workflow

Table 1: Key Parameters and Their Impact on Yield
ParameterPotential Issue if UncontrolledRecommended ActionExpected Outcome
Reagent Purity Side reactions, low conversion, purification difficulty.[1]Use high-purity starting materials or purify them before use.Cleaner reaction profile, higher yield, easier crystallization.
Solvent Incomplete dissolution, unfavorable equilibrium.[2]Use anhydrous polar aprotic or protic solvents (e.g., MeOH, DMF).Ensures all reagents are in solution, favors imine formation.
Temperature Slow reaction rate (if too low), side reactions (if too high).[2]Cool during exothermic additions (0-5 °C), then warm to RT or gently heat (40-60 °C) while monitoring.Controlled reaction rate, minimized byproducts.
Stoichiometry Incomplete reaction, formation of over-alkylated byproducts.[2]Use a slight excess of the less valuable reagent (e.g., amine source) to drive completion.Maximizes conversion of the limiting reagent.
pH (Workup) Product loss to the aqueous phase.Ensure the aqueous layer is strongly basic (pH > 11) before extraction of the free amine.Quantitative recovery of the amine precursor from the workup.
Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Final Yield CheckPrecursor Analyze Precursor Step (TLC/LC-MS) Start->CheckPrecursor CheckSaltStep Analyze Salt Formation Step Start->CheckSaltStep PrecursorLow Low Conversion of Ketone? CheckPrecursor->PrecursorLow PrecursorImpure Multiple Side Products? CheckPrecursor->PrecursorImpure SaltLow Yield Loss After Workup? CheckSaltStep->SaltLow SaltImpure Product is Oily/Sticky? CheckSaltStep->SaltImpure Sol_Reagent Check Reagent Purity & Anhydrous Conditions PrecursorLow->Sol_Reagent Yes Sol_Stoich Increase Amine Source (5-10 eq) PrecursorLow->Sol_Stoich Yes Sol_Reduce Use Fresh Reducing Agent Add Slowly at 0°C PrecursorLow->Sol_Reduce Yes Sol_Temp Optimize Temperature (Monitor by TLC) PrecursorImpure->Sol_Temp Yes PrecursorImpure->Sol_Reduce Yes Sol_pH Check pH > 11 Before Extraction SaltLow->Sol_pH Yes Sol_Emulsion Break Emulsion (Add Brine) SaltLow->Sol_Emulsion Yes Sol_Purify Purify Precursor Amine (Column Chromatography) SaltImpure->Sol_Purify Yes Sol_Crystal Optimize Recrystallization (Slow Cooling, Solvent System) SaltImpure->Sol_Crystal Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q: How do I handle hygroscopic reagents like ammonium acetate? A: Store them in a desiccator. For reactions requiring strictly anhydrous conditions, you can dry the reagent in a vacuum oven before use. Handle it quickly in a low-humidity environment.

Q: Can I use a different reducing agent for the amination? A: Yes, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often milder and more selective for the imine over the ketone, allowing for a one-pot reaction where all reagents are mixed from the start. However, NaBH₄ is often cheaper and sufficient if the procedure is followed carefully.[4]

Q: What is the best way to confirm the final product's identity? A: A combination of techniques is best. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will confirm the molecular weight, and a sharp melting point will indicate high purity.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Handle benzyl-containing compounds in a well-ventilated fume hood. Sodium borohydride reacts with water to produce flammable hydrogen gas; quench it carefully and slowly. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • BenchChem. (2025). Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde.
  • BenchChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6.
  • Reddit r/Chempros. (2025, March 7).
  • Legrand, Y. M., van der Lee, A., & Barboiu, M. (2008). 4-Ammoniobenzamidinium dichloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o967-8. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Geranylamine synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
  • ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
  • Kumar, K., et al. (n.d.).
  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Chemical Review and Letters. (2021).

Sources

Optimization

Technical Support Center: Purification of Crude 4-Ammonio-1-benzylpiperidinium dichloride

Welcome to the technical support center for the purification of crude 4-Ammonio-1-benzylpiperidinium dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4-Ammonio-1-benzylpiperidinium dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this quaternary ammonium salt. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

I. Understanding the Molecule and Potential Impurities

4-Ammonio-1-benzylpiperidinium dichloride is a doubly charged cationic compound. Its ionic nature dictates its solubility and chromatographic behavior, making purification non-trivial. The crude product may contain a variety of impurities stemming from the synthetic route.

Common Impurities:
  • Unreacted Starting Materials: Such as 1-benzylpiperidine and the aminating agent.

  • Byproducts: Including mono-quaternized species or products from side reactions of the benzyl group. Impurities from the benzyl chloride raw material, such as benzaldehyde, benzyl alcohol, and dibenzyl ether, can also lead to byproducts.[1][2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Inorganic Salts: Salts formed during pH adjustments or as byproducts of the reaction.

A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Ammonio-1-benzylpiperidinium dichloride.

Issue 1: The compound will not crystallize from the solution.

Question: I've dissolved my crude 4-Ammonio-1-benzylpiperidinium dichloride in a solvent for recrystallization, but no crystals are forming, even after cooling. What's going wrong?

Answer: This is a common issue when purifying highly soluble or impure ionic compounds. Several factors could be at play.

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cluster_problem Problem: No Crystallization cluster_causes Potential Causes cluster_solutions Solutions Problem Crude compound fails to crystallize Cause1 Solution is not supersaturated Problem->Cause1 Cause2 Presence of impurities inhibiting nucleation Problem->Cause2 Cause3 Inappropriate solvent system Problem->Cause3 Cause4 Cooling too rapidly Problem->Cause4 Solution1 Concentrate the solution (evaporation) Cause1->Solution1 Solution2 Add an anti-solvent Cause1->Solution2 Solution3 Scratch the inner surface of the flask Cause2->Solution3 Solution4 Seed with a pure crystal Cause2->Solution4 Solution5 Perform a solvent screening Cause3->Solution5 Solution6 Allow for slow cooling Cause4->Solution6

Caption: Troubleshooting workflow for crystallization failure.

Detailed Solutions:

  • Inducing Supersaturation: The solution must be supersaturated for crystals to form.[3]

    • Evaporation: Gently remove some of the solvent under reduced pressure to increase the concentration of your compound.

    • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly.

  • Promoting Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution to act as a template for further crystallization.

  • Optimizing the Solvent System: The choice of solvent is critical for successful recrystallization.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • For highly polar compounds like quaternary ammonium salts, consider polar protic solvents like methanol or ethanol, or mixtures with water.[5][6] A mixture of methanol and ethyl acetate can also be effective.[7]

  • Controlling the Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.[4]

Issue 2: The purified compound is an oil or a sticky solid.

Question: After recrystallization and drying, my product is a persistent oil or a sticky, hygroscopic solid. How can I obtain a crystalline solid?

Answer: Oiling out is a common problem with ionic compounds, and stickiness often points to residual solvent or hygroscopicity.

Probable Causes & Solutions:

Probable Cause Explanation & Solution
High Solubility in the Solvent System The compound's solubility may still be too high at low temperatures. Solution: Re-dissolve the oil in a minimal amount of a good solvent and add an anti-solvent to precipitate the solid. Trituration (grinding the oil with a poor solvent) can sometimes induce crystallization.
Residual Solvent Trapped solvent molecules can disrupt the crystal lattice. Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Hygroscopicity Quaternary ammonium salts are often hygroscopic and readily absorb moisture from the atmosphere. Solution: Handle the purified solid in a dry atmosphere (e.g., a glove box or under a stream of dry nitrogen). Store the final product in a desiccator.
Presence of Impurities Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization. Solution: Consider an alternative purification method, such as column chromatography, to remove these impurities before attempting recrystallization again.
Issue 3: Column chromatography is not providing good separation.

Question: I am trying to purify my compound using silica gel column chromatography, but the compound either streaks badly or doesn't move from the origin. What should I do?

Answer: Standard silica gel chromatography is often challenging for highly polar, ionic compounds due to strong, irreversible interactions with the acidic silanol groups on the silica surface.[8]

dot

cluster_problem Problem: Poor Chromatographic Separation cluster_solutions Alternative Chromatographic Strategies cluster_details Method Details Problem Compound streaks or is retained on silica gel Sol1 Reverse-Phase Chromatography (C18) Problem->Sol1 Sol2 Normal-Phase with Alumina Problem->Sol2 Sol3 Ion-Exchange Chromatography Problem->Sol3 Sol4 HILIC Problem->Sol4 Det1 Mobile Phase: Acetonitrile/Water with buffer (e.g., TFA or ammonium acetate) Sol1->Det1 Det2 Mobile Phase: Acetonitrile/Water (e.g., 95:5) Sol2->Det2 Det3 Stationary Phase: Cation-exchange resin Sol3->Det3 Det4 Stationary Phase: Polar (e.g., zwitterionic) Sol4->Det4

Caption: Alternative chromatography methods for ionic compounds.

Recommended Approaches:

  • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar, water-soluble compounds.[8]

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

    • Additives: Adding a buffer or ion-pairing agent to the mobile phase can improve peak shape and retention.[8][9] For example, a small amount of trifluoroacetic acid (TFA) or formic acid in the mobile phase can be effective.

  • Alumina Chromatography: Alumina can be a good alternative to silica for purifying quaternary ammonium salts.[10]

    • Eluent System: A polar solvent system, such as 95:5 acetonitrile/water, has been shown to be effective.[10]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for ionic compounds.[11][12] A cation-exchange column would be appropriate for 4-Ammonio-1-benzylpiperidinium dichloride.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase of high organic solvent content.[9] This can be an excellent alternative for retaining and separating very polar compounds.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of the final product? A1: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a method like the reverse-phase approach described above, can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the cation.

Q2: How should I store the purified 4-Ammonio-1-benzylpiperidinium dichloride? A2: Due to its likely hygroscopic nature, the purified compound should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) is also a good practice.

Q3: Can I use liquid-liquid extraction for purification? A3: Liquid-liquid extraction can be useful for removing non-polar impurities from the crude product. For instance, you could dissolve the crude salt in water and wash it with a non-polar organic solvent like hexane or diethyl ether to remove non-polar starting materials or byproducts.[10] The desired product will remain in the aqueous layer. However, this will not remove polar impurities. An extraction between acetonitrile and hexanes has also been reported to be effective for purifying some quaternary ammonium salts.[10]

Q4: Are there any specific safety precautions I should take? A4: Always consult the Safety Data Sheet (SDS) for 4-Ammonio-1-benzylpiperidinium dichloride and any solvents or reagents used. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle the compound in a well-ventilated area.

IV. Standard Operating Procedure: Recrystallization

This protocol provides a general guideline for the recrystallization of crude 4-Ammonio-1-benzylpiperidinium dichloride.

Objective: To purify the crude product by removing impurities through crystallization.

Materials:

  • Crude 4-Ammonio-1-benzylpiperidinium dichloride

  • Recrystallization solvent (e.g., methanol, ethanol, or a water/methanol mixture)

  • Anti-solvent (e.g., ethyl acetate, diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent system based on preliminary solubility tests.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] The slower the cooling, the larger and purer the crystals will be.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

V. References

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Chempros on Reddit. (2025, November 22). Quaternary ammonium salt purification. Retrieved from [Link]

  • LCGC International. (2020, November 11). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Retrieved from [Link]

  • Legrand, Y. M., van der Lee, A., & Barboiu, M. (2008). 4-Ammonio-benzamidinium dichloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o967-8. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vertex AI Search. Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, May 9). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. Retrieved from [Link]

  • Google Patents. US6214235B1 - Process for removal of quaternary ammonium salt. Retrieved from

  • ResearchGate. (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ammonio-1-benzylpiperidinium Dichloride Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 4-ammonio-1-benzylpiperidinium dichloride (commonly referred to as 1-benzylpiperidin-4-amine dihydrochloride) is a foundational reductive amination wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-ammonio-1-benzylpiperidinium dichloride (commonly referred to as 1-benzylpiperidin-4-amine dihydrochloride) is a foundational reductive amination workflow in medicinal chemistry, primarily used to generate building blocks for CNS-active therapeutics.

While the conversion of 1-benzylpiperidin-4-one to its corresponding primary amine seems straightforward, the reaction is notorious for generating specific side products based on the choice of reducing agent, solvent, and stoichiometry. This guide provides a deep-dive into the causality of these side reactions, diagnostic workflows, and self-validating protocols to ensure high-purity isolation.

Reaction Pathway & Mechanistic Pitfalls

The synthesis relies on the condensation of 1-benzylpiperidin-4-one with an ammonia source to form an imine/hemiaminal intermediate, followed by reduction. Because the product is a primary amine, it is inherently nucleophilic and can compete with ammonia to attack unreacted imine, leading to dimerization. Furthermore, the N-benzyl protecting group is sensitive to aggressive hydrogenation conditions[1].

Pathway Ketone 1-Benzylpiperidin-4-one (Starting Material) Imine Imine / Hemiaminal Intermediate Ketone->Imine + Excess NH3 (Solvent: MeOH) Amine 1-Benzylpiperidin-4-amine (Freebase Target) Imine->Amine Reduction (Raney-Ni/H2) Dimer Bis(1-benzylpiperidin-4-yl)amine (Dimer Side Product) Imine->Dimer + Target Amine (Insufficient NH3) Debenz Piperidin-4-amine (Debenzylation Side Product) Amine->Debenz Over-reduction (Pd/C + H2) Salt 4-Ammonio-1-benzylpiperidinium dichloride (Final Product) Amine->Salt + 2.0 eq HCl (Anhydrous)

Reaction pathway of 4-Ammonio-1-benzylpiperidinium dichloride synthesis and common side products.

Troubleshooting Guide & FAQs

Troubleshooting Issue Impurity Detected in Crude LC-MS Mass90 Mass -90 Da (Debenzylation) Issue->Mass90 MassDimer High Mass (Dimerization) Issue->MassDimer MassAc Mass +42 or +28 Da (N-Acyl/Alkyl) Issue->MassAc FixPd Switch Pd/C to Raney-Ni or STAB Mass90->FixPd FixNH3 Increase NH3 eq to >5.0 MassDimer->FixNH3 FixAcid Swap AcOH for TFA or omit acid MassAc->FixAcid

Diagnostic workflow for identifying and resolving common reductive amination side products.

Q1: My LC-MS shows a massive peak corresponding to a loss of 90 Da from my target mass. What went wrong? Causality: A loss of 90 Da (


) indicates debenzylation, yielding piperidin-4-amine. The N-benzyl group is a classic protecting group susceptible to hydrogenolysis. If you utilized Palladium on Carbon (Pd/C) with hydrogen gas, the catalyst indiscriminately cleaved the benzyl group alongside reducing the imine[1].
Solution:  Switch your catalyst to Raney-Nickel, which is highly effective for imine reduction but generally spares N-benzyl groups under mild pressures (2-3 bar) at room temperature[2]. Alternatively, use mild hydride donors like Sodium Cyanoborohydride (NaBH₃CN)[3].

Q2: I am seeing a significant amount of secondary amine (bis(1-benzylpiperidin-4-yl)amine) in my crude mixture. How can I suppress this dimer? Causality: Reductive amination is a kinetic race. Once your target primary amine forms, it acts as a nucleophile. If there is unreacted imine or ketone remaining, the primary amine will attack it, forming a secondary amine dimer. Solution: You must shift the equilibrium entirely toward the primary imine before reduction begins. Maintain a high stoichiometric excess of the ammonia source (e.g., 5–10 equivalents of NH₃ gas or ammonium acetate). Allow the imine to form completely (monitor by the disappearance of the ketone via GC-MS) before introducing the hydrogen gas or hydride reducing agent.

Q3: I used Sodium Triacetoxyborohydride (STAB) with acetic acid as a co-solvent, but I'm detecting N-ethyl and N-acetyl side products. Why? Causality: While STAB is an excellent, mild reducing agent, it can slowly reduce acetic acid to acetaldehyde over extended reaction times (>24 hours). The newly formed acetaldehyde then undergoes reductive amination with your product amine to form N-ethyl derivatives. Direct acylation can also occur, forming N-acetyl side products. Solution: Suppress these side reactions by substituting acetic acid with trifluoroacetic acid (TFA), which is resistant to reduction by STAB, or omit the acid additive entirely if the reaction kinetics are fast enough.

Q4: During the final salt formation with HCl, my product turns into a sticky gum instead of a crisp, filterable powder. How do I fix this? Causality: 4-Ammonio-1-benzylpiperidinium dichloride is highly hygroscopic. If residual water or protic solvents (like unevaporated methanol from the reaction) are present during the HCl precipitation, the salt will crash out as an oil or gum. Solution: Ensure the freebase is thoroughly dried under high vacuum. Perform the salt formation in strictly anhydrous conditions by dissolving the freebase in anhydrous isopropanol (IPA) or diethyl ether, and precipitating with a standardized solution of anhydrous HCl in dioxane.

Quantitative Comparison of Reducing Agents

The choice of reducing agent directly dictates the impurity profile. Below is a quantitative summary of expected outcomes based on standard literature conditions:

Reducing Agent / CatalystTarget Yield (%)Dimerization RiskDebenzylation RiskN-Alkylation/Acylation Risk
Raney-Ni / H₂ (3 bar) High (85–92%)[2]Low (if NH₃ is in excess)Very LowNone
NaBH₃CN / MeOH High (80–85%)[3]ModerateNoneNone
STAB / AcOH Moderate (75–80%)ModerateNoneHigh (if reaction >24h)
Pd/C / H₂ Low (<20%)LowCritical (>70% cleavage)[1]None

Self-Validating Experimental Protocol

This protocol utilizes the Raney-Nickel route to maximize yield while preventing debenzylation[2]. It is designed as a self-validating system , meaning physical and chemical checkpoints are built into the steps to confirm success before proceeding.

Step 1: Imine Formation
  • Charge a pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and anhydrous methanol (5 volumes).

  • Cool the reactor to 5–10 °C.

  • Purge the solution with anhydrous NH₃ gas until saturated (approx. 5.0 to 10.0 eq).

    • Self-Validation Checkpoint 1: The reaction mixture will shift from a clear solution to slightly turbid as the hemiaminal/imine forms. TLC (DCM:MeOH 9:1) should show the complete disappearance of the ketone (

      
      ) and the appearance of a baseline spot (highly polar imine/amine).
      
Step 2: Catalytic Reduction
  • Carefully charge Raney-Ni (10% w/w relative to ketone) into the reactor[2].

  • Seal and purge the reactor with Nitrogen gas (3 cycles), followed by Hydrogen gas (3 cycles).

  • Pressurize with H₂ to 3 bar and stir at 25–35 °C[2].

    • Self-Validation Checkpoint 2: Monitor the pressure gauge. The stoichiometric consumption of H₂ will cause a pressure drop that plateaus exactly when the reduction of the imine is complete. A continued, slow pressure drop beyond 1 molar equivalent indicates unwanted debenzylation.

Step 3: Workup and Freebase Isolation
  • Vent the hydrogen and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Raney-Ni catalyst. (Caution: Raney-Ni is pyrophoric; keep the filter cake wet).

  • Concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidin-4-amine freebase as a pale yellow oil.

Step 4: Dihydrochloride Salt Formation
  • Dissolve the crude freebase in anhydrous isopropanol (3 volumes).

  • While stirring vigorously at 0 °C, dropwise add 2.2 equivalents of 4M HCl in anhydrous dioxane.

    • Self-Validation Checkpoint 3: The addition of the acid will trigger immediate crystallization of the dihydrochloride salt. Test the supernatant with wetted pH indicator paper; it must register as strongly acidic (pH 1-2), confirming that both the piperidine nitrogen and the primary amine have been successfully protonated.

  • Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to afford 4-ammonio-1-benzylpiperidinium dichloride.

References

  • Asian Journal of Chemistry Title: Synthesis of 1-benzylpiperidin-4-amine Source: Asian Journal of Chemistry (Devarasetty et al., 2018) URL:[Link]

  • Organic Process Research & Development Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org Archive (Abdel-Magid et al.) URL:[Link]

  • US Patent US7368463B2 Title: Substituted 4-amino-1-benzylpiperidine compounds Source: Google Patents URL
  • Title: Method for preparing 4-Boc-aminopiperidine (Highlights Pd/C debenzylation side reactions)

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 4-Ammonio-1-benzylpiperidinium Dichloride

Executive Overview & Mechanistic Causality Welcome to the Technical Support Center for 4-Ammonio-1-benzylpiperidinium dichloride (CAS: 1205-72-7), also referred to as 1-Benzylpiperidin-4-amine dihydrochloride. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Causality

Welcome to the Technical Support Center for 4-Ammonio-1-benzylpiperidinium dichloride (CAS: 1205-72-7), also referred to as 1-Benzylpiperidin-4-amine dihydrochloride. This compound is widely utilized as a building block in medicinal chemistry, a radioconjugate precursor, and a tumor-targeted agent[1].

While its free base form (4-Amino-1-benzylpiperidine, CAS: 50541-93-0) is a liquid that is completely[2], the dihydrochloride salt was specifically engineered to enhance aqueous solubility for pharmaceutical applications[1]. However, researchers frequently encounter solubility roadblocks—such as assay buffer crash-out or stock solution cloudiness—due to three primary mechanistic factors:

  • pH-Dependent Speciation: The molecule contains two basic nitrogen centers. At low pH, it exists as a highly soluble diprotonated salt. As the pH approaches physiological levels (pH 7.4), the primary amine deprotonates, drastically reducing aqueous solubility.

  • The Common Ion Effect: High concentrations of chloride ions in buffers (e.g., PBS) suppress the dissolution of the dichloride salt.

  • Aprotic vs. Protic Solvation: The strong crystal lattice energy of the dihydrochloride salt is poorly solvated by polar aprotic solvents like DMSO, requiring polar protic solvents (like water) for high-concentration stocks.

Speciation Diprotonated Diprotonated Salt (pH < 5) Highly Aqueous Soluble Monoprotonated Monoprotonated Form (pH 7-8) Risk of Precipitation Diprotonated->Monoprotonated + OH- Monoprotonated->Diprotonated + H+ FreeBase Free Base (pH > 9) Water Immiscible Monoprotonated->FreeBase + OH- FreeBase->Monoprotonated + H+

Caption: pH-dependent speciation and aqueous solubility mechanism of the piperidinium compound.

Troubleshooting FAQs

Q1: I am trying to make a 100 mM stock in DMSO, but the solution remains cloudy. What is the issue? A1: This is caused by a solvent-solute mismatch. While the free base is highly soluble in organics, the dihydrochloride salt has a highly polar, ionic lattice that resists solvation in polar aprotic solvents like DMSO. Topological models classify the salt as [3], but this primarily applies to aqueous environments. Solution: Use sterile ultra-pure water for high-concentration stocks (up to 50 mM). If your downstream assay strictly requires DMSO, limit the stock to 10-20 mM and apply gentle sonication at 37°C.

Q2: Why does my compound precipitate when I dilute my aqueous stock into PBS (pH 7.4)? A2: This precipitation is driven by a combination of pH-dependent speciation and the common ion effect. At pH 7.4, the primary amine begins to deprotonate, shifting the equilibrium toward the less soluble monoprotonated form. Furthermore, the high chloride content in PBS (~137 mM NaCl) forces the dichloride salt equilibrium toward the solid phase. Solution: Pre-dilute your stock in a slightly acidic intermediate (e.g., unbuffered water) and titrate it dropwise into the final PBS buffer under continuous vortexing to prevent localized supersaturation.

Q3: My powder absorbed moisture and became a sticky paste. Is my molarity calculation still accurate? A3: No. 4-Ammonio-1-benzylpiperidinium dichloride is highly hygroscopic and readily forms a [4]. This hydration alters the molecular weight from 263.21 g/mol (anhydrous) to 281.22 g/mol (hydrate)[5][6]. Solution: Always store the compound under an[5]. If hydration occurs, you must recalculate your molarity using the hydrate's molecular weight (281.22 g/mol ) or lyophilize the batch to restore the anhydrous state.

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on visual inspection alone. The following protocols incorporate built-in validation steps to guarantee complete dissolution.

Protocol A: Preparation of a 50 mM Aqueous Master Stock

Causality: Water (a polar protic solvent) efficiently disrupts the ionic lattice of the dichloride salt, ensuring complete dissolution without the need for heating, which could degrade the compound.

  • Equilibration: Weigh the anhydrous powder (MW: 263.21 g/mol ) inside a humidity-controlled glove box to prevent premature hydration[5][6].

  • Solvation: Add ultra-pure water (18.2 MΩ·cm) to reach 90% of the target volume.

  • Agitation: Vortex vigorously for 60 seconds. The solution should become completely transparent.

  • Volume Adjustment: Top off with ultra-pure water to the final volume.

  • Self-Validation (Critical): Measure the pH of the resulting stock. Complete dissolution of the dihydrochloride salt will naturally yield an acidic solution (pH 2.0 – 4.0). If the pH is >5.0, suspect free-base contamination.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane. Do not use Nylon filters, as the protonated amines will bind to the membrane matrix, reducing your actual stock concentration.

Protocol B: Controlled Buffer Exchange for Cell-Based Assays

Causality: Rapid introduction of the acidic master stock into a buffered physiological medium causes localized pH spikes, leading to rapid deprotonation and irreversible "crash-out."

  • Aliquot: Draw the required volume of the 50 mM aqueous master stock.

  • Titration: Add the stock dropwise (1 drop per 2 seconds) into the final assay buffer (e.g., DMEM or PBS) while stirring continuously at 300 rpm.

  • Self-Validation (Critical): Transfer 1 mL of the final buffer to a cuvette and measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.01 (Complete dissolution; proceed to assay).

    • Fail: OD600 > 0.05 (Micro-precipitation detected; discard and repeat with slower titration).

Workflow Start Weigh CAS 1205-72-7 (Inert Atmosphere) CheckSolvent Select Primary Solvent Start->CheckSolvent Water Ultra-pure Water (Recommended) CheckSolvent->Water DMSO DMSO (Not Recommended >20mM) CheckSolvent->DMSO DissolveW Dissolve up to 50 mM (Protic Solvation) Water->DissolveW DissolveD Sonicate at 37°C (Aprotic Solvation) DMSO->DissolveD Buffer Titrate into Assay Buffer (e.g., PBS pH 7.4) DissolveW->Buffer DissolveD->Buffer Validate Self-Validation: Measure OD600 Buffer->Validate Fail OD600 > 0.05 (Precipitation / Crash-out) Validate->Fail Fail Pass OD600 < 0.01 (Complete Dissolution) Validate->Pass Pass

Caption: Workflow for preparing and validating 4-Ammonio-1-benzylpiperidinium dichloride solutions.

Quantitative Solubility Profile

The following table summarizes the empirical solubility limits of the dihydrochloride salt across standard laboratory solvents to guide your experimental design.

SolventMax Recommended StockTemperatureSolvation Mechanism & Notes
Ultra-pure Water 50 - 100 mM25°COptimal. Protic solvent efficiently disrupts the ionic lattice. Yields acidic pH.
DMSO 10 - 20 mM37°CSub-optimal. Aprotic solvent struggles with the dichloride salt. Requires sonication.
PBS (pH 7.4) 5 - 10 mM25°CModerate. Risk of common ion effect (from NaCl) and partial deprotonation.
Ethanol < 5 mM25°CPoor. Insufficient dielectric constant to dissolve the highly charged salt.

References

  • [6] American Chemical Suppliers. 4-Amino-1-benzylpiperidine dihydrochloride hydrate. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low efficacy in antimicrobial assays with quaternary ammonium compounds

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent, irreproducible, or artificially low efficacy when test...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antimicrobial Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent, irreproducible, or artificially low efficacy when testing Quaternary Ammonium Compounds (QACs) such as benzalkonium chloride or cetylpyridinium chloride.

QACs are notoriously finicky in vitro. Because they are cationic, amphiphilic surfactants, they do not behave like standard small-molecule antibiotics. This guide is designed to move beyond basic troubleshooting by explaining the causality behind assay failures and providing self-validating protocols to ensure your data is robust and artifact-free.

Diagnostic Workflow for QAC Assay Failures

QAC_Troubleshooting Start Low QAC Efficacy Detected in Assay CheckAssay Identify Assay Type Start->CheckAssay TimeKill Time-Kill / MBC CheckAssay->TimeKill MIC Broth Microdilution (MIC) CheckAssay->MIC Neutralizer Check Neutralizer (Tween 80 + Lecithin) TimeKill->Neutralizer Regrowth on agar Material Check Plate Material (Polystyrene Binding) MIC->Material High MIC in microplate Media Check Media Load (Hard Water / Proteins) Neutralizer->Media Neutralizer validated Material->Media Material validated Genetics Check Efflux Pumps (qacA/B genes) Media->Genetics No media interference

Diagnostic workflow for identifying root causes of low QAC efficacy.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my Minimum Inhibitory Concentration (MIC) for benzalkonium chloride artificially high in standard 96-well microtiter plates? Causality: QACs possess a hydrophobic tail and a positively charged hydrophilic head. Standard microtiter plates are made of polystyrene, which is highly hydrophobic and often negatively charged (especially if tissue-culture treated). QACs readily adsorb to the polystyrene walls, drastically reducing the effective concentration of the biocide available in the broth to interact with the bacteria[1]. Solution: Switch your assay vessels to polypropylene microtiter plates or silanized glass vials, which exhibit significantly lower binding affinity for cationic surfactants.

Q2: I observe apparent bacterial killing at 5 minutes, but see heavy regrowth in my Minimum Bactericidal Concentration (MBC) or time-kill assays after transferring to agar. What is happening? Causality: This is a classic hallmark of incomplete biocide neutralization. QACs are non-volatile and exert bacteriostatic effects even at sub-lethal concentrations. If the QAC is carried over onto the agar plate without being chemically quenched, it continues to inhibit bacterial growth temporarily, leading to false-positive "kill" results that later manifest as regrowth[2],[3]. Solution: Implement a robust chemical neutralizer. 2 mandate formulations containing Lecithin (which neutralizes the QAC) and Polysorbate 80 (Tween 80, which disperses the QAC)[2]. Dey-Engley (D-E) Neutralizing Broth is highly recommended for this purpose[3].

Q3: My QAC formulation works perfectly in phosphate buffer but fails completely in complex media or hard water. Why? Causality: QACs interact non-specifically with negatively charged organic matter (e.g., proteins and lipids in serum or broth) and divalent cations (Ca²⁺, Mg²⁺) in hard water. Organic load physically shields bacteria and competitively binds the cationic head of the QAC[4]. Meanwhile, hard water cations compete for the negatively charged binding sites on the bacterial cell membrane, reducing QAC penetration and membrane disruption[5]. Solution: Standardize the organic load and water hardness. If testing for real-world efficacy, use standardized hard water (e.g., 400 ppm CaCO₃) and a defined organic soil load (e.g., 5% fetal bovine serum) to establish baseline interference.

Q4: I am testing Staphylococcus aureus and seeing unexpected resistance to QACs despite optimizing the assay. Is this genetic? Causality: Yes. Many S. aureus strains, particularly Methicillin-Resistant S. aureus (MRSA), harbor plasmid-encoded multidrug efflux pumps such as QacA and QacB[6]. These pumps, belonging to the Major Facilitator Superfamily (MFS), utilize the proton motive force to actively extrude monovalent and divalent cationic compounds out of the bacterial cell before they can disrupt the cytoplasmic membrane[7],[8]. Solution: Genotypically screen your strains for qacA/B genes. To confirm efflux-mediated resistance phenotypically, perform the assay in the presence of an efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine[9].

Quantitative Impact of Assay Variables

Summarizing the variables discussed above, the following table outlines the expected quantitative shifts in your data when these interferences occur.

VariableMechanism of InterferenceTypical Quantitative ShiftRecommended Solution
Polystyrene Plates Hydrophobic/electrostatic binding of QACs to plastic2 to 4-fold artificial increase in MICUse Polypropylene plates or glass vials
Incomplete Neutralization QAC carryover to agar causing bacteriostasis1 to 3 log₁₀ false reduction in CFU/mLUse Dey-Engley Broth (Tween 80 + Lecithin)
High Organic Load Competitive binding to QAC cationic headUp to 10-fold decrease in bactericidal activityStandardize media; use defined soil loads
Hard Water (Ca²⁺/Mg²⁺) Cationic competition at the bacterial membrane2 to 4-fold decrease in efficacyStandardize to 400 ppm CaCO₃ for testing
qacA/B Efflux Pumps Proton-motive force driven extrusion of QACs4 to 8-fold increase in MIC (S. aureus)Genotypic screening; use EPIs (e.g., CCCP)

Self-Validating Experimental Protocols

To ensure scientific integrity, your experimental setup must be self-validating. Implement the following protocols to rule out artifacts.

Protocol 1: Neutralizer Efficacy and Toxicity Validation (Based on ASTM E1054)

Causality: A self-validating protocol must prove two things simultaneously: that the neutralizer effectively quenches the QAC (Efficacy) and that the neutralizer itself does not kill the bacteria (Toxicity).

Step 1: Preparation of Controls. Prepare three parallel reaction tubes:

  • Tube A (Toxicity Control): 9 mL Neutralizer (e.g., Dey-Engley Broth) + 1 mL PBS.

  • Tube B (Efficacy Control): 9 mL Neutralizer + 1 mL QAC at your highest working concentration.

  • Tube C (Test/Carryover): 9 mL PBS + 1 mL QAC at working concentration.

Step 2: Inoculation. Inoculate all tubes with a standardized suspension yielding a final concentration of ~10⁴ CFU/mL of the target bacteria.

Step 3: Incubation & Plating.

  • For Tubes A and B, incubate for 10 minutes at room temperature, then plate 100 µL onto non-selective agar.

  • For Tube C, expose bacteria to the QAC for the desired time-kill duration, then transfer 1 mL into 9 mL of Neutralizer. Wait 10 minutes, then plate 100 µL.

Step 4: Causality & Interpretation.

  • Tube A must show >90% recovery compared to a baseline PBS control. This proves the neutralizer is non-toxic.

  • Tube B must show >90% recovery. This proves the neutralizer instantly quenches the QAC, preventing it from killing the newly introduced bacteria.

  • If A and B pass, the log reduction observed in Tube C is a true reflection of QAC bactericidal activity, free from carryover artifacts.

Protocol 2: QAC-Adjusted Minimum Inhibitory Concentration (MIC) Assay

Causality: This workflow prevents false resistance artifacts caused by material binding and media interference.

Step 1: Material Selection. Strictly utilize polypropylene 96-well microtiter plates. Avoid standard tissue-culture treated polystyrene. Step 2: Media Standardization. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). If evaluating environmental interference, supplement with defined concentrations of Bovine Serum Albumin (BSA) as an organic load proxy. Step 3: Serial Dilution. Perform 2-fold serial dilutions of the QAC directly in the polypropylene plate to prevent adsorption losses that occur during intermediate transfer steps. Step 4: Inoculum Preparation. Ensure the bacterial inoculum is strictly planktonic (avoid clumping) by vortexing and standardizing to 5 × 10⁵ CFU/mL. Step 5: Incubation & Scoring. Incubate at 37°C for 16-20 hours. Read the MIC as the lowest concentration with no visible growth.

References

  • The power of neutralization: the critical step for the accurate antimicrobial potential of plasma-activated water.Frontiers.
  • Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment.PMC (nih.gov).
  • Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains.MDPI.
  • Quaternary Ammonium Silica Nanoparticles for Antimicrobial Implantable Medical Devices: An In Vitro Study.PMC (nih.gov).
  • Efflux Pumps May Not Be the Major Drivers of QAC Resistance in Methicillin-Resistant Staphylococcus aureus.PMC (nih.gov).
  • Pitfalls in efficacy testing - How important is the validation of neutralization of chlorhexidine digluconate?ResearchGate.
  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance.Process Cleaning Solutions.
  • role of TMS 12 in the staphylococcal multidrug efflux protein QacA.Oxford Academic.
  • QacA Multidrug Efflux Pump from Staphylococcus aureus: Comparative Analysis of Resistance to Diamidines, Biguanidines, and Guanylhydrazones.ASM Journals.

Sources

Optimization

How to remove impurities from technical grade benzyl chloride for synthesis

Technical Support Center: Benzyl Chloride Purification & Troubleshooting Welcome to the Technical Support Center. Technical grade benzyl chloride (typically 95–98% purity) is a foundational alkylating agent in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Chloride Purification & Troubleshooting

Welcome to the Technical Support Center. Technical grade benzyl chloride (typically 95–98% purity) is a foundational alkylating agent in drug development and organic synthesis. However, its inherent reactivity makes it susceptible to degradation during storage, leading to impurities that can poison sensitive catalytic cycles, quench Grignard reagents, or cause unexpected side reactions.

This guide provides field-proven troubleshooting strategies and self-validating purification protocols to ensure your reagent meets the rigorous standards required for advanced synthesis.

Part 1: Impurity Profiling

Before troubleshooting, it is critical to understand the quantitative and qualitative impact of common impurities found in technical grade benzyl chloride.

ImpurityPrimary SourceMechanistic Impact on Synthesis
Water / Moisture Atmospheric ingressHydrolyzes benzyl chloride to benzyl alcohol and HCl. Quenches organometallic reagents (e.g., Grignards) and strong bases.
Hydrogen Chloride (HCl) Hydrolysis byproductLowers pH, catalyzes further decomposition, and protonates basic nucleophiles, halting alkylation reactions.
Benzaldehyde Oxidative degradationReadily condenses with primary amines to form stable imines, consuming valuable amine starting materials.
Benzyl Alcohol Hydrolysis byproductActs as a competing nucleophile, leading to dibenzyl ether formation or complex product mixtures.
Toluene Manufacturing precursorGenerally inert, but alters molarity and stoichiometry if not accounted for.
Trace Metals (e.g., Fe) Equipment contaminationActs as a Lewis acid, catalyzing violent Friedel-Crafts self-polymerization upon heating.

Part 2: Troubleshooting FAQs

Q1: My benzyl chloride has turned yellow and fumes when the bottle is opened. Can I still use it? A1: No, it should not be used as-is for sensitive reactions. The yellowing and fuming indicate advanced HCl-catalyzed decomposition. Moisture ingress causes water to hydrolyze benzyl chloride into benzyl alcohol and HCl gas 1[1]. The fumes you see are HCl escaping. To recover this reagent, you must perform an aqueous base wash to neutralize the acid, followed by rigorous drying and vacuum distillation.

Q2: I am performing a sensitive N-alkylation with a primary amine, but NMR shows a large amount of imine byproduct. What went wrong? A2: Your technical grade benzyl chloride is likely contaminated with benzaldehyde, a common oxidation byproduct. Benzaldehyde reacts rapidly with primary amines to form stable imines, effectively consuming your nucleophile and drastically reducing the yield of the desired N-benzylated product 1[1]. Because benzaldehyde and benzyl chloride have similar boiling points, you must chemically remove it via basic alumina filtration or careful fractional distillation.

Q3: During distillation, my benzyl chloride turned into a black tar and the flask smoked. What caused this? A3: This is a classic Friedel-Crafts self-polymerization (polycondensation). It is catalyzed by trace metals (such as iron chlorides from manufacturing equipment) when the liquid is subjected to high thermal stress2[2]. To prevent this, never distill benzyl chloride at atmospheric pressure. Always use a high vacuum to lower the boiling point. In industrial scale-ups, lactam additives (like caprolactam) are sometimes added to chelate trace metals and inhibit this decomposition2[2].

Q4: Is there a fast way to purify benzyl chloride for a quick reaction without setting up a distillation apparatus? A4: Yes. If your reaction can tolerate trace non-polar impurities (like toluene), you can pass the benzyl chloride through a short plug of activated basic alumina . The highly polar surface of the basic alumina traps water, HCl, benzyl alcohol, and benzaldehyde, allowing the non-polar benzyl chloride to elute cleanly.

Part 3: Standard Operating Procedure (SOP) for Full Purification

For highly sensitive syntheses, a rigorous wash-dry-distill cycle is required to establish a self-validating baseline of purity.

Step 1: Acid Neutralization (Washing)

  • Action: Transfer the technical grade benzyl chloride to a separatory funnel. Wash with an equal volume of 10% aqueous

    
     or 
    
    
    
    , followed by a wash with distilled water.
  • Causality: The alkaline wash neutralizes dissolved HCl gas, halting the acid-catalyzed degradation cycle. The subsequent water wash removes any residual sodium salts that could precipitate later.

Step 2: Desiccation (Drying)

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous

    
     or 
    
    
    
    . Swirl and let sit for 30 minutes, then filter.
  • Causality: Removing bulk water is critical. If water is present during distillation, the elevated temperature will rapidly accelerate hydrolysis, generating more HCl and benzyl alcohol in the distillation flask.

Step 3: Vacuum Distillation

  • Action: Set up a fractional distillation apparatus in the dark (wrap in foil). Apply a high vacuum (e.g., 8 mmHg) and gently heat. Discard the forerun (which contains residual toluene) and collect the middle fraction boiling at ~63°C .

  • Causality: Distilling under vacuum lowers the boiling point from 179°C to ~63°C, preventing thermal decomposition and trace-metal catalyzed polymerization. Conducting the distillation in the dark prevents photolytic radical formation.

Step 4: Storage & Self-Validation

  • Action: Store the purified middle fraction over activated molecular sieves (or

    
    ) in a tightly sealed, light-proof container under an inert argon or nitrogen atmosphere .
    
  • Validation Check: To validate the success of the protocol, measure the refractive index of the final product. Pure benzyl chloride exhibits an

    
     of 1.538. Alternatively, run a quick GC-FID to confirm the complete absence of benzaldehyde and benzyl alcohol peaks.
    

Part 4: Purification Workflow Visualization

BenzylChloridePurification A Technical Grade Benzyl Chloride (Contains HCl, H2O, PhCHO) B Aqueous Base Wash (10% Na2CO3) A->B Neutralize HCl C Phase Separation & Water Wash B->C Remove salts D Desiccation (Anhydrous MgSO4) C->D Remove bulk water E Vacuum Distillation (63°C at 8 mmHg) D->E Decant & Degas F Pure Benzyl Chloride (Store over Sieves/Ar) E->F Collect middle fraction

Workflow for the purification of technical grade benzyl chloride.

References

  • Armarego, W. L. F., & Perrin, D. D.
  • Benchchem. Effect of benzyl chloride impurities on reaction outcome. Benchchem.
  • US Patent 3715283A. Process for distilling benzyl chloride or mixtures containing benzyl chloride.

Sources

Troubleshooting

Refining HPLC separation for 4-Ammonio-1-benzylpiperidinium dichloride and its precursors

Welcome to the Technical Support Center for the chromatographic analysis of 4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride) and its synthetic precursors (e.g., 1-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Ammonio-1-benzylpiperidinium dichloride (also known as 1-benzylpiperidin-4-amine dihydrochloride) and its synthetic precursors (e.g., 1-benzyl-4-piperidone, N-Boc-1-benzylpiperidin-4-amine).

As a highly polar, doubly basic compound, this molecule presents unique analytical challenges. This guide synthesizes field-proven chromatographic theory with practical troubleshooting to help you achieve robust, reproducible, and self-validating separations.

Part 1: Core Analytical Challenges & Causality

To successfully chromatograph 4-Ammonio-1-benzylpiperidinium dichloride, one must understand its physicochemical behavior in solution. The molecule contains two basic nitrogen centers: a tertiary piperidine amine (pKa ~9.5) and a primary aliphatic amine (pKa ~10.5).

When dissolved in standard acidic mobile phases (pH 2–6), the molecule exists as a dication . This leads to two primary modes of chromatographic failure on standard Reversed-Phase (RP) C18 columns:

  • Hydrophobic Bypass (Void Elution): The dication is extremely hydrophilic, preventing effective partitioning into the hydrophobic C18 stationary phase[1].

  • Secondary Interactions (Peak Tailing): The positively charged amines undergo strong electrostatic interactions with residual, deprotonated surface silanols (pKa ~4.5) on the silica support, causing severe peak tailing and irreversible adsorption[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My target compound is eluting in the void volume (t₀) on a standard C18 column. How do I increase retention? A: You must alter the charge state of the analyte or the retention mechanism. You have two primary options:

  • Option A (Preferred): High-pH Reversed-Phase. By raising the mobile phase pH to 10.0 using a buffer like 10 mM Ammonium Bicarbonate, you suppress the ionization of the amines. The neutral (or near-neutral) freebase form becomes sufficiently hydrophobic to retain on a C18 column. Note: You must use a specialized hybrid silica column (e.g., Ethylene-Bridged Hybrid [BEH]) to prevent silica dissolution at high pH[2],[3].

  • Option B: Ion-Pairing Chromatography (IPC). If you must operate at low pH, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The hydrophobic trifluoroacetate anions form neutral ion-pairs with the dications, dragging them into the stationary phase[1].

Q2: I am using 0.1% TFA, but my baseline is drifting severely at 210 nm, and my LC-MS signal is suppressed. What is the cause? A: TFA has strong UV absorbance below 220 nm. During a gradient, the changing concentration of TFA (due to its differential retention on C18) causes baseline ripples and drift[4]. Furthermore, TFA's high surface tension suppresses electrospray ionization (ESI) in mass spectrometry. Solution: Switch to the High-pH method (Ammonium Bicarbonate) described above, which is highly volatile and fully MS-compatible, or substitute TFA with 0.1% Formic Acid combined with a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Q3: How do I resolve 4-Ammonio-1-benzylpiperidinium from its precursor, 1-benzyl-4-piperidone? A: Exploit their pKa and polarity differences. The piperidone precursor lacks the primary amine and is significantly less polar. Under a high-pH gradient (pH 10), the diamine target will elute first due to its residual polarity, while the fully neutral, highly lipophilic piperidone will be strongly retained and elute later[5]. Flatten the gradient slope (e.g., 2% B/min) between 10% and 40% organic modifier to maximize resolution.

Part 3: Quantitative Method Comparison

The following table summarizes the expected performance of different chromatographic strategies for this molecule.

ParameterMethod A: Low pH Ion-PairingMethod B: High pH RP (Recommended)Method C: HILIC
Column Chemistry Standard C18 (100Å, 5µm)BEH C18 (e.g., Waters XBridge)Unbonded Silica / Amide
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate (pH 10)10 mM Ammonium Formate (pH 3)
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrileAcetonitrile
Analyte Charge State Dicationic (+2)Neutral / Monocationic (0 to +1)Dicationic (+2)
Target Retention (k') Moderate (k' = 2–4)Strong (k' = 4–8)Strong (k' = 3–6)
Peak Asymmetry (Tf) 1.5 - 2.0 (Moderate Tailing)1.0 - 1.2 (Highly Symmetrical)1.1 - 1.4 (Symmetrical)
LC-MS Compatibility Poor (Ion suppression)ExcellentExcellent

Part 4: Validated Experimental Protocol (High-pH RP-HPLC)

This self-validating protocol utilizes high-pH conditions to ensure the 4-Ammonio-1-benzylpiperidinium dichloride is analyzed in its freebase form, eliminating silanol interactions and maximizing C18 retention[2],[5].

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: System Setup & Equilibration

  • Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Set the column oven temperature to 30 °C to improve mass transfer and reduce system backpressure.

  • Equilibrate the column with 5% B at a flow rate of 1.0 mL/min until the UV baseline (at 254 nm and 210 nm) and system pressure are completely stable.

Step 3: Sample Preparation

  • Dissolve the 4-Ammonio-1-benzylpiperidinium dichloride sample in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion. Target concentration: 0.1 - 0.5 mg/mL.

Step 4: Gradient Execution Execute the following gradient profile to ensure separation from the lipophilic N-Boc and piperidone precursors:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar diamine)

  • 2.0 - 12.0 min: 5% to 60% B (Linear ramp to elute the target and precursors)

  • 12.0 - 15.0 min: 60% to 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Part 5: Diagnostic Workflow

Use the following logical decision tree to systematically resolve retention and peak shape issues for polar diamines.

HPLC_Workflow N1 Analyze 4-Ammonio-1- benzylpiperidinium N2 Eluting in Void Volume? N1->N2 N3 Increase Mobile Phase pH (e.g., pH 10 NH4HCO3) N2->N3 Yes (Preferred) N4 Use Ion-Pairing Reagent (e.g., 0.1% TFA) N2->N4 Yes (Alternative) N5 Severe Peak Tailing? N2->N5 No N3->N5 N4->N5 N6 Switch to Hybrid Silica (e.g., BEH C18) N5->N6 Yes N7 Co-elution with Precursors? N5->N7 No N6->N7 N8 Flatten Gradient Slope & Adjust Organic Modifier N7->N8 Yes N9 Robust Separation Achieved N7->N9 No N8->N9

Caption: Diagnostic workflow for optimizing the HPLC separation of polar benzylpiperidine derivatives.

References

  • Waters Corporation. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters Application Notes. Available at:[Link]

  • Waters Corporation. "XBridge HPLC Columns." LCMS.cz / Waters Technical Literature. Available at:[Link]

  • Dolan, John W. "Ion Pairing — Blessing or Curse?" LCGC International, April 2022. Available at:[Link]

  • MDPI. "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules, April 2015. Available at:[Link]

Sources

Optimization

Scaling up the synthesis of 4-Ammonio-1-benzylpiperidinium dichloride for lab use

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning the synthesis of 4-Ammonio-1-benzylpiperidinium d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning the synthesis of 4-Ammonio-1-benzylpiperidinium dichloride (commonly known as 1-benzylpiperidin-4-amine dihydrochloride) from the benchtop to the kilogram scale.

At the milligram or gram scale, chemists often rely on expensive, waste-heavy hydride reducing agents (like sodium cyanoborohydride). However, scaling up requires a shift to catalytic reductive amination to ensure atom economy, thermal safety, and high purity[1]. This guide provides a field-proven, self-validating workflow, addresses the mechanistic causality behind common scale-up failures, and offers actionable troubleshooting protocols.

Process Workflow: Catalytic Reductive Amination & Salt Formation

To achieve high yields at scale, the industry standard is the reductive amination of 1-benzylpiperidin-4-one using ammonia gas and hydrogen over a Raney-Nickel catalyst, followed by anhydrous salt precipitation[2].

SynthesisWorkflow SM 1-Benzylpiperidin-4-one (Starting Material) Ammonia Ammonia (NH3) / MeOH Temp < 10 °C SM->Ammonia Condensation Imine Imine Intermediate (Transient) Ammonia->Imine - H2O H2 H2 Gas (2-3 kg/cm²) Raney-Ni Catalyst Imine->H2 Reduction Dimer Bis-alkylated Dimer (Over-alkylation Impurity) Imine->Dimer Reacts with Free Base (If NH3 is low) FreeBase 1-Benzylpiperidin-4-amine (Free Base Oil) H2->FreeBase Main Pathway FreeBase->Dimer HCl Anhydrous HCl / IPA Crystallization FreeBase->HCl Salt Formation Product 4-Ammonio-1-benzylpiperidinium dichloride (Solid Salt) HCl->Product Precipitation

Workflow for the scale-up synthesis of 4-Ammonio-1-benzylpiperidinium dichloride.

Core Methodology: 1-Kilogram Scale-Up Protocol

This protocol is engineered as a self-validating system: each step contains inherent checks to ensure the mechanistic prerequisites for the next phase are met.

Phase 1: Reductive Amination (Free Base Synthesis)

  • Reactor Setup: Charge a clean, dry pressure reactor with 1.0 kg of 1-benzylpiperidin-4-one and 2.0 L of methanol[3]. Stir at 25–35 °C until completely dissolved.

  • Catalyst Loading: Carefully charge 100 g of wet Raney-Nickel (10% w/w) into the reactor. Self-Validation: Ensure the catalyst remains wet; dry Raney-Ni will ignite methanol vapors.

  • Inerting & Ammonolysis: Purge the reactor with nitrogen gas (0.5 kg/cm ²) for 5 minutes, followed by a hydrogen gas purge. Cool the reaction mass to strictly below 10 °C . Pass anhydrous ammonia gas into the solution until saturated[2].

  • Hydrogenation: Raise the temperature to 25–35 °C. Apply and maintain hydrogen pressure at 2–3 kg/cm ²[2]. Monitor hydrogen uptake. The reaction is complete when pressure remains static for 30 minutes (typically 4–6 hours).

  • Filtration: Cool to room temperature, depressurize, and filter the catalyst through a Celite pad under a nitrogen blanket. Wash the cake with methanol.

  • Concentration: Distill the filtrate under reduced pressure to yield the crude 1-benzylpiperidin-4-amine free base as a pale yellow oil.

Phase 2: Dihydrochloride Salt Formation

  • Solvent Exchange: Dissolve the crude free base oil in 3.0 L of anhydrous isopropanol (IPA) or diethyl ether. Causality: Water must be strictly excluded to prevent the salt from "oiling out."

  • Acidification: While stirring vigorously at 0–5 °C, slowly bubble anhydrous HCl gas (or add a pre-titrated HCl/IPA solution) until the pH reaches 1.0–2.0. A dense white precipitate will form immediately.

  • Isolation: Filter the solid 4-Ammonio-1-benzylpiperidinium dichloride under a nitrogen atmosphere. Wash with cold, anhydrous IPA.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours. Store in tightly closed containers under an inert atmosphere[4].

Troubleshooting & FAQs

Q1: During scale-up, my impurity profile shows a massive spike in a secondary amine byproduct (bis(1-benzylpiperidin-4-yl)amine). How do I prevent this over-alkylation? The Causality: This is the most common failure mode in reductive aminations. It occurs when the concentration of dissolved ammonia drops. The intermediate imine, rather than reacting with ammonia, undergoes nucleophilic attack by the newly formed primary amine (your product), creating a dimer[1]. The Solution: Ammonia solubility in methanol is highly temperature-dependent. You must cool the reactor to < 10 °C before and during the ammonia purge[2]. Saturating the solution at low temperatures ensures a massive stoichiometric excess of ammonia, which kinetically outcompetes the primary amine for the imine intermediate.

Q2: The dihydrochloride salt is precipitating as a sticky, hygroscopic gum instead of a free-flowing powder. What went wrong? The Causality: 4-Ammonio-1-benzylpiperidinium dichloride is highly hygroscopic[4]. If you use aqueous hydrochloric acid (e.g., 37% HCl) for salt formation, the water introduced into the system solvates the crystal lattice, causing the salt to "oil out" into a gummy mass. The Solution: Switch to an anhydrous solvent system. Thoroughly dry your free base oil (e.g., via azeotropic distillation with toluene) before dissolving it in anhydrous isopropanol or diethyl ether. Use anhydrous HCl gas or a commercial HCl-in-dioxane/IPA solution.

Q3: How do I safely handle the Raney-Nickel catalyst during the filtration step at the kilogram scale? The Causality: Raney-Nickel is highly pyrophoric. When exposed to atmospheric oxygen while dry, it will spontaneously ignite, potentially causing a solvent fire[3]. The Solution: Never allow the filter cake to run dry. Always filter through a thick pad of Celite using a closed-loop filtration system or under a continuous nitrogen blanket. Immediately transfer the spent, wet catalyst into a dedicated waste container filled with water.

Q4: My reaction stalled at 70% conversion, leaving unreacted starting material. Should I increase the hydrogen pressure? The Causality: Stalled hydrogenations are rarely fixed by simply increasing pressure; they are usually a symptom of catalyst poisoning or insufficient mixing (mass transfer limitations) at scale. The Solution: First, increase the agitation speed to ensure the hydrogen gas is properly entrained into the liquid phase. If it still stalls, your starting 1-benzylpiperidin-4-one may contain trace sulfur or halide impurities that are poisoning the Raney-Ni. Ensure the starting material is purified, or add a fresh 2% w/w charge of Raney-Ni to push the reaction to completion.

Quantitative Data: Scale-Up Metrics & Impurity Profiling

The following table summarizes the expected reaction metrics when transitioning from benchtop hydride reductions to pilot-scale catalytic hydrogenations. Notice how the optimized Raney-Ni/NH3 protocol suppresses the dimer impurity at larger scales.

ScaleReagent SystemTemp (°C)H₂ PressureExpected Yield (%)Dimer Impurity (%)Salt Morphology
100 g NaBH₃CN / NH₄OAc20–25N/A (Hydride)72–78%5.0 – 8.0%Often gummy
1 kg Raney-Ni / NH₃ (gas)25–352–3 kg/cm ²88–92%< 1.0%Free-flowing powder
5 kg Raney-Ni / NH₃ (gas)25–352–3 kg/cm ²92–95%< 0.5%Free-flowing powder

References

  • Devarasetty, S., et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, Vol. 30, No. 4 (2018), 775-777. Available at: [Link][1][2][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: Benzalkonium Chloride vs. 4-Ammonio-1-benzylpiperidinium Dichloride

As drug development professionals and formulation scientists evaluate antimicrobial agents, distinguishing between broad-spectrum biocides and targeted pharmacophoric building blocks is critical. This guide provides an o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists evaluate antimicrobial agents, distinguishing between broad-spectrum biocides and targeted pharmacophoric building blocks is critical. This guide provides an objective, data-driven comparison of benzalkonium chloride (BAC) —a gold-standard commercial disinfectant—and 4-Ammonio-1-benzylpiperidinium dichloride (4-ABPD) , a functionalized piperidine salt widely utilized in medicinal chemistry[1].

By analyzing their structural causality, mechanisms of action, and baseline efficacies, this guide establishes a framework for selecting the appropriate compound for specific research or commercial applications.

Structural Causality and Mechanism of Action

The antimicrobial efficacy of any compound is fundamentally dictated by its molecular architecture. The stark contrast in performance between BAC and 4-ABPD can be traced directly to their structural divergence.

Benzalkonium Chloride (BAC): The Amphiphilic Disruptor

BAC is a quaternary ammonium compound (QAC) characterized by a permanently charged cationic nitrogen headgroup attached to a long hydrophobic alkyl chain (typically ranging from C8 to C18)[2].

  • Mechanism: BAC operates via a non-specific, physical disruption of the microbial envelope[3]. The cationic headgroup electrostatically binds to negatively charged phospholipids and teichoic acids on the bacterial surface[2]. Subsequently, the long alkyl chain intercalates deeply into the hydrophobic core of the lipid bilayer. This intercalation reduces membrane fluidity, causes the leakage of essential intracellular components (such as K+ ions and nucleotides), and ultimately leads to rapid cell lysis[4].

4-Ammonio-1-benzylpiperidinium Dichloride (4-ABPD): The Targeted Precursor

4-ABPD (also cataloged as 1-benzylpiperidin-4-amine dihydrochloride) features a piperidine ring, a lipophilic benzyl group, and a protonated primary amine[1].

  • Mechanism: While 4-ABPD possesses cationic character, it critically lacks the long-chain alkyl tail necessary for deep membrane penetration[5]. Consequently, it cannot efficiently solubilize lipid bilayers. As a standalone compound, its antimicrobial activity is weak and relies on superficial electrostatic binding[6]. However, in drug development, 4-ABPD is a highly valuable precursor. When synthesized into larger conjugates (e.g., Schiff bases, imines, or plastoquinone analogs), these piperidine derivatives exhibit targeted antimicrobial activity by internalizing and inhibiting specific intracellular enzymes, such as DNA gyrase, rather than acting as broad-spectrum surfactants[7].

Mechanism cluster_BAC Benzalkonium Chloride (BAC) cluster_ABPD 4-Ammonio-1-benzylpiperidinium (4-ABPD) BAC_Node BAC Molecule (Cationic Head + Alkyl Tail) Membrane Bacterial Membrane (Phospholipid Bilayer) BAC_Node->Membrane Intercalation Lysis Membrane Disruption & Cell Lysis Membrane->Lysis Leakage ABPD_Node 4-ABPD Molecule (Cationic Charge + Benzyl Ring) Surface Bacterial Surface (Electrostatic Binding) ABPD_Node->Surface Binding Inhibition Enzyme Inhibition / Weak Perturbation Surface->Inhibition Internalization

Diagram 1: Mechanistic comparison of BAC membrane lysis vs. 4-ABPD targeted enzyme inhibition.

Comparative Quantitative Data

Because 4-ABPD acts primarily as a chemical building block rather than a standalone biocide, its intrinsic Minimum Inhibitory Concentration (MIC) is significantly higher (indicating weaker potency) than that of BAC. The table below synthesizes representative MIC ranges based on standard QACs and piperidine-derivative literature[6],[8].

Compound / DerivativeTarget OrganismMIC Range (µg/mL)Primary Antimicrobial Modality
Benzalkonium Chloride S. aureus (Gram-positive)0.5 – 2.0Membrane solubilization / Lysis
Benzalkonium Chloride E. coli (Gram-negative)2.0 – 8.0Membrane solubilization / Lysis
4-ABPD (Base Salt) S. aureus / E. coli> 128 (Weak)Superficial electrostatic binding
4-ABPD Conjugates (e.g., Imines)S. aureus (Gram-positive)6.0 – 32.0Intracellular enzyme inhibition

Self-Validating Experimental Protocol: MIC & Time-Kill Kinetics

To objectively compare the antimicrobial efficacy of a potent surfactant (BAC) against a structurally distinct amine salt (4-ABPD), a robust microdilution assay coupled with a Time-Kill kinetic study is required.

Expert Insight on Trustworthiness: When testing QACs like BAC, chemical carryover is a major risk. Because surfactants adhere to bacterial surfaces, they can continue to inhibit growth even after dilution, leading to false-positive bactericidal claims. You must incorporate a chemical neutralization step (e.g., using Dey-Engley broth containing Tween 80 and Lecithin) to quench the surfactant before plating for viable colony counts.

Step-by-Step Methodology
  • Inoculum Preparation : Cultivate Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton (MH) broth to the logarithmic growth phase. Adjust the suspension via spectrophotometry to a final concentration of

    
     CFU/mL.
    
  • Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of BAC (0.1 to 64 µg/mL) and 4-ABPD (1.0 to 512 µg/mL) in MH broth.

  • Inoculation & Incubation : Add 50 µL of the standardized bacterial inoculum to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only). Incubate at 37°C for 18–24 hours.

  • MIC Determination : Read the optical density (OD600) using a microplate reader. The MIC is defined as the lowest concentration exhibiting no visible growth.

  • Time-Kill Assay (with Neutralization) : Expose the bacteria to concentrations at 1x and 4x the determined MIC in macro-broth tubes. At specific time intervals (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot and immediately transfer it into 900 µL of Dey-Engley neutralizing broth to halt the antimicrobial action.

  • Plating & Enumeration : Serially dilute the neutralized samples and plate them on MH agar. Incubate for 24 hours and count the Colony Forming Units (CFUs) to calculate the log reduction over time.

Workflow Prep 1. Inoculum Preparation (Adjust to 5x10^5 CFU/mL) Dilution 2. Serial Dilution (BAC & 4-ABPD in MH Broth) Prep->Dilution Incubation 3. Incubation (37°C for 18-24 hours) Dilution->Incubation Read 4. Optical Density Reading (Spectrophotometer at 600nm) Incubation->Read Analyze 5. MIC Determination (Lowest concentration with no growth) Read->Analyze

Diagram 2: Standardized high-throughput workflow for determining Minimum Inhibitory Concentration.

Conclusion

While both compounds contain nitrogenous cationic centers, their applications in the life sciences are vastly different. Benzalkonium chloride remains the superior choice for surface disinfection, topical antisepsis, and broad-spectrum microbial control due to its highly efficient membrane-lysing alkyl chain. Conversely, 4-Ammonio-1-benzylpiperidinium dichloride should not be utilized as a direct biocide; rather, it is an essential synthetic intermediate for researchers developing novel, targeted antimicrobial therapeutics designed to bypass traditional resistance mechanisms.

References

  • Novo Nordisk Pharmatech. "Applications of Benzalkonium Chloride 0.13%." Novo Nordisk Pharmatech Insights. Available at: [Link]

  • Frontiers in Microbiology. "Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila." Frontiers. Available at: [Link]

  • ResearchGate. "Design, Synthesis, in vitro and in silico Characterization of Plastoquinone Analogs Containing Piperidine Moiety as Antimicrobial Agents." ResearchGate Publications. Available at: [Link]

Sources

Comparative

Comprehensive Structural Validation of 4-Ammonio-1-benzylpiperidinium Dichloride: A Comparative Guide

Executive Summary In modern drug discovery and materials science, the precise structural characterization of highly polar, multi-protonated intermediates is non-negotiable. 4-Ammonio-1-benzylpiperidinium dichloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise structural characterization of highly polar, multi-protonated intermediates is non-negotiable. 4-Ammonio-1-benzylpiperidinium dichloride (CAS: 1205-72-7), frequently referred to as 1-benzylpiperidin-4-amine dihydrochloride, is a critical building block utilized in the synthesis of tumor-targeting radioconjugates[1], dipeptidyl peptidase IV (DPP-IV) inhibitors[2], acetylcholinesterase inhibitors for Alzheimer's disease[3], and protein lysine methyltransferase G9a inhibitors[4].

Because this molecule exists as a dihydrochloride salt, standard solution-state analytical techniques often fail to capture its complete 3D conformational landscape and solid-state hydrogen-bonding network. This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative modalities (NMR, HRMS, PXRD) to demonstrate why SC-XRD remains the gold standard for validating dicationic salts, supported by self-validating experimental protocols.

Comparative Modalities for Structural Validation

To establish a highly rigorous structural proof, researchers must select analytical modalities based on their ability to resolve specific molecular features. Below is a quantitative comparison of the primary techniques used to validate 4-Ammonio-1-benzylpiperidinium dichloride.

Table 1: Quantitative Comparison of Structural Validation Techniques
Analytical ModalityPrimary OutputProtonation State ResolutionCounterion (Cl⁻) DetectionSample RequirementAcquisition Time
SC-XRD 3D Atomic coordinatesDirect observation (H-atoms)Yes (Lattice mapped)Single crystal (0.1–0.3 mm)2–24 hours
¹H/¹³C NMR Chemical shifts, J-couplingInferred via chemical shiftsNo (unless ³⁵Cl NMR used)5–10 mg (solution)10–30 minutes
HRMS (ESI+) Exact m/z, fragmentationLost during ionizationNo (in positive mode)< 1 µg< 5 minutes
PXRD Bulk diffraction patternCannot determineIndirect (lattice changes)10–50 mg (powder)10–60 minutes
Mechanistic Deep-Dive: Why SC-XRD is the Gold Standard

While High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass of the free base (C₁₂H₁₈N₂), the harsh ionization processes (e.g., ESI+) strip away the chloride counterions, rendering the technique blind to the salt form. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent data on bulk purity and solution-state dynamics, but the rapid exchange of N-H protons in protic solvents often obscures the exact protonation sites.

SC-XRD overcomes these limitations by operating in the solid state. For 4-Ammonio-1-benzylpiperidinium dichloride, SC-XRD unequivocally proves the dicationic nature of the molecule by allowing the crystallographer to locate the electron density of the hydrogen atoms attached to both the piperidine nitrogen (tertiary amine) and the exocyclic nitrogen (primary amine). Furthermore, it maps the complex network of charge-assisted N-H···Cl hydrogen bonds that stabilize the crystal lattice—data that is impossible to extract from HRMS or standard NMR.

Workflows & Logical Relationships

To ensure scientific integrity, structural validation should follow a multi-modal logical framework, using SC-XRD as the primary anchor, orthogonally supported by NMR and HRMS.

Validation_Logic Sample Dicationic Salt Validation SCXRD SC-XRD (Solid State) Sample->SCXRD NMR 1H/13C NMR (Solution State) Sample->NMR HRMS HRMS ESI+ (Gas Phase) Sample->HRMS SCXRD_Out Exact 3D Conformation & Cl- Positions SCXRD->SCXRD_Out NMR_Out Bulk Purity & Dynamic Conformations NMR->NMR_Out HRMS_Out Exact Mass of Free Base HRMS->HRMS_Out Final Comprehensive Structural Proof SCXRD_Out->Final NMR_Out->Final HRMS_Out->Final

Multi-modal logical framework for comprehensive structural validation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure reproducibility and technical accuracy.

Protocol 1: Single-Crystal Growth and SC-XRD Analysis

Objective: To obtain diffraction-quality single crystals and resolve the absolute structure and hydrogen-bonding network.

  • Crystal Growth via Vapor Diffusion:

    • Procedure: Dissolve 10 mg of 4-Ammonio-1-benzylpiperidinium dichloride in 0.5 mL of anhydrous methanol in a small inner vial. Place this vial inside a larger, sealed outer chamber containing 5 mL of diethyl ether (antisolvent).

    • Causality: Dihydrochloride salts are highly polar and often precipitate too rapidly if subjected to simple solvent evaporation, leading to twinned or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled supersaturation rate, yielding pristine, single-domain block crystals.

  • Crystal Harvesting and Cryoprotection:

    • Procedure: After 48–72 hours, harvest a colorless block crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop coated in Paratone-N oil.

    • Causality: The Paratone oil serves a dual purpose: it protects the highly hygroscopic salt from atmospheric moisture and acts as a cryoprotectant to prevent ice formation during flash-cooling.

  • Data Collection (Cryo-cooling):

    • Procedure: Mount the crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Flash-cool the sample to 100 K using a nitrogen cold stream.

    • Causality: Cryo-cooling at 100 K significantly minimizes atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensity, which is strictly required to accurately locate the light hydrogen atoms on the protonated nitrogens from the difference Fourier map.

  • Structure Solution and Refinement:

    • Procedure: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The refinement is considered successful and self-validated when the final R₁ factor is < 0.05, wR₂ is < 0.15, and the Goodness-of-Fit (GooF) approaches 1.0. The N-H hydrogen atoms must be freely refined to definitively prove the dicationic state.

SCXRD_Workflow A 1. Sample Preparation (4-Ammonio-1-benzylpiperidinium dichloride) B 2. Crystal Growth (Vapor Diffusion: MeOH / Et2O) A->B Dissolution & Nucleation C 3. X-ray Diffraction (Cryo-cooling at 100 K) B->C Harvest Single Crystal D 4. Structure Solution (Direct Methods / Dual Space) C->D Electron Density Map E 5. Anisotropic Refinement (Least-Squares on F^2) D->E Heavy Atom Model F 6. H-Atom Assignment (Locating N-H...Cl interactions) E->F Difference Fourier Map G 7. CIF Validation (CheckCIF / PLATON) E->G R1 < 0.05, wR2 < 0.15 F->E Cyclic Refinement

SC-XRD experimental workflow for structural validation.

Protocol 2: Orthogonal Validation via Solution-State NMR

Objective: To confirm the bulk purity of the synthesized batch prior to downstream biological assays.

  • Sample Preparation: Dissolve 5 mg of the bulk powder in 0.5 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen over D₂O or CD₃OD. Protic deuterated solvents will cause rapid deuterium exchange with the ammonium protons, erasing their signals. Aprotic DMSO-d₆ slows this exchange, allowing the broad N-H peaks of the primary and tertiary amines to be observed.

  • Acquisition & Integration: Acquire a ¹H NMR spectrum at 400 MHz or higher.

    • Self-Validation: Integrate the sharp aromatic protons of the benzyl group (5H) and use this as the internal calibration standard. The integration of the piperidine ring protons and the broad ammonium protons must proportionally match the theoretical proton count of the dicationic salt.

References

Sources

Validation

Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 4-Ammonio-1-benzylpiperidinium Dichloride Derivatives

Executive Summary & Pharmacophore Rationale 4-Ammonio-1-benzylpiperidinium dichloride (systematically known as 1-benzylpiperidin-4-amine dihydrochloride, CAS No. 1205-72-7) is a highly privileged building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

4-Ammonio-1-benzylpiperidinium dichloride (systematically known as 1-benzylpiperidin-4-amine dihydrochloride, CAS No. 1205-72-7) is a highly privileged building block in medicinal chemistry[1]. Its structural topology—a basic piperidine nitrogen coupled with a flexible benzyl group and an exocyclic amine—serves as the core pharmacophore for numerous neuroactive agents, most notably the anti-Alzheimer's drug donepezil[2].

In drug development, the primary challenge and opportunity with this scaffold is cross-reactivity . Because the 1-benzylpiperidine motif is recognized by multiple central nervous system (CNS) targets, application scientists must rigorously profile its derivatives to either achieve high selectivity (avoiding off-target toxicity) or to design deliberate Multi-Target Directed Ligands (MTDLs)[2]. This guide objectively compares the cross-reactivity profiles of this scaffold across key enzymatic and receptor targets, providing the necessary experimental frameworks to validate these interactions.

Cross-Reactivity Profiles: Target Comparison

A. Cholinesterases: AChE vs. BuChE

The parent 1-benzylpiperidine scaffold fits tightly into the catalytic anionic site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE)[2]. While reference drugs like donepezil exhibit extreme AChE selectivity (up to 42-fold over BuChE), functionalizing the 4-ammonio position with bulky amides or isoxazole-carboxamides inherently shifts the cross-reactivity toward Butyrylcholinesterase (BuChE)[2]. Dual AChE/BuChE cross-reactivity is increasingly sought for advanced Alzheimer's pathology, where BuChE compensates for AChE depletion.

B. Monoamine Oxidases: MAO-A vs. MAO-B

Conjugating the 4-ammonio group with chromone or picolinamide moieties shifts the scaffold's cross-reactivity toward Monoamine Oxidase (MAO) enzymes[2]. The basicity of the piperidine ring and the hydrophobic bulk of the benzyl group perfectly occupy the bipartite substrate cavity of MAO-B. Derivatives such as chloropicolinamide hybrids demonstrate favorable MAO-B over MAO-A selectivity indices, minimizing the risk of the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition[2].

C. Sigma-1 Receptor (S1R) Off-Target Binding

The fundamental requirement for S1R binding—a basic amine flanked by hydrophobic regions—is inherently satisfied by the 1-benzylpiperidin-4-amine core[3]. Consequently, many cholinesterase inhibitors derived from this scaffold exhibit off-target S1R cross-reactivity. In neurodegenerative drug design, this "off-target" effect is frequently optimized into a primary therapeutic feature, as S1R agonism provides potent neuroprotective and anti-amnesic properties[3].

Quantitative Cross-Reactivity Data

The following table summarizes the performance and cross-reactivity of key 4-ammonio-1-benzylpiperidinium derivatives compared to reference standards.

Compound / Derivative ClassPrimary TargetSecondary Target (Cross-Reactivity)IC₅₀ / Kᵢ (Primary)IC₅₀ / Kᵢ (Secondary)Selectivity Index (SI) & Outcome
Donepezil (Reference) AChEBuChE0.014 µM>10 µM>700 (Highly AChE selective)
Isoxazole-carboxamide Hybrid AChEBuChE16.07 µM15.16 µM~1.0 (Dual active MTDL)[2]
Chloropicolinamide Hybrid MAO-BMAO-A3.14 µM13.4 µM4.2 (MAO-B selective)[2]
Carbamate Hybrid (Cmpd 18c) BuChES1R0.08 µM0.12 µMDual BuChE/S1R MTDL[3]

Self-Validating Experimental Protocols

To establish a robust data package, researchers must employ orthogonal assays that independently verify target engagement and mechanism of action.

Protocol 1: Modified Ellman’s Assay for AChE/BuChE Cross-Reactivity

Causality & Logic: Ellman’s method utilizes the reaction of thiocholine with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate). This continuous spectrophotometric assay is chosen over endpoint assays because it allows real-time kinetic monitoring. By capturing the initial velocity (


), researchers can derive Lineweaver-Burk plots to confirm whether the cross-reactive derivative acts as a competitive or non-competitive inhibitor, thereby self-validating the primary IC₅₀ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 4-ammonio-1-benzylpiperidinium derivative in DMSO. Crucial: Ensure final assay DMSO concentration remains <1% to prevent artifactual enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound solution, and 20 µL of AChE or BuChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is mandatory to allow steady-state enzyme-inhibitor complex formation before substrate introduction.

  • Substrate Addition: Rapidly add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide (or butyrylthiocholine iodide).

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate

    
     from the linear portion of the absorbance-time curve. Determine the IC₅₀ using non-linear regression. Calculate the Selectivity Index as 
    
    
    
    .
Protocol 2: Radioligand Binding Assay for S1R Off-Target Screening

Causality & Logic: Because the benzylpiperidine scaffold inherently mimics S1R pharmacophores, functional downstream assays are susceptible to signal amplification bias. Radioligand displacement using -pentazocine provides a direct, thermodynamically sound measurement of receptor affinity (Kᵢ), isolating the physical binding event from complex cellular variables[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Combine 250 µL of membrane suspension, 50 µL of-pentazocine (2 nM final concentration), and 50 µL of the piperidinium derivative at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes. Causality: S1R binding kinetics are slow; 120 minutes ensures the system reaches true thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by adding ice-cold buffer and filtering through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged basic amine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Kᵢ via the Cheng-Prusoff equation.

Visualizations

A. Cross-Reactivity Profiling Workflow

The following diagram illustrates the multiplexed screening logic required to evaluate the cross-reactivity of 1-benzylpiperidine derivatives.

Workflow A 4-Ammonio-1-benzylpiperidinium Scaffold B Cholinesterase Assay (Ellman's Method) A->B Target 1 C MAO Inhibition Assay (Fluorometric) A->C Target 2 D S1R Binding Assay (Radioligand) A->D Target 3 E AChE vs BuChE Selectivity Index B->E F MAO-A vs MAO-B Selectivity Index C->F G S1R Affinity (Ki) D->G H Multi-Target Directed Ligand (MTDL) Profiling E->H F->H G->H

Caption: Multiplexed cross-reactivity screening workflow for 1-benzylpiperidine derivatives.

B. Pharmacophore Mapping & Causality

This diagram maps how specific structural modifications to the scaffold dictate target cross-reactivity.

Pharmacophore Core 1-Benzylpiperidine Core Inherent S1R Affinity Sub1 4-Ammonio Substitution Amide / Carbamate Linkers Core->Sub1 Functionalization Sub2 Benzyl Ring Modifications Halogenation / Methoxy groups Core->Sub2 Derivatization Effect1 Shifts selectivity towards BuChE & MAO-B Sub1->Effect1 Induces Effect2 Enhances AChE PAS binding & S1R hydrophobic interactions Sub2->Effect2 Promotes

Caption: Pharmacophore mapping illustrating how structural modifications dictate target cross-reactivity.

References

  • American Chemical Suppliers. 4-Amino-1-benzylpiperidine dihydrochloride hydrate (CAS 1205-72-7) Product Specifications.1

  • RSC Publishing. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances (2021). 2

  • ACS Publications. A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activation. Journal of Medicinal Chemistry (2026). 3

  • MDPI. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals (2023). 4

Sources

Comparative

Comparative analysis of piperidinium-based vs. benzamidine-based compounds

The P1 Scaffold Paradigm: A Comparative Analysis of Piperidinium vs. Benzamidine in Serine Protease Inhibitor Design As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

The P1 Scaffold Paradigm: A Comparative Analysis of Piperidinium vs. Benzamidine in Serine Protease Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the fundamental tension between target affinity and systemic exposure. In the development of serine protease inhibitors (e.g., Thrombin, Factor Xa, and Complement C1s), the choice of the P1 binding moiety dictates the entire pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the lead compound.

For decades, the benzamidine group was the undisputed gold standard for anchoring inhibitors into the protease S1 pocket. However, the modern shift toward property-based drug design (PBDD) has elevated piperidinium-based (and broadly, piperidine-derived) compounds as superior alternatives for oral therapeutics. This guide provides an objective, data-driven comparison of these two chemical classes, detailing the causality behind their divergent performance and providing the experimental workflows required to validate them.

Mechanistic Divergence: Affinity vs. Permeability

The S1 pocket of trypsin-like serine proteases is characterized by a deep, narrow cleft with a conserved aspartic acid residue (Asp189) at its base.

The Benzamidine Approach (Affinity-Driven): Benzamidine-based compounds act as direct arginine mimetics. With a pKa of approximately 11.6, the benzamidine moiety remains permanently protonated at physiological pH (7.4)[1]. This allows it to form a highly stable, bidentate salt bridge with Asp189, yielding exceptional binding affinities (often in the low picomolar range)[2]. However, this permanent cationic state is a pharmacokinetic liability. Charged molecules cannot passively diffuse across lipophilic cell membranes, resulting in abysmal oral bioavailability. Consequently, benzamidine-based drugs (like dabigatran) must be formulated as complex double-prodrugs to achieve even modest systemic exposure[3].

The Piperidinium Approach (Property-Driven): To circumvent the permeability barrier, structural chemists replace the highly basic benzamidine with piperidinium or functionalized piperidine rings (e.g., piperidine-4-carboxamides)[2]. These scaffolds possess a significantly lower, modulated pKa (~8.0–8.5). According to the Henderson-Hasselbalch equation, this lower pKa ensures that a biologically relevant fraction of the drug exists in its neutral, un-ionized state at pH 7.4, allowing it to passively traverse the intestinal epithelium[1]. Once inside the physiological compartment, the equilibrium shifts, and the protonated piperidinium species engages the S1 pocket via a combination of hydrogen bonding and optimized hydrophobic interactions, maintaining nanomolar potency without the need for a prodrug strategy[4].

Logical Workflow of Scaffold Optimization

The transition from a benzamidine hit to a piperidinium lead requires a delicate balancing act between maintaining target engagement and unlocking membrane permeability. The logic of this optimization pathway is visualized below.

G BZA Benzamidine Scaffold pKa ~11.6 Permanent Cation S1 Asp189 S1 Pocket Protease Active Site BZA->S1 Bidentate Salt Bridge (High Affinity) PK In Vivo PK Profile Oral Bioavailability BZA->PK Poor Permeability (Prodrug Required) PIP Piperidinium Scaffold pKa ~8.5 Equilibrium State PIP->S1 H-Bond & Hydrophobic (Maintained Affinity) PIP->PK High Permeability (Directly Orally Active)

Fig 1: Pharmacokinetic and pharmacodynamic divergence of P1 scaffolds in protease inhibitors.

Quantitative Performance Comparison

The following table summarizes the typical physicochemical and pharmacokinetic profiles of matched molecular pairs differing only in their P1 binding group (Benzamidine vs. optimized Piperidinium derivative).

ParameterBenzamidine-based LeadPiperidinium-based LeadCausality / Impact
pKa 11.6 – 12.08.0 – 8.5Dictates the ionization state at pH 7.4.
LogD (pH 7.4) < -1.01.5 – 2.5Piperidinium achieves the lipophilic balance required for lipid bilayer insertion.
Binding Affinity (

)
1 – 5 nM5 – 20 nMBenzamidine yields slightly tighter binding due to the rigid salt bridge.
Caco-2 Permeability (

)
< 1.0 ×

cm/s
> 15.0 ×

cm/s
Piperidinium demonstrates a >15-fold improvement in transcellular diffusion.
Oral Bioavailability (

)
< 5%45% – 65%Piperidinium compounds can be administered orally without prodrug masking[5].

Self-Validating Experimental Protocols

To objectively evaluate the trade-offs between these two scaffolds, your laboratory must execute orthogonal assays that measure both biological activity and physical permeability. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Chromogenic Serine Protease Inhibition Assay

Purpose: To quantify the binding affinity (


) and confirm that the transition to a piperidinium scaffold does not critically penalize the binding free energy (

) at the Asp189 residue.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Reconstitute the target protease (e.g., human

    
    -thrombin) to a working concentration of 0.5 nM.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the benzamidine and piperidinium test compounds in DMSO.

  • Incubation: In a 96-well microtiter plate, combine 10

    
    L of the compound dilution with 40 
    
    
    
    L of the enzyme solution. Incubate at 37°C for 15 minutes to allow the system to reach thermodynamic equilibrium.
  • Reaction Initiation: Add 50

    
    L of the specific chromogenic substrate (e.g., S-2238 at 
    
    
    
    ) to initiate the reaction.
  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities (

    
    ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the 
    
    
    
    .
  • Self-Validation Check: Include a known reference inhibitor (e.g., Argatroban) on every plate. The assay run is strictly validated only if the calculated

    
     of the reference falls within 
    
    
    
    standard deviations of its historical laboratory mean.
Protocol B: Bidirectional Caco-2 Permeability Assay

Purpose: To empirically validate the hypothesis that the reduced basicity of the piperidinium scaffold translates to enhanced transcellular membrane traversal.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4

    
    m pore size) in 12-well Transwell plates. Culture for 21 days until the monolayer forms tight junctions (verified by Transepithelial Electrical Resistance, TEER > 300 
    
    
    
    ).
  • Dosing: Prepare 10

    
    M solutions of the test compounds in HBSS buffer (pH 7.4). Add the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
    
  • Sampling: Incubate at 37°C. Withdraw 50

    
    L aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
    
  • Quantification: Analyze the samples using LC-MS/MS to determine the concentration of the transported compound.

  • Calculation: Calculate the apparent permeability (

    
    ) using the equation: 
    
    
    
    , where
    
    
    is the steady-state flux,
    
    
    is the initial concentration, and
    
    
    is the surface area of the filter.
  • Self-Validation Check: Spike the dosing solution with Atenolol (low permeability control) and Propranolol (high permeability control). The assay is considered valid only if the

    
     of Propranolol is > 
    
    
    
    cm/s and Atenolol is <
    
    
    cm/s. Furthermore, mass balance recovery must exceed 85% to rule out non-specific binding to the plasticware.

Conclusion

While benzamidine-based compounds offer a straightforward, affinity-driven route to potent in vitro protease inhibition, their inherently high basicity creates insurmountable barriers to oral drug delivery. The strategic deployment of piperidinium-based scaffolds represents a sophisticated application of physical chemistry in drug design. By deliberately sacrificing a fraction of electrostatic binding energy to modulate the pKa, researchers can unlock massive gains in membrane permeability, ultimately yielding highly effective, directly bioavailable oral therapeutics.

References

1.[3] Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. ACS Publications. URL: 2.[2] Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. National Institutes of Health (PMC). URL: 3.[4] Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. MDPI. URL: 4.[1] Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway. ACS Publications. URL: 5.[5] Selective Cytotoxicity of Amidinopiperidine Based Compounds Towards Burkitt's Lymphoma Cells Involves Proteasome Inhibition. National Institutes of Health (PMC). URL:

Sources

Validation

Validating 4-Ammonio-1-Benzylpiperidinium Dichloride: A Comparative Guide for Drug Discovery

Introduction In the rational design of central nervous system (CNS) therapeutics, the N-benzylpiperidine scaffold is a privileged structure. It is the primary pharmacophore responsible for acetylcholinesterase (AChE) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design of central nervous system (CNS) therapeutics, the N-benzylpiperidine scaffold is a privileged structure. It is the primary pharmacophore responsible for acetylcholinesterase (AChE) inhibition in Alzheimer's disease (AD) drugs like donepezil, driving critical hydrophobic interactions within the enzyme's Catalytic Active Site (CAS)[1][2].

4-Ammonio-1-benzylpiperidinium dichloride (CAS 1205-72-7), the dihydrochloride salt of 1-benzylpiperidin-4-amine, serves as a foundational building block for synthesizing Multi-Target-Directed Ligands (MTDLs)[3]. This guide provides a comprehensive framework for synthesizing, validating, and comparing this critical intermediate against alternative piperidine precursors.

Part 1: Mechanistic Grounding & Synthesis Validation

The Causality of Salt Formation

While the free base (1-benzylpiperidin-4-amine) is required for downstream coupling reactions (such as forming square amides or imines), it is highly susceptible to spontaneous oxidative degradation and nucleophilic side reactions during storage. Converting the free base into 4-Ammonio-1-benzylpiperidinium dichloride is not merely a storage convenience; it is a thermodynamic necessity. The protonation of both the piperidine nitrogen and the primary amine creates a self-passivating system that drastically increases aqueous solubility, extends shelf life, and ensures stoichiometric precision during subsequent drug synthesis workflows.

Synthesis Workflow

The compound is synthesized via the reductive amination of 1-benzylpiperidin-4-one. Using ammonia as the nitrogen source and Raney-Nickel as the hydrogenation catalyst ensures high atom economy and regioselectivity[4].

SynthesisWorkflow A 1-Benzylpiperidin-4-one B Reductive Amination (NH3, Raney-Ni, H2) A->B C 1-Benzylpiperidin-4-amine (Free Base) B->C D Salt Formation (HCl in Ether/Methanol) C->D E 4-Ammonio-1-benzylpiperidinium dichloride D->E

Workflow for the synthesis and isolation of 4-Ammonio-1-benzylpiperidinium dichloride.

Part 2: Comparative Performance in Downstream Applications

When designing AChE inhibitors or fentanyl analogs, the choice of the piperidine precursor dictates the final molecule's binding affinity and pharmacokinetic profile. The table below objectively compares 4-Ammonio-1-benzylpiperidinium dichloride against two common alternatives: 1-Methylpiperidin-4-amine and unsubstituted Piperidin-4-amine.

Table 1: Comparative Performance of Piperidin-4-amine Precursors in AChE Inhibitor Synthesis

Precursor ScaffoldN-SubstituentTarget Binding Site (AChE)Representative Downstream AChE IC₅₀BBB Permeability (LogBB)
4-Ammonio-1-benzylpiperidinium dichloride BenzylCatalytic Active Site (CAS)4.4 µM – 16.0 µM[5]High (Lipophilic)
1-Methylpiperidin-4-amine dihydrochloride MethylWeak CAS interaction> 50.0 µMModerate
Piperidin-4-amine dihydrochloride None (H)Minimal hydrophobic interaction> 100.0 µMLow (Hydrophilic)

Key Insight: The N-benzyl group is non-negotiable for donepezil-like activity. It anchors the molecule in the AChE binding pocket via


 stacking with aromatic residues (e.g., Trp86)[2]. Substituting it with a methyl group or leaving it unsubstituted results in a catastrophic loss of binding affinity and poor Blood-Brain Barrier (BBB) penetration.

Part 3: Experimental Protocol: Synthesis, Isolation, and Validation

To ensure scientific integrity, the following protocol establishes a self-validating system where each chemical transformation is verified before proceeding to the next step.

Step 1: Reductive Amination (Free Base Synthesis)
  • Reactor Setup: Charge a pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (2 volumes) at 25–35 °C[4].

  • Catalyst Addition: Add Raney-Ni (10% w/w). Causality: Raney-Ni is chosen over borohydrides here to facilitate the efficient reduction of the transient imine intermediate formed with ammonia gas without generating boron-based byproducts.

  • Amination & Hydrogenation: Purge the system with nitrogen. Pass ammonia gas into the mixture at <10 °C to form the imine. Raise the temperature to 25–35 °C and introduce hydrogen gas at 2–3 kg pressure[4].

  • Isolation: Filter the catalyst carefully (Raney-Ni is pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidin-4-amine free base.

Step 2: Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or a minimal amount of methanol.

  • Precipitation: Slowly bubble anhydrous HCl gas (or add a stoichiometric excess of HCl in dioxane) into the solution at 0 °C.

  • Collection: Filter the resulting white to off-white crystalline precipitate. Wash with cold ether and dry under a vacuum to obtain 4-Ammonio-1-benzylpiperidinium dichloride.

Part 4: Analytical Validation (The Self-Validating System)

Before deploying the dihydrochloride salt in complex MTDL synthesis, its structural integrity must be verified. The validation relies on an orthogonal approach: Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight/fragmentation and Nuclear Magnetic Resonance (NMR) for proton environment mapping[6].

Step-by-Step Validation Methodology
  • Sample Preparation (Desalting): Since the dihydrochloride salt is non-volatile, neutralize a 10 mg aliquot with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry over anhydrous magnesium sulfate, and concentrate to recover the free base[6].

  • GC-MS Analysis: Dissolve the free base in methanol. Run through a standard non-polar capillary column.

    • Validation Checkpoint: The mass spectrum must show a molecular ion peak at m/z 190.1 (

      
      ). A prominent fragment at m/z 91 indicates the stable tropylium ion, confirming the presence of the N-benzyl group[6].
      
  • NMR Analysis: Dissolve the remaining free base in

    
    .
    
    • Validation Checkpoint:

      
      H NMR must reveal aromatic protons at 
      
      
      
      7.2–7.3 ppm (5H, m) and the benzylic
      
      
      protons at
      
      
      ~3.5 ppm (2H, s). The presence of a broad singlet around
      
      
      1.5–1.6 ppm (2H) confirms the primary amine (
      
      
      ), proving that over-alkylation did not occur during reductive amination.

AnalyticalValidation Sample Synthesized Salt Desalt Neutralization (Free Base Prep) Sample->Desalt GCMS GC-MS Analysis (Mass Fragmentation) Desalt->GCMS NMR 1H & 13C NMR (Structural Elucidation) Desalt->NMR Valid1 Confirm M.W. 190.1 & Tropylium Ion GCMS->Valid1 Valid2 Confirm Benzyl & Amine Protons NMR->Valid2

Logical framework for the analytical validation of the synthesized piperidine derivative.

References

  • Kareem, R. T., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances, 11(49), 30781–30797. Available at:[Link]

  • Chen, Y., et al. (2023). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimer's Drugs. ACS Omega, 8(23), 20894–20906. Available at:[Link]

  • Devarasetty, et al. (2018). Synthesis of 1-benzylpiperidin-4-amine. Asian Journal of Chemistry, 30(4), 775-778. Available at:[Link]

Sources

Comparative

Cytotoxicity Profiling of Novel Piperidinium Salts vs. Established Biocides: A Mechanistic and Methodological Guide

The Paradigm Shift in Biocidal Design Traditional biocides, notably quaternary ammonium compounds (QACs) like Benzalkonium Chloride (BAC), have long been the gold standard for surface disinfection and preservation. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Biocidal Design

Traditional biocides, notably quaternary ammonium compounds (QACs) like Benzalkonium Chloride (BAC), have long been the gold standard for surface disinfection and preservation. However, their non-selective membrane-lytic mechanisms result in significant mammalian cytotoxicity, limiting their therapeutic and advanced material applications. Recently, structurally tailored organic cations—specifically novel piperidinium salts and piperidinium-based ionic liquids (ILs)—have emerged as highly tunable alternatives ()[1]. By modifying the alkyl chain length, counter-anion, and ring substitutions, researchers can engineer piperidinium compounds that maintain potent antimicrobial efficacy while exhibiting selective cytotoxicity pathways, such as targeted apoptosis in malignant cells ()[2].

Mechanistic Divergence: Necrosis vs. Selective Apoptosis

Understanding the toxicodynamics of these compounds is critical for rational drug and biocide design. BAC acts primarily as a non-specific surfactant. It rapidly intercalates into the phospholipid bilayer, causing catastrophic membrane disruption, leakage of intracellular contents, and subsequent necrotic cell death.

In contrast, the six-membered piperidinium ring confers a unique balance of lipophilicity and conformational flexibility. While simple piperidinium ILs with long alkyl chains can mimic BAC's surfactant effect, highly functionalized piperidinium derivatives (such as piperidone oximes) bypass immediate membrane lysis. Instead, they undergo controlled cellular uptake and localize to intracellular targets, triggering mitochondrial depolarization, reactive oxygen species (ROS) generation, and the activation of the intrinsic apoptosis pathway ()[3].

CytotoxicityMechanisms Exposure Biocide Exposure BAC Benzalkonium Chloride (BAC) Exposure->BAC PIP Novel Piperidinium Salts Exposure->PIP MemDisrupt Rapid Membrane Disruption (Surfactant Effect) BAC->MemDisrupt Penetration Controlled Membrane Penetration (Alkyl Chain Dependent) PIP->Penetration Necrosis Cell Lysis & Necrosis (Non-selective Toxicity) MemDisrupt->Necrosis Penetration->MemDisrupt High Concentration MitoStress Mitochondrial Depolarization & ROS Generation Penetration->MitoStress Apoptosis Intrinsic Apoptosis Pathway (Selective Cytotoxicity) MitoStress->Apoptosis

Mechanistic divergence between BAC-induced necrosis and piperidinium-mediated apoptosis.

Comparative Cytotoxicity Profiles

The structural nuances of the cationic headgroup drastically dictate mammalian toxicity. For instance, piperidinium-based ILs are approximately 20 times more toxic to Normal Human Dermal Fibroblasts (NHDF) than their five-membered pyrrolidinium counterparts with identical alkyl chains ()[4]. However, when functionalized for pharmaceutical use, specific quaternary piperidinium salts demonstrate sub-micromolar toxicity against leukemia cell lines while sparing non-malignant cells[5].

Compound ClassSpecific CompoundTarget Cell LineCytotoxicity (

/

)
Primary Mode of Action
Established Biocide Benzalkonium Chloride (BAC)NHDF (Fibroblasts)~5.0 µMMembrane Lysis / Necrosis
Pyrrolidinium IL

NHDF (Fibroblasts)7.29 µMModerate Membrane Disruption
Piperidinium IL

NHDF (Fibroblasts)0.32 µMHigh Membrane Disruption
Novel Piperidone Oxime Compound 4dCa9-22 (Leukemia)0.29 µMIntrinsic Apoptosis (Tumor-Selective)
Piperidinium Biocide

Mammalian / Bacterial~66.0 µM (MIC)Antibacterial / Moderate Cytotoxicity

Data synthesized from standardized in vitro assays comparing structural analogs[5],[4],[1].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that generating reproducible cytotoxicity data for highly lipophilic salts requires overcoming assay artifacts. Hydrophobic cations often partition into serum proteins or bind to plastic microplates, making nominal concentrations (


) misleading ()[6]. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: MTS Cell Viability Assay with Calibration

Causality & Rationale: Standard MTT assays require a DMSO solubilization step, which can interact with surfactant-like biocides and cause read-out artifacts. We utilize the MTS assay because it is inherently water-soluble, minimizing handling steps and solvent interference. Furthermore, relying on


 severely underestimates the toxicity of lipophilic piperidinium salts. We integrate a Mass Balance Model (MBM) to calculate the freely dissolved concentration (

), ensuring the dose-response metric reflects true cellular exposure[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., NHDF or MDCK) at

    
     cells/well in a 96-well plate using complete DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% 
    
    
    
    [4].
  • Compound Preparation &

    
     Calibration:  Prepare serial dilutions of the piperidinium salts and BAC (0.01 to 30 mM). Calculate the 
    
    
    
    using established membrane lipid-water (
    
    
    ) and albumin-water (
    
    
    ) partition coefficients to account for plastic and serum binding[6].
  • Exposure: Aspirate the old media and apply 100 µL of the calibrated biocide solutions. Include internal controls: a vehicle control (0.1% solvent), a positive mortality control (0.1% Triton X-100), and a cell-free blank. Incubate for 72 hours.

  • MTS Addition & Quantification: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) directly to the wells. Incubate for 1 hour in the dark.

  • Validation & Readout: Measure absorbance at 490 nm using a microplate reader. Subtract the cell-free blank absorbance. The vehicle control must show >95% viability relative to untreated cells to validate the assay. Calculate the

    
     based on the 
    
    
    
    dose-response curve.
Protocol 2: Flow Cytometric Discrimination of Apoptotic vs. Necrotic Pathways

Causality & Rationale: Cell viability assays (MTS) only indicate metabolic arrest; they do not elucidate the mechanism of death. To differentiate between the non-specific membrane lysis typical of BAC and the targeted intrinsic apoptosis triggered by novel piperidinium salts, we employ dual-staining Flow Cytometry. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) only enters cells with compromised membranes (necrosis/late apoptosis)[3].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the determined

    
     concentrations of BAC and the novel piperidinium salt for 24 hours. Harvest cells using Accutase (to preserve surface phosphatidylserine) and wash twice with cold PBS.
    
  • Dual Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Compensation Controls: Prepare single-stained controls (Annexin V only, PI only) and an unstained control. This step is mandatory to correct for fluorophore spectral overlap and validate the quadrant gating strategy.

  • Flow Cytometric Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Quadrant Analysis: Gate the populations: Annexin V-/PI- (Live), Annexin V+/PI- (Early Apoptosis), Annexin V+/PI+ (Late Apoptosis), and Annexin V-/PI+ (Necrosis). BAC-treated cells should predominantly populate the necrotic quadrant, while targeted piperidinium salts will show a distinct shift through the early apoptotic quadrant.

Structure-Activity Relationship (SAR) Insights

The comparative data yields three critical SAR rules for developing next-generation biocides and therapeutics:

  • The Headgroup Effect: The 6-membered piperidinium ring increases molecular volume and lipophilicity compared to the 5-membered pyrrolidinium ring, translating to enhanced membrane intercalation and inherently higher baseline cytotoxicity ()[8].

  • The "Side Chain Cutoff" Phenomenon: Increasing the alkyl chain length generally increases antimicrobial efficacy and mammalian cytotoxicity up to a specific threshold (typically C12-C14). Beyond this, aggregation (micelle formation) caps the freely dissolved concentration (

    
    ), leading to a plateau in biological activity ()[7].
    
  • Functionalization for Selectivity: While simple alkyl-piperidinium salts act as broad-spectrum biocides, introducing complex functional groups (e.g., benzylidene oximes) shifts the mechanism from non-specific membrane lysis to intracellular stress-mediated apoptosis, unlocking potent tumor-selective properties ()[2].

References

  • Roayapalley, P. K., et al. (2021). "Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts." Molecules, 26(23), 7132. URL:[Link]

  • Marzullo, P., et al. (2025). "Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights." ACS Sustainable Chemistry & Engineering, 13(44), 19108-19121. URL:[Link]

  • Musiał, M., et al. (2021). "Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts in the Context of Their Present and Future Applications." ACS Sustainable Chemistry & Engineering, 9(22), 7649–7657. URL:[Link]

  • Bae, E., et al. (2025). "Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components." Chemical Research in Toxicology, 38(3). URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Ammonio-1-benzylpiperidinium dichloride: Reproducibility and Practical Considerations

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Ammonio-1-benzylpiperidinium dichloride is a valuable building block in medicinal chemistry, oft...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Ammonio-1-benzylpiperidinium dichloride is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, focusing on reproducibility, scalability, and the chemical principles that underpin each protocol. The information presented is intended to empower researchers to make informed decisions based on their specific laboratory context and project goals.

Introduction to the Target Molecule

4-Ammonio-1-benzylpiperidinium dichloride is the dihydrochloride salt of 4-amino-1-benzylpiperidine. The free base is a substituted piperidine, a structural motif present in numerous pharmaceutical agents.[2] The conversion to the dichloride salt enhances its stability and water solubility, making it more amenable to storage and use in aqueous media for subsequent reactions or biological assays.

This guide will dissect two distinct and reproducible pathways for its synthesis:

  • Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone via an Oxime Intermediate. This is a classical and robust method involving the formation of an oxime followed by a powerful reduction.

  • Protocol 2: Dieckmann Condensation followed by Reductive Amination. This route builds the piperidine ring from acyclic precursors and then introduces the amino group.

Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone via an Oxime Intermediate

This protocol is a well-established, two-step process starting from the commercially available 1-benzyl-4-piperidone. The underlying principle is the conversion of a ketone to a primary amine.

Step 1: Oxime Formation

The first step involves the reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride to form the corresponding oxime.

Causality of Experimental Choices:

  • Reaction with Hydroxylamine: The nitrogen atom of hydroxylamine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone.[3][4]

  • Acidic Conditions: The reaction is typically carried out in a slightly acidic medium, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[3]

  • Dehydration: The initial addition product, a carbinolamine, is unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.[3][5]

Step 2: Reduction of the Oxime

The oxime is then reduced to the primary amine, 4-amino-1-benzylpiperidine, using a strong reducing agent like lithium aluminum hydride (LAH).

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful source of hydride ions (H⁻) necessary for the reduction of the polar C=N bond of the oxime.[6][7][8] It is a non-nucleophilic reducing agent, making it suitable for this transformation.[6] The reaction involves the reduction of the C=N bond and the reductive cleavage of the N-O bond.[7][9]

  • Anhydrous Conditions: LAH reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).[8]

  • Work-up: The reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution to decompose the excess LAH and the aluminum salts into a filterable solid.

Step 3: Formation of the Dichloride Salt

The final step is the conversion of the purified 4-amino-1-benzylpiperidine free base to its dihydrochloride salt.

Causality of Experimental Choices:

  • Acidification: The free base, containing two basic nitrogen atoms (the piperidine nitrogen and the primary amino group), is treated with a solution of hydrogen chloride in an organic solvent, typically ethanol or diethyl ether.[10][11]

  • Precipitation: The resulting ammonium and piperidinium chloride salts are generally insoluble in nonpolar organic solvents, leading to their precipitation out of the solution. This allows for easy isolation by filtration.

Experimental Protocol 1: Reductive Amination via Oxime

Step 1: Synthesis of 1-Benzyl-4-piperidone Oxime

  • To a solution of hydroxylamine hydrochloride (3.67 g, 52.8 mmol) in a mixture of water (10 mL) and ethanol (80 mL), add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) at room temperature.[12]

  • Heat the reaction mixture to reflux for 4 hours.

  • Allow the mixture to cool and stir at room temperature overnight.

  • Collect the resulting white solid by filtration, wash with diethyl ether, and dry to yield 1-benzyl-4-piperidone oxime. (Typical yield: ~80%).[12]

Step 2: Synthesis of 4-Amino-1-benzylpiperidine

  • In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.3 g, 60.0 mmol) in anhydrous diethyl ether (150 mL).[12]

  • To this suspension, add the 1-benzyl-4-piperidone oxime (8.4 g, ~41.1 mmol) in small portions at room temperature.

  • Heat the suspension to reflux for 8 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (3 mL), 3 N sodium hydroxide solution (3 mL), and finally water (9 mL).[12]

  • Filter the resulting white suspension and dry the filtrate over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-amino-1-benzylpiperidine as a colorless oil. (Typical yield from oxime: ~71%).[12]

Step 3: Synthesis of 4-Ammonio-1-benzylpiperidinium dichloride

  • Dissolve the crude 4-amino-1-benzylpiperidine in absolute ethanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a saturated solution of HCl in ethanol, until the solution is acidic.[10][11]

  • The white precipitate of 4-Ammonio-1-benzylpiperidinium dichloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Dieckmann Condensation and Reductive Amination

This alternative route first constructs the 1-benzyl-4-piperidone intermediate from acyclic precursors before proceeding to the reductive amination step.

Step 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

This step involves a Michael addition of benzylamine to two equivalents of methyl acrylate, followed by an intramolecular Dieckmann condensation.

Causality of Experimental Choices:

  • Michael Addition: The initial reaction is a conjugate addition of the primary amine to the α,β-unsaturated ester, methyl acrylate. This is repeated to form a diester.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[13][14] A strong base, such as sodium metal in an anhydrous solvent, is required to deprotonate the α-carbon of one ester group, which then acts as a nucleophile to attack the carbonyl carbon of the other ester group.[13]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the final 1-benzyl-4-piperidone.[15]

Step 2: Reductive Amination of 1-Benzyl-4-piperidone

This step converts the synthesized 1-benzyl-4-piperidone into 4-amino-1-benzylpiperidine. A common and milder alternative to the oxime/LAH route is direct reductive amination.

Causality of Experimental Choices:

  • Imine Formation: The ketone reacts with an ammonia source, such as ammonium acetate, to form an intermediate imine or enamine in equilibrium.[16][17]

  • Reducing Agent: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used.[16][17][18] NaBH₃CN is particularly effective because it readily reduces the protonated iminium ion intermediate but is much slower to reduce the starting ketone, thus minimizing side reactions.[17][18]

  • pH Control: The reaction is typically carried out in a slightly acidic medium (pH ~5-6) to facilitate imine formation without deactivating the amine nucleophile.

Step 3: Formation of the Dichloride Salt

This step is identical to Step 3 in Protocol 1.

Experimental Protocol 2: Dieckmann Condensation and Reductive Amination

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • In a dry three-necked flask, add anhydrous toluene (150 mL) and sodium metal (2.8 g). Heat the mixture to reflux with stirring.[15]

  • Add a small amount of anhydrous methanol (~1 mL) to initiate the reaction.

  • Slowly add N,N-bis(β-carbomethoxyethyl)benzylamine (prepared from benzylamine and methyl acrylate) (28 g) to the refluxing mixture.[15]

  • Continue refluxing for 6 hours.

  • Cool the reaction mixture to room temperature and extract with 25% (w/w) hydrochloric acid (150 mL).

  • Reflux the acidic aqueous layer for 5 hours.

  • Cool the mixture and neutralize to approximately pH 8.5 with a 35% NaOH solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oil. (Typical yield: ~78%).[15]

Step 2: Synthesis of 4-Amino-1-benzylpiperidine

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (excess) in methanol.

  • Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.[19]

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.[19]

  • Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous residue basic with NaOH solution and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-amino-1-benzylpiperidine.

Step 3: Synthesis of 4-Ammonio-1-benzylpiperidinium dichloride

  • Follow the same procedure as in Step 3 of Protocol 1.

Comparative Analysis

ParameterProtocol 1: Reductive Amination via OximeProtocol 2: Dieckmann Condensation & Reductive Amination
Starting Materials 1-Benzyl-4-piperidone, Hydroxylamine HCl, LiAlH₄Benzylamine, Methyl Acrylate, Sodium Metal, Ammonium Acetate, NaBH₃CN
Overall Yield Moderate to GoodModerate
Scalability Moderate; limited by the handling of LAH.Good; more amenable to large-scale synthesis.
Reagent Hazards High: LiAlH₄ is highly pyrophoric and water-reactive.High: Sodium metal is highly reactive with water.[20][21] Moderate: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids.[18][22]
Experimental Complexity Moderate; requires strictly anhydrous conditions for the LAH reduction.High; involves multiple steps including a condensation, hydrolysis, and reductive amination.
Purification Filtration of the oxime; work-up and extraction for the amine.Distillation of the piperidone; work-up and extraction for the amine.
Reproducibility Generally high if anhydrous conditions are maintained.Moderate; Dieckmann condensation can be sensitive to reaction conditions.[23][24]

Visualization of Synthetic Pathways

Synthesis_Protocols cluster_0 Protocol 1: Reductive Amination via Oxime cluster_1 Protocol 2: Dieckmann Condensation & Reductive Amination A1 1-Benzyl-4-piperidone B1 1-Benzyl-4-piperidone Oxime A1->B1 Hydroxylamine HCl C1 4-Amino-1-benzylpiperidine B1->C1 LiAlH4 D1 4-Ammonio-1-benzylpiperidinium dichloride C1->D1 HCl/Ethanol A2 Benzylamine + Methyl Acrylate B2 N,N-bis(β-carbomethoxyethyl)benzylamine A2->B2 Michael Addition C2 1-Benzyl-4-piperidone B2->C2 Dieckmann Condensation D2 4-Amino-1-benzylpiperidine C2->D2 NH4OAc, NaBH3CN E2 4-Ammonio-1-benzylpiperidinium dichloride D2->E2 HCl/Ethanol

Caption: Comparative workflow of the two synthesis protocols.

Conclusion and Recommendations

Both protocols offer viable routes to 4-Ammonio-1-benzylpiperidinium dichloride. The choice between them will largely depend on the specific needs and capabilities of the laboratory.

  • Protocol 1 (Reductive Amination via Oxime) is a more direct route if the starting material, 1-benzyl-4-piperidone, is readily available. It is a robust and well-documented method. However, the use of lithium aluminum hydride requires significant expertise in handling pyrophoric reagents and maintaining strictly anhydrous conditions. This protocol is well-suited for smaller-scale syntheses where the hazards can be carefully managed.

  • Protocol 2 (Dieckmann Condensation & Reductive Amination) is more advantageous for larger-scale production, especially if starting from basic and inexpensive materials like benzylamine and methyl acrylate. While the overall procedure is longer, it avoids the use of LAH. The reductive amination with sodium cyanoborohydride is generally considered milder and more selective than the LAH reduction of the oxime. However, careful optimization of the Dieckmann condensation step may be required to ensure good yields and reproducibility.

For laboratories focused on medicinal chemistry and the synthesis of diverse analogues, having both protocols in their repertoire provides valuable flexibility. For process development and scale-up, Protocol 2, despite its initial complexity, may offer a more cost-effective and manageable solution in the long run.

References

  • Oreate AI Blog. (2026, February 18). The Dance of Molecules: Unraveling the Oxime Formation Mechanism. [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Quora. (2024, March 11). Can lialh4 reduce oxime?. [Link]

  • YouTube. (2015, May 25). Formation of an Oxime from a Ketone. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Semantic Scholar. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • OSU Chemistry. (n.d.). Sodium Cyanoborohydride SOP.docx. [Link]

  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Biotage. (n.d.). NEt3 BH3CN. [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Org. Synth., 52, 124. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • University of California, Santa Barbara. (2012, December 14). Sodium.pdf - Standard Operating Procedure. [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. [Link]

  • DTIC. (1992, September). Piperidine Synthesis. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • ResearchGate. (2007, November 1). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • J-STAGE. (1990). Conversion of Amino Acid Benzyl Ester -Toluene Sulfonates to Their Hydrochloride Salts by using Tetramethylguanidine. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Datapdf.com. (n.d.). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ammonio-1-benzylpiperidinium dichloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment and minimize our ecological footprint...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. This guide provides a detailed protocol for the proper disposal of 4-Ammonio-1-benzylpiperidinium dichloride, a quaternary ammonium compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous organic chemicals and are designed to be self-validating, ensuring the safety of personnel and the protection of our environment.

The causality behind the stringent disposal requirements for this compound lies in its chemical nature. As a quaternary ammonium compound (QAC), it possesses antimicrobial properties which, if improperly managed, can be toxic to aquatic life and disruptive to ecosystems.[1][2][3][4][5] Furthermore, the presence of chlorine atoms classifies it as a halogenated organic compound, necessitating specific disposal pathways to prevent the formation of harmful byproducts during waste treatment.

I. Hazard Assessment and Personal Protective Equipment (PPE)
  • Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7][8]

  • Corrosivity: Causes severe skin burns and eye damage.[8]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][8]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3][4][5]

Table 1: Summary of Potential Hazards and Required PPE

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral/Dermal Toxicity Harmful if ingested or absorbed through the skin.Nitrile gloves, lab coat.
Skin Corrosion/Irritation Can cause severe burns and irritation upon contact.Chemical-resistant gloves (nitrile or neoprene), lab coat, closed-toe shoes.
Serious Eye Damage/Irritation May cause serious and potentially permanent eye damage.Safety goggles or a face shield.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Work in a well-ventilated area or a chemical fume hood.[9]
Environmental Hazard Toxic to aquatic organisms, persistent in the environment.Contain all waste and prevent release to drains or soil.[1][4]

Always consult your institution's specific safety protocols and the chemical's SDS, if available, before handling.

II. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 4-Ammonio-1-benzylpiperidinium dichloride, ensuring that all safety and environmental considerations are met.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_cleanup Post-Disposal Cleanup A Assess Hazards & Don PPE (Table 1) B Locate Designated Halogenated Organic Waste Container A->B C Is the compound in solid form? B->C D Carefully transfer solid waste to the designated container using a clean spatula. C->D Yes E Is the compound in solution? C->E No K Decontaminate glassware and equipment with an appropriate solvent (e.g., ethanol or acetone). D->K F Is the solvent aqueous? E->F Yes J Do NOT dispose down the drain. E->J No G Transfer to 'Aqueous Halogenated Organic Waste' container. F->G Yes H Is the solvent organic? F->H No G->K I Transfer to 'Non-Aqueous Halogenated Organic Waste' container. H->I Yes H->J No I->K L Collect rinsate as halogenated organic waste. K->L M Wipe down work surfaces. L->M N Remove and dispose of PPE properly. M->N O Wash hands thoroughly. N->O

Caption: Disposal workflow for 4-Ammonio-1-benzylpiperidinium dichloride.

Experimental Protocol: Detailed Disposal Steps

  • Preparation:

    • Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Locate your laboratory's designated waste accumulation area and identify the specific container for "Halogenated Organic Waste."[9][10] These containers should be clearly labeled and stored in a secondary containment bin. Never mix chlorinated and non-chlorinated solvent waste.[10][11]

  • Waste Transfer:

    • Solid Waste: If you are disposing of the pure compound in its solid form, use a clean, dedicated spatula to transfer the material directly into the halogenated organic waste container. Avoid creating dust.

    • Liquid Waste (Solutions):

      • Never dispose of solutions containing 4-Ammonio-1-benzylpiperidinium dichloride down the drain.[9][12] This is crucial to prevent the release of this ecotoxic compound into the wastewater system.

      • Carefully pour the liquid waste into the designated halogenated organic waste container. If your institution maintains separate containers for aqueous and non-aqueous halogenated waste, ensure you use the correct one.

      • Do not overfill the waste container; a general rule is to not fill beyond 80% capacity to allow for vapor expansion and prevent spills.

  • Decontamination and Cleanup:

    • Glassware and Equipment: Any laboratory equipment that has come into contact with 4-Ammonio-1-benzylpiperidinium dichloride must be decontaminated.

      • Rinse the equipment with a suitable organic solvent, such as ethanol or acetone, to dissolve any remaining residue.

      • This rinsate is now considered hazardous waste and must be collected and added to the halogenated organic waste container.

      • After the initial solvent rinse, you may proceed with standard washing procedures.

    • Work Surfaces: Wipe down the work area where the disposal was performed with a cloth dampened with a suitable solvent, followed by soap and water.

    • PPE Disposal: Contaminated gloves and any disposable labware should be placed in a designated solid hazardous waste container.

    • Personal Hygiene: Immediately after completing the disposal procedure and removing your PPE, wash your hands thoroughly with soap and water.

III. Emergency Procedures

In the event of a spill or accidental exposure, it is critical to act quickly and safely.

  • Small Spills:

    • If a small amount of solid or liquid is spilled, absorb it with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Carefully scoop the absorbed material into a sealed container for disposal as halogenated organic waste.

    • Clean the spill area as described in the decontamination section.

  • Large Spills:

    • Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.

    • Prevent the spill from entering any drains.

    • Follow your institution's specific emergency spill response procedures.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][8]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical segregation, containment, and disposal are fundamental to responsible scientific practice.

References

  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. National Center for Biotechnology Information.
  • Chemical Profile: Quaternary Ammonium Compounds. Made Safe.
  • Are quaternary ammonium compounds associated with adverse environmental and health outcomes? News-Medical.Net.
  • Quaternary Ammonium Compounds Fact Sheet. TURI.
  • The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. Aster Bio.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Safety Data Sheet. Cayman Chemical.
  • SDS US. Manufacturer Website.
  • Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de.
  • Laboratory chemical waste. Water Corporation.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. BASF.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • Laboratory Waste Disposal Handbook. University of Essex.
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  • Safety Data Sheet. Fisher Scientific.
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  • 4-Ammonio-benzamidinium dichloride. PubMed.
  • 1-Benzyl-4-piperidone 99 3612-20-2. MilliporeSigma.
  • CAS 68424-85-1: Quaternary ammonium compounds, benzyl-C12-… CymitQuimica.
  • 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2). Cayman Chemical.
  • 4-amino-1-benzylpiperidine dihydrochloride hydrate. Sigma-Aldrich.

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Handling

Personal protective equipment for handling 4-Ammonio-1-benzylpiperidinium dichloride

Comprehensive Safety and Operational Guide for Handling 4-Ammonio-1-benzylpiperidinium dichloride 1. Introduction & Mechanistic Hazard Profiling As a Senior Application Scientist, I approach laboratory safety not as a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Ammonio-1-benzylpiperidinium dichloride

1. Introduction & Mechanistic Hazard Profiling As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic interaction between a compound's physicochemical properties and the operator's environment. 4-Ammonio-1-benzylpiperidinium dichloride (CAS 1205-72-7)—frequently designated as 1-benzylpiperidin-4-amine dihydrochloride—is a critical intermediate in the synthesis of tumor-targeted radioconjugates and advanced therapeutics[2].

However, its specific formulation as a dihydrochloride salt dictates our handling strategy. Supplied as a white to off-white crystalline powder [1], this compound is highly soluble in aqueous environments [2]. This high solubility means that upon contact with human mucous membranes or sweat, the salt rapidly dissociates, leading to localized irritation driven by both the amine basicity and the chloride counterions [2]. Understanding this causality is the foundation of our Personal Protective Equipment (PPE) and operational protocols.

2. Physicochemical & Hazard Data Summary To establish a self-validating safety protocol, we must first map the quantitative and qualitative hazard data.

Property / Hazard CategoryData / SpecificationMechanistic Implication for Handling
Chemical Name 4-Ammonio-1-benzylpiperidinium dichlorideContains a piperidine ring and phenylmethyl group [2].
CAS Number 1205-72-7Unique identifier for SDS cross-referencing [1].
Physical State White to off-white powder/crystals [1]High risk of aerosolization and static cling during weighing.
GHS Hazard H302 Harmful if swallowed [1]Mandates strict prohibition of eating/drinking; requires closed-system transfers.
GHS Hazard H315 Causes skin irritation [1]Dissociates in sweat; mandates impermeable nitrile barriers.
GHS Hazard H319 Causes serious eye irritation [1]Micro-particulates can bypass standard glasses; requires sealed goggles.
GHS Hazard H335 May cause respiratory irritation [1]Mandates engineering controls (fume hood) over relying solely on PPE.
Signal Word Warning [1]Indicates moderate acute toxicity requiring vigilant operational controls.

3. Personal Protective Equipment (PPE) Matrix & Causality Do not merely wear PPE; understand why it is worn. The following matrix is designed to interrupt specific exposure pathways:

  • Respiratory Protection: Because the compound is a fine powder with an H335 (respiratory irritation) designation [1], aerosolized particulates can easily deposit in the upper respiratory tract. Primary handling must occur within a certified chemical fume hood. If a hood is temporarily compromised or unavailable for a specific transfer, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Dermal Protection (Hands): The compound causes skin irritation (H315) [1]. We utilize a double-gloving self-validating system . Wear two layers of nitrile gloves (minimum 0.11 mm thickness). Nitrile provides excellent resistance to the amine functionality. The outer glove serves as the primary barrier and must be discarded immediately upon suspected contamination or after completing the weighing task, leaving the inner glove clean for touching lab equipment.

  • Ocular Protection: To mitigate H319 (serious eye irritation) [1], tight-fitting chemical splash goggles are required. Standard safety glasses are insufficient because electrostatic fine powders can easily bypass the lateral gaps of standard frames.

  • Body Protection: A standard, fully buttoned laboratory coat with knit cuffs prevents powder from migrating up the forearms.

4. Operational Workflow: Safe Handling & Weighing The following step-by-step methodology ensures a closed-loop, self-validating system for handling this compound.

HandlingWorkflow A Hazard Identification (H302, H315, H319, H335) B Engineering Controls (Fume Hood @ 80-100 fpm) A->B dictates C PPE Donning (Double Nitrile, Goggles) B->C precedes D Handling & Weighing (Anti-static tools, closed transfer) C->D enables E Decontamination (Wet wiping, Aqueous Solvents) D->E concludes with F Waste Disposal (Halogenated Solid Waste) E->F generates

Operational workflow and safety logic for handling 4-Ammonio-1-benzylpiperidinium dichloride.

Step-by-Step Weighing Protocol:

  • Preparation & Anti-Static Mitigation: Powders with high surface area-to-mass ratios generate static electricity. Use an anti-static gun (e.g., Zerostat) on your weighing boat and micro-spatula. This prevents electrostatic repulsion, which is the primary cause of spontaneous aerosolization.

  • Containment Verification: Ensure the chemical fume hood is operating with a face velocity of 80-100 feet per minute (fpm). Do not place the analytical balance too close to the sash; position it at least 6 inches inside to avoid turbulence.

  • Closed-System Transfer: Tare the closed receiving vial on the balance. Open the source vial only inside the hood. Transfer the required mass using the anti-static micro-spatula.

  • Sealing and Decontamination: Seal both the source vial and the receiving vessel before removing them from the hood.

  • Self-Validation Check: Inspect the balance area visually against a dark background for stray white particulates. Because the compound is highly soluble in water [2], wipe down the balance pan and surrounding area with a lint-free cloth dampened with DI water, followed by a dry wipe.

5. Spill Response & Decontamination Protocol In the event of a localized spill outside of engineering controls, execute the following procedural logic:

  • Isolation: Immediately halt work and evacuate the 1-meter radius to allow suspended particulates to settle.

  • Suppression (Do Not Dry Sweep): Dry sweeping forces the powder into the air, exacerbating inhalation risks (H335) [1]. Instead, gently cover the spill with damp absorbent paper towels. The water will rapidly dissolve the dihydrochloride salt [2], locking it into the matrix of the towel.

  • Collection: Use a non-sparking, disposable plastic scoop to transfer the damp mass into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a standard laboratory detergent. The basicity of the amine and the hydrochloride salt ensures it is easily mobilized in aqueous solutions [2].

6. Waste Disposal Strategy Proper logistical planning for disposal ensures environmental compliance and laboratory safety.

  • Solid Waste: All contaminated consumables (outer gloves, weighing boats, damp spill towels) must be collected in a sealed, clearly labeled, compatible plastic container (e.g., HDPE). Label strictly as "Halogenated Organic Solid Waste - Toxic/Irritant".

  • Liquid Waste: Aqueous solutions containing 4-Ammonio-1-benzylpiperidinium dichloride must never be poured down the drain. Collect in a designated halogenated aqueous waste carboy. Ensure the carboy is vented properly if mixed with other reactive streams, though this compound is generally stable at room temperature [1].

References

  • Sigma-Aldrich. "1-Benzylpiperidin-4-amine dihydrochloride | 1205-72-7". sigmaaldrich.com.

  • CymitQuimica. "CAS 1205-72-7: 4-Piperidinamine, 1-(phenylmethyl)-, hydrochloride (1:2)". cymitquimica.com.

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